molecular formula C8H12BrNO B1283441 N,N-Diallyl-2-bromoacetamide CAS No. 60277-03-4

N,N-Diallyl-2-bromoacetamide

Cat. No.: B1283441
CAS No.: 60277-03-4
M. Wt: 218.09 g/mol
InChI Key: LUQJYRFAMLETNH-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-bromoacetamide is a useful research compound. Its molecular formula is C8H12BrNO and its molecular weight is 218.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQJYRFAMLETNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569897
Record name 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID30569897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-03-4
Record name 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Diallyl-2-bromoacetamide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N,N-Diallyl-2-bromoacetamide

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates two key reactive moieties: a bromoacetamide group and diallylamine functionality. The bromoacetamide portion serves as a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This characteristic makes it a valuable building block for the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

The diallyl group, on the other hand, offers opportunities for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Organosulfur compounds containing allyl groups, such as those found in garlic, have been investigated for their potential health benefits, including anticancer and anti-inflammatory activities[1][2][3][4][5][6][7]. The incorporation of the diallyl motif into a drug candidate could therefore be a strategic design element to enhance its therapeutic profile.

This guide provides a detailed, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of bromoacetyl bromide with diallylamine.

Reaction_Mechanism Diallylamine Diallylamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Diallylamine->Tetrahedral_Intermediate Nucleophilic Attack BromoacetylBromide Bromoacetyl Bromide (Electrophile) BromoacetylBromide->Tetrahedral_Intermediate Product This compound HBr HBr Tetrahedral_Intermediate->Product Collapse of Intermediate Tetrahedral_Intermediate->HBr Loss of Leaving Group (HBr)

Caption: Nucleophilic Acyl Substitution Mechanism.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a bromide ion as a leaving group. A second molecule of diallylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct, forming diallylammonium bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acylation of secondary amines[8][9].

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Diallylamine98%Sigma-Aldrich
Bromoacetyl bromide97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flask250 mL, three-necked
Dropping funnel100 mL
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diallylamine (7.78 g, 0.08 mol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Addition of Bromoacetyl Bromide: While stirring vigorously, add a solution of bromoacetyl bromide (8.07 g, 0.04 mol) in 50 mL of anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes. The slow addition helps to maintain the low temperature and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine (saturated NaCl solution)[10].

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Isolation Isolation & Purification A 1. Dissolve Diallylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Bromoacetyl Bromide Solution B->C D 4. Stir at Room Temperature C->D E 5. Transfer to Separatory Funnel D->E F 6. Wash with H₂O E->F G 7. Wash with NaHCO₃ (aq) F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter I->J K 11. Concentrate in vacuo J->K L 12. Column Chromatography (optional) K->L

Caption: Experimental Workflow for Synthesis.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

(500 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~5.8m2H-CH=CH₂The vinyl proton is expected to be a multiplet due to coupling with the adjacent vinyl protons.
~5.2m4H-CH=CHThe terminal vinyl protons will appear as a multiplet.
~4.0d4H-N-CH ₂-CH=The allylic protons adjacent to the nitrogen will be a doublet due to coupling with the vinyl proton.
~3.9s2HBr-CH ₂-C=OThe methylene protons adjacent to the bromine and carbonyl group will appear as a singlet.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

(125 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)AssignmentRationale
~167C =OThe carbonyl carbon of the amide is expected in this region[8][11][12][13][14].
~132-C H=CH₂The internal vinyl carbons are expected in this range.
~118-CH=C H₂The terminal vinyl carbons will be shifted upfield compared to the internal vinyl carbons.
~50-N-C H₂-The allylic carbons attached to the nitrogen are expected in this region.
~28Br-C H₂-The carbon attached to the bromine will be in the aliphatic region.
Predicted FTIR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~1650C=O stretchAmide
~3080C-H stretchAlkene (=C-H)
~1640C=C stretchAlkene
~2980, 2920C-H stretchAlkane (-CH₂-)
~680C-Br stretchAlkyl bromide

Safety Precautions and Waste Disposal

Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Bromoacetyl Bromide: Use a syringe or cannula for transfers to avoid exposure to air and moisture.

  • Quenching: Any residual bromoacetyl bromide can be quenched by slowly adding it to a stirred, cold solution of sodium bicarbonate.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Applications in Drug Discovery and Development

This compound is a valuable tool for drug discovery, primarily due to its potential as a covalent inhibitor. The bromoacetamide moiety can react with nucleophilic amino acid residues, most notably cysteine, in the active or allosteric sites of target proteins[10]. This covalent interaction can lead to irreversible or long-lasting inhibition, which can offer advantages in terms of potency and duration of action.

The diallyl groups can serve several purposes in drug design:

  • Modulation of Physicochemical Properties: The lipophilicity and steric bulk of the diallyl groups can be fine-tuned to optimize a compound's solubility, permeability, and metabolic stability.

  • Bioactivity: As mentioned, diallyl-containing compounds have shown a range of biological activities. Incorporating this moiety may impart additional beneficial pharmacological properties to a drug candidate[1][2][3][4][5][6][7][15][16].

  • Further Functionalization: The alkene functionalities of the allyl groups provide synthetic handles for subsequent chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This in-depth technical guide provides a comprehensive and practical protocol for the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can reliably produce this valuable building block for their drug discovery and development programs. The unique combination of a covalent warhead and a tunable diallyl moiety makes this compound a promising scaffold for the design of novel therapeutics.

References

  • ChemHelp, A. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. [Link]

  • Srivastava, A. K., Pandey, A. K., Jain, S., & Misra, N. (2014). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for comparison in the frequency range of 1800 cm⁻¹–400 cm⁻¹. [Image]. ResearchGate. [Link]

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Sources

Physicochemical properties of N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Diallyl-2-bromoacetamide: Properties, Synthesis, and Applications

Executive Summary

This compound is a bifunctional organic compound poised for significant utility in advanced chemical applications. Possessing two distinct reactive centers—a versatile bromoacetyl group for selective alkylation and two allyl functionalities for polymerization—this molecule serves as a powerful building block in materials science, bioconjugation, and synthetic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis protocol with mechanistic rationale, an exploration of its dual-mode reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction to a Bifunctional Reagent

This compound (CAS 60277-03-4) is a substituted amide featuring a reactive bromine atom on the α-carbon relative to the carbonyl group.[1] Its structure is uniquely characterized by the presence of two terminal alkene groups, rendering it a valuable monomer or cross-linking agent, and a bromoacetyl moiety, a well-established electrophilic group for covalent modification of nucleophiles. This dual functionality allows for orthogonal chemical strategies, where one part of the molecule can be engaged in a reaction (e.g., polymerization) while the other remains available for subsequent modification (e.g., conjugation to a biomolecule). This guide aims to consolidate the available information and provide expert insights into leveraging this reagent's full potential.

Physicochemical & Spectroscopic Profile

Comprehensive experimental data for this compound is not extensively published. However, based on its structure and data from analogous compounds, we can establish a reliable profile.

Table 1: Physicochemical Properties of this compound

PropertyValue / Expected ValueSource / Rationale
CAS Number 60277-03-4Alfa Chemistry[1]
Molecular Formula C₈H₁₁BrNOAlfa Chemistry[1]
Molecular Weight 218.09 g/mol Alfa Chemistry[1]
Physical Appearance Colorless to pale yellow liquid or low-melting solidInferred from similar bromoacetamides and the presence of allyl groups, which can lower the melting point compared to saturated analogs.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in water.Based on general solubility principles for halogenated organic amides.
Stability Sensitive to light and moisture. May polymerize upon exposure to light or heat.[2]Inferred from the reactivity of the allyl groups and the known sensitivity of related N-bromo compounds.[3]
Anticipated Spectroscopic Characteristics

While specific spectra are not publicly available, the following characteristics can be predicted, providing a framework for structural validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the different proton environments:

    • A singlet for the two protons of the bromoacetyl group (-CH₂Br), likely in the range of 3.8-4.2 ppm.

    • Multiplets for the allyl group protons: a doublet for the two methylene groups adjacent to the nitrogen (-N-CH₂-), a multiplet for the vinyl proton (-CH=), and multiplets for the terminal vinyl protons (=CH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

    • A carbonyl carbon (C=O) peak around 165-170 ppm.[4]

    • Signals for the allyl group carbons, typically between 115-135 ppm.

    • A signal for the carbon attached to bromine (-CH₂Br) around 25-30 ppm.[4]

    • Signals for the methylene carbons adjacent to the nitrogen.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:

    • A strong C=O (amide I) stretch around 1650-1680 cm⁻¹.

    • A C=C (alkene) stretch near 1640 cm⁻¹.

    • C-N stretching vibrations.

    • A C-Br stretch, typically found in the fingerprint region (< 800 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would likely involve the loss of the bromine atom (-Br), allyl groups (-C₃H₅), or the entire bromoacetyl moiety.

Synthesis and Purification Protocol

The synthesis of this compound is achieved through the acylation of diallylamine with bromoacetyl bromide.[5] This method is efficient and proceeds under straightforward reaction conditions.

Experimental Protocol: Synthesis of N,N-Diallyl-α-bromoacetamide[5]
  • Reaction Setup: In a suitable reaction vessel, dissolve bromoacetyl bromide (80 g, 0.4 mol) in methylene dichloride (200 ml).

  • Cooling: Cool the solution to approximately -78°C using a dry ice/acetone bath. This step is critical to control the exothermicity of the acylation reaction and prevent side reactions.

  • Reagent Addition: Add diallylamine (78 g, 0.8 mol) dropwise to the stirred, cooled solution. The use of excess diallylamine serves both as the nucleophile and as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25°C) and continue stirring overnight to ensure the reaction proceeds to completion.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with water to remove diallylamine hydrobromide salt.

    • Perform a subsequent wash with an aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities.

    • Wash again with water to remove any residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N,N-diallyl-α-bromoacetamide. The reported yield for this procedure is 38 g.[5]

  • Purification (Recommended): While the source protocol concludes with evaporation, for applications requiring high purity, purification via column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A Diallylamine D 2. Add Diallylamine Dropwise A->D B Bromoacetyl Bromide in Methylene Dichloride C 1. Cool to -78°C B->C Repeat H₂O Wash C->D Repeat H₂O Wash E 3. Warm to RT, Stir Overnight D->E Repeat H₂O Wash F Wash with H₂O E->F Repeat H₂O Wash G Wash with NaHCO₃ (aq) F->G Repeat H₂O Wash G->F Repeat H₂O Wash H Dry over MgSO₄ G->H I Evaporate Solvent H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Moieties

The utility of this compound stems from the distinct and controllable reactivity of its two primary functional groups.

The Bromoacetyl Moiety: An Electrophilic Handle for Alkylation

The carbon atom bearing the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

  • Thiol Reactivity: Of particular importance in drug development is its reaction with thiols (R-SH), such as the side chain of cysteine residues in proteins. The reaction is typically rapid and highly chemoselective at physiological or slightly basic pH. Studies on related bromoacetyl compounds show a strong kinetic preference for reaction with thiols over other nucleophiles like amines at pH values around 9.0.[6] This selectivity is fundamental to its application in bioconjugation for creating well-defined protein-small molecule conjugates.

The Diallyl Moiety: A Gateway to Polymerization

The two terminal allyl groups are amenable to a variety of polymerization reactions, most notably free-radical polymerization. This allows the molecule to be used as:

  • A Monomer: To be incorporated into a polymer backbone, introducing a pendant bromoacetyl group at each monomer unit.

  • A Cross-linking Agent: To create networks within polymer chains, enhancing the mechanical properties and stability of the resulting material.

The related compound, N-allyl-2-bromoacetamide, has been utilized in the preparation of dynamic polymers, highlighting the utility of the allyl group in materials science.[7]

G cluster_alkylation Alkylation Pathway cluster_polymerization Polymerization Pathway A This compound B Bromoacetyl Group (-COCH₂Br) A->B E Diallyl Groups (-CH₂CH=CH₂) A->E C Nucleophilic Substitution (e.g., with R-SH) B->C D Covalent Conjugate (e.g., Thioether Bond) C->D F Radical Polymerization or Cross-linking E->F G Functionalized Polymer or Cross-linked Material F->G

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The unique bifunctional nature of this compound opens doors to several high-impact applications.

  • Functional Polymers and Hydrogels: The allyl groups can be polymerized to form a polymer backbone, leaving the bromoacetyl groups as reactive handles along the chain. These functionalized polymers can then be used to immobilize proteins, enzymes, or other ligands for applications in biosensors, affinity chromatography, or catalysis.

  • Bioconjugation and Targeted Drug Delivery: The bromoacetyl moiety is an ideal tool for covalently attaching the molecule to therapeutic proteins or antibodies. The remaining allyl groups can then be used for secondary modifications, such as attaching imaging agents, solubility enhancers, or another therapeutic payload. This strategy is highly relevant to the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapies. The use of prodrug strategies to improve the physicochemical and pharmacokinetic properties of drug candidates is a well-established approach in modern drug discovery.[8]

  • Surface Modification: Surfaces can be functionalized with diallylamine and subsequently reacted with bromoacetyl bromide to introduce the reactive bromoacetamide group. This allows for the covalent attachment of biomolecules to create biocompatible or biospecific surfaces for medical implants, diagnostic devices, and cell culture platforms.

Safety, Handling, and Storage

  • Health Hazards: Assumed to be harmful if swallowed, corrosive, and capable of causing severe skin and eye burns.[10][11] Contact with tissues may cause irritation.[12]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Avoid breathing dust, vapors, or mists.[11] Do not allow the substance to come into contact with skin, eyes, or clothing.[10]

    • Wash hands thoroughly after handling.[10]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] A freezer is recommended for long-term storage to inhibit degradation and potential polymerization.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for chemical innovation. Its dual reactivity allows for the elegant synthesis of complex, functional materials and bioconjugates. For researchers in materials science, the ability to create functionalized polymers and hydrogels is of immense value. For professionals in drug development, the chemoselective alkylating properties of the bromoacetyl group provide a reliable method for conjugating payloads to biologics. By understanding its synthesis, properties, and reactivity, scientists can effectively harness the potential of this powerful bifunctional molecule to advance their research and development goals.

References

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N,N-Diallyl-2-bromoacetamide: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N,N-Diallyl-2-bromoacetamide (CAS Number: 60277-03-4), a bifunctional molecule possessing both a reactive electrophilic center and polymerizable allyl groups. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes the available chemical data, outlines a robust synthesis protocol, and delves into its anticipated reactivity and diverse applications. While specific experimental data for this compound is limited in published literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a comprehensive and predictive overview. We will explore its potential as a covalent binder for bioconjugation, a precursor in pharmaceutical synthesis, and a crosslinking agent in polymer chemistry.

Introduction and Molecular Overview

This compound is a fascinating, yet underexplored, chemical entity that presents a unique combination of reactive functional groups.[1] At its core, the molecule features a bromoacetamide moiety, a well-known alkylating agent, and two allyl groups attached to the amide nitrogen. This dual functionality makes it a versatile building block for a range of chemical transformations.

The bromoacetyl group provides a potent electrophilic site, susceptible to nucleophilic attack, making it an ideal candidate for covalent modification of biological macromolecules, such as proteins.[2][3] The diallyl functionality, on the other hand, opens the door to polymerization and crosslinking reactions, suggesting applications in materials science for the creation of novel hydrogels and other polymers.[4][5] This guide aims to illuminate the chemical personality of this molecule, providing a foundational understanding for its strategic deployment in research and development.

Chemical Identity and Properties

A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1. It is important to note that while some physical properties are available from chemical suppliers, experimental verification is recommended.

PropertyValueSource(s)
CAS Number 60277-03-4[1]
Molecular Formula C₈H₁₂BrNO[1]
Molecular Weight 218.09 g/mol [1]
IUPAC Name 2-bromo-N,N-bis(prop-2-en-1-yl)acetamide[1]
Synonyms N,N-Diallylbromoacetamide, 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide[1]
Predicted Boiling Point 285.274°C at 760 mmHg[6]
Predicted Density 1.421 g/cm³[6]
Predicted Refractive Index 1.491[6]

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The most common and efficient laboratory-scale preparation involves the reaction of diallylamine with bromoacetyl bromide.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Diallylamine Diallylamine Reaction Diallylamine->Reaction Nucleophilic Attack BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->Reaction Electrophile TargetMolecule This compound Byproduct Diallylamine Hydrobromide Reaction->TargetMolecule Reaction->Byproduct

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related bromoacetamides.

Materials:

  • Diallylamine (2 equivalents)

  • Bromoacetyl bromide (1 equivalent)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bromoacetyl bromide in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diallylamine dropwise to the cooled solution of bromoacetyl bromide with vigorous stirring. The diallylamine acts as both the nucleophile and the base to neutralize the HBr byproduct.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with deionized water and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash again with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Due to the restricted rotation around the amide C-N bond, the signals for the allyl groups may be broadened or appear as two distinct sets of resonances.

  • CH₂-Br (a): A singlet around δ 3.8-4.0 ppm.

  • N-CH₂ (b): A doublet around δ 3.9-4.2 ppm.

  • =CH (c): A multiplet (likely a ddt) around δ 5.7-5.9 ppm.

  • =CH₂ (d): Two multiplets (or a multiplet) around δ 5.1-5.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • C=O: A signal in the range of δ 165-170 ppm.

  • =CH: A signal around δ 130-135 ppm.

  • =CH₂: A signal around δ 115-120 ppm.

  • N-CH₂: A signal in the range of δ 45-55 ppm.

  • CH₂-Br: A signal around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O (amide I band): A strong absorption around 1650-1680 cm⁻¹.

  • C=C (alkene): A medium absorption around 1640-1650 cm⁻¹.

  • =C-H (alkene): A medium absorption around 3010-3095 cm⁻¹.

  • C-N (amide): A medium absorption around 1400-1450 cm⁻¹.

  • C-Br: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z 217 and 219 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Loss of a bromine atom (M-Br)⁺ would be a prominent fragment. Other fragments would arise from the cleavage of the allyl groups.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two key functional moieties: the α-bromoacetamide and the terminal allyl groups.

The α-Bromoacetamide Moiety: A Potent Electrophile

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

G Reactant This compound TransitionState [Transition State]‡ Reactant->TransitionState Nucleophile Nu:⁻ Nucleophile->Reactant Sₙ2 Attack Product Covalently Modified Product TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: Sₙ2 reaction at the α-carbon.

The reactivity of the α-bromoacetamide group makes it a valuable tool for the covalent modification of biomolecules.[3][15] Thiol groups, such as those in cysteine residues of proteins, are particularly effective nucleophiles for this reaction, leading to the formation of a stable thioether linkage.[2] This targeted covalent modification is a powerful strategy in drug discovery for achieving high potency and prolonged duration of action.

The Diallyl Moiety: A Gateway to Polymerization

The two terminal allyl groups on the nitrogen atom are capable of undergoing free-radical polymerization. This allows this compound to act as a crosslinking agent, forming three-dimensional polymer networks.[4][5] This property is particularly useful in the synthesis of hydrogels, where the degree of crosslinking can be controlled to tune the mechanical properties and swelling behavior of the material.[4]

G Monomer This compound MonomerRadical Monomer Radical Monomer->MonomerRadical Polymer Crosslinked Polymer Network Monomer->Polymer Initiator Radical Initiator (e.g., UV, heat) Radical Initiator Radical Initiator->Radical Radical->Monomer Initiation MonomerRadical->Monomer Propagation & Crosslinking

Caption: Free-radical polymerization of the diallyl groups.

Applications in Research and Development

The unique bifunctional nature of this compound opens up a wide range of potential applications in both the life sciences and material sciences.

Covalent Inhibitors and Chemical Probes

The bromoacetamide "warhead" is a well-established electrophile for targeting nucleophilic residues in proteins, most notably cysteine.[2][3] this compound can therefore be used as a starting point for the design of covalent inhibitors of enzymes or as a chemical probe for identifying and labeling specific proteins in complex biological systems. The allyl groups can also serve as a handle for further functionalization, for example, through click chemistry after an initial covalent binding event.

Pharmaceutical Intermediate

As a "Bulk Drug Intermediate", this compound can serve as a versatile scaffold in the synthesis of more complex pharmaceutical agents. The bromoacetyl group can be displaced by a variety of nucleophiles to introduce new functionalities, while the allyl groups can be modified through reactions such as hydroboration-oxidation, dihydroxylation, or metathesis.

Crosslinking Agent for Polymers and Hydrogels

The presence of two polymerizable allyl groups makes this compound an attractive candidate for use as a crosslinking agent.[4][5] It can be copolymerized with other monomers to create functional polymers and hydrogels. The bromoacetamide moiety within the polymer network would remain available for subsequent modification, allowing for the creation of "smart" materials that can be functionalized post-polymerization. For example, biomolecules could be covalently attached to the hydrogel for applications in tissue engineering or drug delivery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related bromoacetamide compounds.[7] It should be handled as a hazardous substance.

  • Toxicity: Bromoacetamides are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It is expected to be a severe irritant to the eyes, skin, and respiratory tract.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to light and moisture.

Conclusion

This compound is a molecule with significant untapped potential. Its bifunctional nature as both a potent electrophile and a polymerizable crosslinker makes it a valuable tool for a diverse range of applications, from the development of targeted covalent therapeutics to the creation of advanced functional materials. While further experimental characterization is needed to fully elucidate its properties, this guide provides a solid, scientifically-grounded framework for researchers and developers to begin exploring the capabilities of this versatile chemical building block.

References

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Solubility and Stability of N,N-Diallyl-2-bromoacetamide in Aqueous Buffers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diallyl-2-bromoacetamide is a reactive chemical entity whose utility in synthetic chemistry and potential as a pharmacological probe necessitates a thorough understanding of its physicochemical properties. As an α-haloacetamide, its structure suggests a susceptibility to nucleophilic attack and hydrolysis, making its characterization in aqueous media a critical prerequisite for any application in biological or formulation sciences. This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound. We delve into the causality behind experimental design, present detailed, field-proven protocols for solubility and stability assessment, and offer insights into interpreting the resulting data. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory relevance.[1][2]

Section 1: The Foundational Importance of Solubility and Stability

In drug development and life sciences research, the aqueous solubility and stability of a compound are not mere data points; they are fundamental determinants of its potential success.[1][3]

  • Solubility directly impacts bioavailability for in vivo applications and dictates the achievable concentration in in vitro assays. Poor aqueous solubility can be a significant barrier, leading to inadequate drug absorption or precipitation in experimental media.[4]

  • Stability defines a compound's shelf-life and its integrity under experimental or physiological conditions.[3] Degradation can lead to a loss of potency and, more critically, the formation of unknown impurities or toxic byproducts.[1]

For this compound, the electrophilic carbon adjacent to the bromine atom and the amide bond are two key structural features prone to degradation in aqueous environments. Therefore, a systematic evaluation of its behavior in buffers of varying pH and at different temperatures is indispensable.

Section 2: Aqueous Solubility Determination

The "solubility" of a compound can be defined in several ways, but for most applications, the thermodynamic equilibrium solubility is the most crucial parameter. It represents the true saturation point of the compound in a given solvent system at equilibrium.

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is universally recognized as the definitive technique for determining thermodynamic solubility.[1] Its principle is simple: agitating an excess of the solid compound in a solvent until equilibrium is reached, then measuring the concentration of the dissolved solute.

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous buffers.

Materials and Reagents:

  • This compound (solid, >98% purity)

  • Aqueous Buffers:

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline, PBS)

    • pH 9.0 (Borate buffer)

  • Acetonitrile (HPLC grade)

  • Purified Water (USP grade)

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • Calibrated analytical balance and pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials (in triplicate for each buffer system). A common starting point is to add 5-10 mg of compound to 1 mL of buffer. The key is to ensure undissolved solid remains visible at the end of the experiment.[1]

  • Equilibration: Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for at least 24 to 48 hours. Causality Note: This extended agitation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all solid material.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet to prevent inaccurate, artificially high concentration measurements.

  • Dilution & Analysis: Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated stability-indicating HPLC-UV method (see Section 4 for details).

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

Buffer SystempHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
Acetate Buffer4.025[Insert Data][Insert Data]
PBS7.425[Insert Data][Insert Data]
Borate Buffer9.025[Insert Data][Insert Data]
PBS7.437[Insert Data][Insert Data]
Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh Excess Solid (this compound) B Add Aqueous Buffer (e.g., pH 4.0, 7.4, 9.0) A->B Triplicate Vials C Seal Vials & Agitate (24-48h at 25°C or 37°C) B->C D Visual Check for Excess Solid C->D E Centrifuge at High Speed D->E Confirmation F Collect Supernatant E->F G Dilute Sample F->G H Analyze via HPLC-UV G->H I Calculate Solubility H->I

Shake-Flask Solubility Workflow

Section 3: Stability Profiling in Aqueous Buffers

A stability study for this compound must be designed to probe its susceptibility to hydrolysis, a primary degradation pathway for α-haloacetamides.[5][6] Forced degradation, or stress testing, is an essential tool used to identify potential degradation products and elucidate degradation pathways, which is mandated by ICH guidelines for drug development.[2][7]

Forced Degradation Experimental Design

The experiment aims to measure the rate of degradation of the parent compound under defined conditions of pH and temperature over time.

Objective: To evaluate the stability of this compound and determine its degradation kinetics in aqueous buffers of varying pH at ambient and accelerated temperatures.

Materials and Reagents:

  • This compound

  • Aqueous Buffers (pH 4.0, 7.4, 9.0 as described previously)

  • Acetonitrile (HPLC grade)

  • Temperature-controlled incubators or water baths (e.g., 25°C and 40°C)

  • Volumetric flasks and pipettes

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a high concentration (e.g., 10 mg/mL). Causality Note: Using a non-aqueous, inert solvent for the stock minimizes degradation prior to the start of the experiment.

  • Reaction Initiation: For each condition (e.g., pH 4.0 at 40°C), add a small, precise volume of the stock solution to a pre-warmed buffer solution to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of acetonitrile should be kept low (<1-2%) to ensure the solution properties are dominated by the aqueous buffer.

  • Time-Point Sampling (T=0): Immediately after mixing, withdraw the first sample (t=0). This sample represents the initial concentration of the intact compound.

  • Incubation: Store the reaction vials in the designated temperature-controlled environment, protected from light.[8]

  • Subsequent Sampling: Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate; faster degradation requires more frequent early sampling.

  • Sample Quenching & Analysis: Immediately dilute the collected samples in the mobile phase to quench the reaction and prepare them for analysis. Analyze all samples using a validated stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.[9]

Anticipated Degradation Pathway: Hydrolysis

The primary anticipated degradation mechanism is hydrolysis. This can occur via two main routes for α-bromoacetamides:

  • SN2 Nucleophilic Substitution: A water molecule or hydroxide ion attacks the electrophilic α-carbon, displacing the bromide ion to form N,N-Diallyl-2-hydroxyacetamide. This pathway is often accelerated under basic conditions.[10][11]

  • Amide Bond Hydrolysis: Under strongly acidic or basic conditions, the amide bond itself can be cleaved, yielding diallylamine and 2-bromoacetic acid (which may further hydrolyze to glycolic acid).[12][13]

The relative contribution of these pathways is highly dependent on pH and temperature.[12]

Degradation Pathway Visualization

G Parent This compound (Parent Compound) Intermediate N,N-Diallyl-2-hydroxyacetamide (Hydroxy Intermediate) Parent->Intermediate S(N)2 Hydrolysis (OH- / H2O) Product1 Diallylamine Parent->Product1 Amide Hydrolysis (H+ or OH-) Product2 2-Bromoacetic Acid Parent->Product2 Amide Hydrolysis (H+ or OH-) Intermediate->Product1 Amide Hydrolysis Product3 Glycolic Acid Product2->Product3 Hydrolysis

Potential Hydrolytic Degradation Pathways
Data Presentation: Stability Profile

Data should be tabulated to show the percentage of the parent compound remaining over time.

Time (hours)% Remaining (pH 4.0, 40°C)% Remaining (pH 7.4, 40°C)% Remaining (pH 9.0, 40°C)
0100.0100.0100.0
2[Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]
48[Insert Data][Insert Data][Insert Data]

Section 4: The Analytical Backbone: Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of both solubility and stability studies. A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration without interference from excipients, impurities, or degradation products.[14]

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography with UV/PDA Detection (RP-HPLC-UV/PDA).[9]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector should be used to confirm peak purity across all stress conditions.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9] Specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks generated during the forced degradation study.

Section 5: Synthesis and Field-Proven Insights

The data generated from these studies provide a comprehensive portrait of this compound's behavior in aqueous systems.

Expected Outcomes & Interpretation:

  • Solubility: The solubility may show some pH dependence, which can inform formulation strategies. For instance, if the compound is more soluble at a lower pH, an acidic formulation buffer might be chosen.

  • Stability: It is highly probable that this compound will exhibit significant degradation in neutral to alkaline buffers, with the degradation rate increasing with both pH and temperature.[10][15] The most stable conditions are likely to be found in the slightly acidic pH range (e.g., pH 4-5) and under refrigerated storage. The rate of hydrolysis generally increases about 10-fold for every one-unit increase in pH in the alkaline range.[10]

Actionable Recommendations for Researchers:

  • Formulation Development: For creating aqueous formulations, use a slightly acidic buffer (pH 4-5) and include a thorough stability program to establish an appropriate shelf-life.

  • In Vitro Assays: When preparing stock solutions for cell-based or biochemical assays, dissolve the compound in an inert solvent like DMSO or ethanol. For the final dilution into aqueous assay media (typically pH ~7.4), this should be done immediately before use to minimize degradation during the experiment.

  • Storage: Aqueous solutions of this compound are not recommended for long-term storage. If temporary storage is necessary, use an acidic buffer and keep the solution at 2-8°C. Solid compound should be stored protected from moisture.[16]

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data necessary to confidently advance their work with this compound.

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  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024-08-08).
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Introduction to N,N-Diallyl-2-bromoacetamide: A Versatile Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of N,N-Diallyl-2-bromoacetamide

This compound is a unique chemical entity characterized by two key reactive moieties: a reactive α-bromoacetamide group and two allyl functional groups. This dual functionality makes it a highly versatile building block in organic synthesis, polymer chemistry, and bioconjugation. The α-bromoacetamide group serves as an efficient electrophile for alkylating a variety of nucleophiles, while the diallyl functionality is amenable to polymerization and other alkene-based transformations. This guide explores the synthesis of this compound and delves into its current and potential applications, providing a technical resource for its practical implementation in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 60277-03-4[1]
Molecular Formula C₈H₁₂BrNO[1]
Molecular Weight 218.09 g/mol [1]
Exact Mass 217.01023 Da[1]
Synonyms 2-bromo-N,N-bis(prop-2-enyl)acetamide, 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of diallylamine with a bromoacetyl halide. This reaction is a straightforward and efficient method for laboratory-scale preparation.

Rationale Behind the Synthetic Protocol

The selection of bromoacetyl bromide as the acylating agent is due to its high reactivity, which ensures a rapid and high-yielding reaction. The use of a low-temperature bath (dry ice/acetone) is crucial to control the exothermicity of the reaction between the highly reactive acid bromide and the amine. Methylene dichloride is an appropriate solvent as it is relatively inert and allows for easy workup. The aqueous washes with water and sodium bicarbonate are necessary to remove the diallylamine hydrobromide salt byproduct and any unreacted bromoacetyl bromide, respectively.

Experimental Protocol: Synthesis of N,N-Diallyl-α-bromoacetamide[2]
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 80 g (0.4 mol) of bromoacetyl bromide in 200 ml of methylene dichloride.

  • Cooling : Cool the solution in a dry-ice/acetone bath to maintain a low temperature.

  • Addition of Diallylamine : Add 78 g (0.8 mol) of diallylamine dropwise to the stirred solution. The dropwise addition is critical to control the reaction rate and temperature.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25°C) and stir overnight.

  • Workup :

    • Wash the reaction mixture with water to remove the diallylamine hydrobromide salt.

    • Perform a subsequent wash with aqueous sodium bicarbonate to neutralize and remove any remaining acidic impurities.

    • Wash again with water to remove any residual salts.

  • Isolation and Purification :

    • Dry the organic layer over magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield N,N-diallyl-α-bromoacetamide.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Bromoacetyl Bromide + Diallylamine reaction Acylation Reaction (Dry-ice/acetone bath, then RT overnight) reagents->reaction solvent Methylene Dichloride solvent->reaction workup Aqueous Workup (H₂O, NaHCO₃) reaction->workup drying Drying (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation product N,N-Diallyl-2- bromoacetamide evaporation->product

Caption: Workflow for the synthesis of this compound.

Applications in Organic and Medicinal Chemistry

The α-bromoacetamide moiety is a potent electrophile, making this compound a valuable intermediate for introducing the N,N-diallylacetamido group into various molecules. This functionality is particularly useful in the development of pharmaceutical agents and other bioactive compounds.

Alkylation of Nucleophiles

The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity allows for the synthesis of diverse derivatives.[2]

Experimental Protocol: General Procedure for N-Alkylation
  • Reactant Preparation : In a suitable solvent (e.g., DMF, acetonitrile), dissolve the nucleophilic substrate (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq).

  • Addition of Alkylating Agent : Add this compound (1.1 eq) to the solution.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Role as a Bulk Drug Intermediate

This compound is categorized as a bulk drug intermediate, indicating its utility in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific drug synthesis pathways involving this exact molecule are proprietary, the broader class of acetamide derivatives is known to possess a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties. The synthesis of flavonoid acetamide derivatives, for instance, has been shown to improve bioavailability and ADMET properties, highlighting the importance of the acetamide moiety in drug design.[3]

General Alkylation Reaction Diagram

Alkylation_Reaction cluster_reactants Reactants cluster_products Products Nu-H Nucleophile (Nu-H) product N,N-Diallylacetamido-Nu Nu-H->product Base reagent This compound reagent->product byproduct H-Br

Caption: General scheme for nucleophilic substitution using this compound.

Applications in Polymer Science

The presence of two allyl groups allows this compound to function as a monomer in polymerization reactions, particularly in cyclopolymerization, and as a potential crosslinking agent.

Monomer for Cyclopolymerization

Diallyl compounds are known to undergo free-radical polymerization to form soluble polymers containing cyclic repeating units, a process known as cyclopolymerization.[4] This mechanism involves an alternating sequence of intermolecular and intramolecular propagation steps. The polymerization of this compound would be expected to yield a polymer with a backbone containing five- or six-membered rings and pendant bromoacetamide groups. These pendant groups offer sites for further post-polymerization modification.

Proposed Cyclopolymerization Workflow
  • Monomer Preparation : Purify this compound to remove any inhibitors.

  • Reaction Setup : In a reaction vessel, dissolve the monomer in a suitable solvent (e.g., dioxane, DMSO).

  • Initiation : Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Polymerization : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.

  • Termination and Isolation : After the desired reaction time, cool the mixture and precipitate the polymer by adding it to a non-solvent (e.g., methanol, hexane).

  • Purification : Collect the polymer by filtration and dry it under vacuum.

Cyclopolymerization Mechanism Diagram

Cyclopolymerization M Monomer (this compound) P1 Initial Radical (Intermolecular Attack) Polymer Polymer with Cyclic Units I Radical Initiator (R•) I->M Initiation P2 Cyclized Radical (Intramolecular Attack) P1->P2 Cyclization P2->M Propagation

Caption: Simplified mechanism of this compound cyclopolymerization.

Crosslinking Applications

Crosslinking is essential for forming mechanically strong hydrogels and other polymer networks.[5] While synthetic crosslinkers are common, there is a growing interest in novel agents.[5] this compound, with its three reactive sites (two allyl groups and one bromoacetamide), is a prime candidate for a versatile crosslinking agent. For instance, it could be used to crosslink polymers containing nucleophilic groups (e.g., chitosan, gelatin) via the bromoacetamide moiety, with the allyl groups available for subsequent "click" chemistry reactions like thiol-ene additions.

Haloacetamides are known for their high specificity towards cysteine residues at physiological pH.[6] This makes this compound a potentially valuable tool in chemical biology for crosslinking proteins to study protein-protein interactions, similar to the application of dibromoacetamide sulfoxide (DBrASO).[6]

Potential in Bioconjugation and Drug Delivery

The reactivity of the α-bromoacetamide group towards thiol groups of cysteine residues in proteins makes it an excellent tool for bioconjugation. This reaction is specific and proceeds efficiently under mild, physiological conditions.

Protein Modification and Labeling

This compound can be used to attach a diallyl handle to proteins. This "handle" can then be used for further modifications. For example, the allyl groups can participate in thiol-ene "click" reactions to conjugate other molecules, such as imaging agents, drugs, or polyethylene glycol (PEG) chains to improve solubility and circulation time. Polymers with allyl functionalities are increasingly significant in biomedicine for applications like drug delivery and tissue engineering.[7]

Bioconjugation Workflow

Bioconjugation_Workflow Protein Protein with Cysteine Residue (-SH) Conjugation Conjugation Reaction (Physiological pH) Protein->Conjugation Reagent N,N-Diallyl-2- bromoacetamide Reagent->Conjugation Conjugate Diallyl-Modified Protein Conjugation->Conjugate

Caption: Workflow for protein modification using this compound.

Conclusion and Future Outlook

This compound is a highly versatile molecule with significant potential in diverse scientific fields. Its dual functionality allows it to act as a key intermediate in the synthesis of complex organic molecules, a monomer for the creation of functional polymers through cyclopolymerization, and a specific tool for bioconjugation. The applications discussed in this guide, from its role as a bulk drug intermediate to its potential as a cysteine-reactive crosslinking agent, underscore its importance. Future research should focus on exploring the full scope of its polymerization behavior, developing novel bioactive molecules from this scaffold, and harnessing its unique properties for advanced applications in materials science and drug delivery systems.

References

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health.
  • N,N-DIALLYL-2-BROMO-ACETAMIDE. (n.d.). HANGZHOU LEAP CHEM CO., LTD.
  • Synthesis of N,N-diallyl-α-bromoacetamide. (n.d.). PrepChem.com.
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2023). PubMed Central.
  • N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development. (n.d.). Benchchem.
  • 2-Bromoacetamide synthesis and purification methods. (n.d.). Benchchem.
  • What is 2-BROMOACETAMIDE and its Applications in Organic Synthesis? (n.d.). Guidechem.
  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). ResearchGate.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate.
  • RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. (n.d.). ResearchGate.
  • Synthesis and polymerization of N, N-diallyl morpholinium bromide. (n.d.). ResearchGate.
  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? (n.d.). PubMed Central.
  • Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). PubMed Central.

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N,N-Diallyl-2-bromoacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diallyl-2-bromoacetamide for Advanced Research Applications

Abstract

This compound is a bifunctional chemical intermediate of significant interest to the fields of organic synthesis, materials science, and drug discovery. Its structure incorporates a reactive electrophilic center at the α-bromo position and two nucleophilic allyl groups, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and potential applications, particularly for researchers and professionals in pharmaceutical development.

Core Chemical and Physical Properties

This compound is a specialized organic compound valued for its dual reactivity. The quantitative data for this molecule are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource
IUPAC Name 2-bromo-N,N-di(prop-2-en-1-yl)acetamide[1]
Synonyms N,N-Diallyl-α-bromoacetamide, 2-bromo-N,N-bis(prop-2-enyl)acetamide[1][2]
CAS Number 60277-03-4[1]
Molecular Formula C₈H₁₂BrNO[1]
Molecular Weight 218.09 g/mol [1]
Exact Mass 217.01023 u[1]
InChIKey LUQJYRFAMLETNH-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the acylation of diallylamine with a bromoacetyl halide. The most common and efficient laboratory-scale method involves the reaction of diallylamine with bromoacetyl bromide.

Causality of Experimental Design: The choice of bromoacetyl bromide as the acylating agent is predicated on its high reactivity, which ensures efficient conversion. The reaction is conducted at low temperatures initially to control the exothermic nature of the acylation reaction between the highly reactive acid bromide and the amine. A 2:1 molar ratio of diallylamine to bromoacetyl bromide is employed; one equivalent of the amine acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine. Methylene dichloride is an ideal solvent due to its inertness and ability to dissolve both reactants. The aqueous workup with sodium bicarbonate is crucial for removing any remaining HBr salts and unreacted starting materials, ensuring the purity of the final product.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Purification / Workup diallylamine Diallylamine (0.8 mol) reaction_vessel Reaction Vessel (Dry-ice/Acetone Bath) diallylamine->reaction_vessel Add dropwise bromoacetylbromide Bromoacetyl Bromide (0.4 mol) in Methylene Dichloride bromoacetylbromide->reaction_vessel stirring Stir Overnight at ~25°C reaction_vessel->stirring wash_h2o Wash with Water stirring->wash_h2o wash_bicarb Wash with aq. NaHCO₃ wash_h2o->wash_bicarb wash_h2o_2 Wash with Water (Final) wash_bicarb->wash_h2o_2 dry Dry over MgSO₄ wash_h2o_2->dry evaporate Evaporate Solvent dry->evaporate product Final Product: This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule whose utility stems from the distinct reactivity of its two key functional groups.

  • α-Bromoacetamide Moiety: This functional group serves as a potent electrophile. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is central to its role as an alkylating agent. In medicinal chemistry, similar α-haloacetamides are used to covalently modify biological targets, such as cysteine residues in proteins, forming stable thioether linkages. This makes the compound a valuable tool for designing covalent inhibitors or chemical probes. Bromoacetamide derivatives, in general, are versatile reagents in the synthesis of various heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals[3].

  • Diallyl Moiety: The two allyl groups provide avenues for a diverse range of subsequent chemical transformations. These terminal alkenes can participate in:

    • Polymerization: Used in the preparation of dynamic polymers[4].

    • Cross-linking: Can be used to form cross-linked hydrogels or other materials.

    • Further Functionalization: The double bonds can be subjected to reactions such as dihydroxylation, epoxidation, or hydroboration to introduce new functional groups.

As a "bulk drug intermediate," this compound serves as a foundational component for building more complex active pharmaceutical ingredients (APIs)[1]. Its structure is well-suited for use in linker technologies, for example, in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where a stable yet functionalizable linker is required to connect a targeting moiety to a payload. The strategic use of such intermediates is a cornerstone of modern drug discovery, enabling the optimization of physicochemical and pharmacokinetic properties of drug candidates[5].

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated synthetic procedure[6].

Materials and Equipment:

  • Diallylamine (78 g, 0.8 mol)

  • Bromoacetyl bromide (80 g, 0.4 mol)

  • Methylene dichloride (200 ml)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, dry-ice/acetone bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of 80 g (0.4 mol) of bromoacetyl bromide in 200 ml of methylene dichloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in a dry-ice/acetone bath.

  • Addition of Amine: A 78 g (0.8 mol) sample of diallylamine is added dropwise to the stirred and cooled bromoacetyl bromide solution. Maintain the low temperature throughout the addition to control the reaction rate.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to approximately 25°C and is stirred overnight to ensure the reaction proceeds to completion.

  • Aqueous Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, then with a saturated aqueous sodium bicarbonate solution to neutralize any acid, and finally with water again.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, and then filtered. The solvent is removed under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is 38 g of N,N-Diallyl-α-bromoacetamide. Further purification, if necessary, can be achieved via column chromatography.

Self-Validation: The success of the synthesis can be validated at several stages. The neutralization wash with sodium bicarbonate should produce effervescence if excess acid is present. The final product can be characterized using techniques such as NMR spectroscopy to confirm the presence of both allyl and bromoacetamide protons and carbons, and mass spectrometry to verify the molecular weight.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its dual reactivity allows for a modular approach to constructing complex molecules, making it particularly relevant for applications in drug discovery, materials science, and covalent ligand design. The robust synthesis protocol and well-defined reactivity profile ensure its reliable application in a research and development setting.

References

  • PrepChem. Synthesis of N,N-diallyl-α-bromoacetamide. [Link]

  • MOLBASE. 2-bromo-N,N-bis(prop-2-enyl)acetamide price & availability. [Link]

  • Patel, R. et al. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

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A Guide to the Spectral Analysis of N,N-Diallyl-2-bromoacetamide: Predicting ¹H NMR, ¹³C NMR, and Mass Spectra

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diallyl-2-bromoacetamide (CAS No. 60277-03-4) is a halogenated amide with a molecular formula of C₈H₁₂BrNO and a molecular weight of 218.09 g/mol .[1][2] Its structure, featuring two allyl groups and a bromoacetyl moiety, makes it a potentially valuable building block in organic synthesis, particularly for the introduction of diallylamino functionalities or as a precursor for more complex heterocyclic systems. The presence of reactive sites—the allyl double bonds and the electrophilic carbon bearing the bromine atom—dictates its chemical behavior and potential applications.

This technical guide provides a detailed predictive analysis of the spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry. In the absence of publicly available experimental spectra, this document serves as a foundational reference, offering researchers a robust framework for the identification and characterization of this compound. The guide emphasizes the principles behind spectral interpretation, enabling scientists to anticipate and understand the spectral features of this compound and related structures.

Molecular Structure and Predicted Spectral Features

The unique arrangement of functional groups in this compound gives rise to a distinct set of expected signals in its NMR and mass spectra. Understanding these predictions is crucial for confirming the successful synthesis of the compound and for assessing its purity.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the presence of the two chemically equivalent, but magnetically distinct due to hindered rotation around the C-N amide bond, allyl groups. The key predicted chemical shifts and coupling patterns are outlined below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
Hₐ~ 5.8 - 6.0ddtJ_ab ≈ 17, J_ac ≈ 10, J_ad ≈ 52H
H_b~ 5.2 - 5.4dJ_ab ≈ 172H
H_c~ 5.1 - 5.3dJ_ac ≈ 102H
H_d~ 4.0dJ_ad ≈ 54H
H_e~ 3.9s2H

Interpretation:

  • Allyl Protons (Hₐ, H_b, H_c, H_d): The two allyl groups are predicted to give rise to a set of signals characteristic of a vinyl system coupled to an allylic methylene group.

    • The methine proton (Hₐ) , being adjacent to the double bond, will appear as a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the cis and trans vinyl protons (H_c and H_b) and the allylic methylene protons (H_d).

    • The terminal vinyl protons (H_b and H_c) will appear as doublets, with distinct coupling constants for the trans (J_ab) and cis (J_ac) relationships to the methine proton.

    • The allylic methylene protons (H_d) , adjacent to the nitrogen atom, will be deshielded and appear as a doublet due to coupling with the methine proton (Hₐ).

  • Bromoacetyl Protons (H_e): The methylene protons of the bromoacetyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative bromine atom will cause a significant downfield shift.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

CarbonPredicted Chemical Shift (ppm)
C=O~ 165 - 170
-CH=~ 130 - 135
=CH₂~ 115 - 120
N-CH₂~ 50 - 55
Br-CH₂~ 25 - 30

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum.

  • Olefinic Carbons (-CH= and =CH₂): The sp² hybridized carbons of the allyl groups will appear in the typical olefinic region of the spectrum.

  • Aliphatic Carbons (N-CH₂ and Br-CH₂): The sp³ hybridized carbons will be found in the upfield region. The carbon attached to the nitrogen will be more deshielded than the carbon attached to the bromine due to the differing electronegativity and anisotropic effects.

Mass Spectrometry (MS) Analysis (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 217 and 219 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragment Ions:

    • [M - Br]⁺: Loss of a bromine radical would result in a significant peak at m/z 138.

    • [M - CH₂Br]⁺: Cleavage of the C-C bond adjacent to the carbonyl group would lead to a fragment at m/z 124.

    • Allyl Cation [C₃H₅]⁺: A prominent peak at m/z 41 corresponding to the stable allyl cation is expected.

    • [CH₂Br]⁺: A peak at m/z 93 and 95 (1:1 ratio) corresponding to the bromomethyl cation.

Fragmentation M [C₈H₁₂BrNO]⁺˙ m/z 217/219 F1 [C₈H₁₂NO]⁺ m/z 138 M->F1 - •Br F2 [C₇H₁₀NO]⁺ m/z 124 M->F2 - •CH₂Br F3 [C₃H₅]⁺ m/z 41 M->F3 - C₅H₇BrNO F4 [CH₂Br]⁺ m/z 93/95 M->F4 - C₇H₁₀NO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the reaction of diallylamine with bromoacetyl bromide.[3]

  • Dissolve bromoacetyl bromide (0.4 mol) in dichloromethane (200 ml) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in a dry ice/acetone bath.

  • Add diallylamine (0.8 mol) dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with water, aqueous sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

Acquisition of Spectral Data:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Mass Spectrometry:

    • Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

    • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This guide provides a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided synthetic and analytical protocols offer a practical framework for the preparation and characterization of this versatile chemical building block.

References

  • MOLBASE. (n.d.). 2-bromo-N,N-bis(prop-2-enyl)acetamide price & availability. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]

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Technical Guide to the Safe Handling of N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Mitigating Risks Associated with a Reactive Alkylating Agent

Disclaimer: This document has been prepared based on a conservative hazard assessment. As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for N,N-Diallyl-2-bromoacetamide (CAS 3085-26-9) is not available. The safety protocols and hazard information herein are extrapolated from the known profiles of structurally analogous compounds, primarily α-bromoacetamides and related alkylating agents. Users must conduct their own risk assessment and consult with their institution's Environmental Health & Safety (EHS) department before use.

Executive Summary: Understanding the Core Hazard

This compound is a research chemical that, by its very structure, must be treated as a potent, reactive, and hazardous compound. Its chemical architecture features two key functionalities: the α-bromoacetamide group and two N-allyl groups. The α-bromoacetamide moiety is a classic electrophilic alkylating agent. This functional group is highly reactive towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins and the nitrogen atoms in DNA bases. This reactivity is the mechanistic basis for its presumed high acute toxicity, corrosivity, and potential for genotoxicity or mutagenicity.[1][2] Safe handling is therefore not merely a suggestion but a critical requirement to prevent severe injury and potential long-term health effects.

This guide provides a framework for researchers and drug development professionals to safely handle this compound by detailing its extrapolated hazard profile, outlining a robust risk assessment process, and providing explicit standard operating procedures for its use, storage, and disposal.

Hazard Identification and Classification (Extrapolated)

Given the absence of specific data, we will infer the hazard profile of this compound from its parent amide, 2-bromoacetamide, and parent acid, bromoacetic acid. The presence of the α-bromoacetyl functional group is the primary driver of the hazard profile.

Hazard Class2-Bromoacetamide (CAS 683-57-8)[3]Bromoacetic Acid (CAS 79-08-3)Presumed Classification for this compound
Acute Toxicity, Oral Category 3: Toxic if swallowed (H301)[3]Category 2: Fatal if swallowed (H300)Category 2 or 3: Fatal or Toxic if swallowed
Acute Toxicity, Dermal Not ClassifiedCategory 3: Toxic in contact with skin (H311)Presumed Category 3: Toxic in contact with skin
Acute Toxicity, Inhalation Not ClassifiedCategory 3: Toxic if inhaled (H331)Presumed Category 3: Toxic if inhaled
Skin Corrosion/Irritation Category 1B: Causes severe skin burns[3]Category 1A: Causes severe skin burnsCategory 1A or 1B: Causes severe skin burns and eye damage
Serious Eye Damage Category 1: Causes serious eye damage[4]Category 1: Causes serious eye damageCategory 1: Causes serious eye damage
Sensitization Not ClassifiedCategory 1: May cause an allergic skin reactionPotential Skin Sensitizer
Germ Cell Mutagenicity Data not availableData not availableSuspected Mutagen (Based on Mechanism)
Developmental Toxicity Evidence of developmental toxicity in animal models[5][6]Data not availableSuspected Developmental Toxin

Summary of Presumed Hazards:

  • Acute Toxicity: Presumed to be toxic or fatal if swallowed and toxic upon skin contact or inhalation.[3]

  • Corrosivity: Causes severe, irreversible burns to skin and eyes upon contact.[4] The latency period between exposure and the sensation of pain can be delayed, leading to more severe injury.

  • Alkylation Hazard: As an alkylating agent, it can covalently modify proteins and nucleic acids. This can lead to cell death, and repeated low-dose exposure may increase the risk of long-term health effects, including cancer.[2][7]

  • Developmental and Reproductive Toxicity: The analog 2-bromoacetamide has demonstrated developmental toxicity in zebrafish and impairs oocyte maturation in mice and humans.[5][6][8] Therefore, this compound should be treated as a suspected reproductive and developmental toxin.

Risk Assessment and Control Hierarchy

A systematic approach to risk management is mandatory. The hierarchy of controls must be applied, prioritizing the most effective measures first.

Risk_Control_Hierarchy cluster_0 Risk Assessment & Control Workflow Assess Step 1: Assess Task (e.g., Weighing, Reaction Setup) Identify Step 2: Identify Hazards (Corrosive, Alkylating Agent, Acute Toxin) Assess->Identify Evaluate Step 3: Evaluate Risks (Exposure via Inhalation, Dermal Contact) Identify->Evaluate Implement Step 4: Implement Controls (Apply Hierarchy) Evaluate->Implement Elimination Elimination (Is use of this chemical avoidable?) [Most Effective] Implement->Elimination Substitution Substitution (Use a less hazardous reagent?) Implement->Substitution Engineering Engineering Controls (Fume Hood, Glovebox) Implement->Engineering Administrative Administrative Controls (SOPs, Designated Area, Training) Implement->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) [Least Effective] Implement->PPE Review Step 5: Review & Refine (Post-experiment review, incident analysis) Engineering->Review

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system. Deviation from any step requires a documented re-assessment of the risks.

Required Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Designated Area: The specific area within the fume hood where the compound is handled should be clearly marked as a "Designated Area for Highly Toxic/Corrosive Material." This surface should be lined with disposable, absorbent bench paper.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Double-gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or butyl rubber).The α-bromoacetyl group can penetrate standard nitrile gloves over time. Double-gloving provides robust protection against permeation and allows for safe removal of the outer, contaminated glove.[4][9]
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects against splashes of the compound or its solutions, which can cause severe, irreversible eye damage.[4]
Skin/Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.Provides a barrier against accidental spills on the skin.[4]
Face Protection A face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., transfers of >50 mL of a solution).Provides an additional layer of protection for the face and neck.[10]
Step-by-Step Handling Protocol
  • Pre-Use Verification:

    • Confirm the chemical fume hood has a valid certification sticker.

    • Inspect all PPE for damage (cracks, pinholes).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Prepare a quench solution (e.g., 1 M sodium thiosulfate) and a spill kit in the immediate vicinity.

  • Weighing and Transfer (Solid):

    • Perform all weighing inside the designated area of the fume hood.

    • Use disposable weigh boats.

    • Utilize a "tare-add-re-cap" method: tare the receiving vessel with its cap on, add the solid, and immediately re-cap the stock bottle and the receiving vessel. This minimizes the release of dust or vapors.

    • After transfer, wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and carefully.

    • If dissolving, add the solvent to the solid to prevent splashing.

    • Ensure the reaction apparatus is securely clamped and that any exhaust ports are connected to a suitable trapping system (e.g., a bubbler containing a quench solution).

  • Post-Use Decontamination:

    • Wipe down the designated area with a suitable decontamination solution (e.g., 1 M sodium thiosulfate followed by 70% ethanol).

    • Rinse all non-disposable equipment (spatulas, glassware) with a quenching agent before taking them out of the fume hood for standard cleaning.

    • Carefully remove the outer pair of gloves while still in the fume hood and dispose of them as hazardous waste.

    • Remove the inner pair of gloves after leaving the fume hood.

    • Wash hands thoroughly with soap and water.[4][9]

Emergency Procedures

Immediate and correct response is critical to mitigating harm.

Emergency_Response cluster_1 Emergency Response Decision Tree cluster_skin Skin/Eye Exposure cluster_spill Spill Start Emergency Event Skin Flush affected area immediately for 15 min (Shower/Eyewash) Start->Skin Exposure Spill_Size Spill Size? Start->Spill_Size Spill Remove Remove all contaminated clothing Skin->Remove Seek Seek immediate medical attention. Bring SDS/Chemical Info. Remove->Seek Small_Spill Small Spill (<100 mL) - Alert others in lab - Neutralize with spill kit absorbent - Collect in sealed container Spill_Size->Small_Spill Small Large_Spill Large Spill (>100 mL) - Evacuate immediate area - Alert others, close doors - Call EHS/Emergency Response Spill_Size->Large_Spill Large

Caption: Decision tree for responding to chemical emergencies.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][11] Inform medical personnel that the exposure involves a corrosive and toxic alkylating agent.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]

Storage and Waste Disposal

  • Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for toxic and corrosive materials. Store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] Store locked up.[4]

  • Waste Disposal: All contaminated materials (gloves, bench paper, weigh boats, excess reagent) must be collected in a dedicated, sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name. Dispose of the waste through your institution's EHS department in accordance with all local, state, and federal regulations.[4][10]

References

  • WebMD. (2024, April 24). Alkylating Agents for Breast Cancer. Available at: [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Yan, M., et al. (2023). Management guidelines for preventing exposure to antineoplastics. PubMed Central. Available at: [Link]

  • Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Nursa. Available at: [Link]

  • RxList. (2022, January 10). Antineoplastics, Alkylating: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

  • ResearchGate. (2022, March). Developmental toxicity of bromoacetamide via the thyroid hormone receptors-mediated disruption of thyroid hormone homeostasis in zebrafish embryos. Available at: [Link]

  • Chen, J., et al. (2022, March 15). Developmental toxicity of bromoacetamide via the thyroid hormone receptors-mediated disruption of thyroid hormone homeostasis in zebrafish embryos. PubMed. Available at: [Link]

  • EBSCO. (n.d.). Alkylating agents in chemotherapy | Research Starters. Retrieved January 17, 2026, from [Link]

  • Sun, R., et al. (2024, March 1). 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton. PubMed. Available at: [Link]

Sources

The Advent and Evolution of Diallyl-Bromo-Functionalized Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey into the world of diallyl-bromo-functionalized compounds reveals a fascinating interplay between fundamental organic chemistry and the development of advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this unique class of molecules. We will traverse the early days of organobromine chemistry, delve into the pioneering work on diallyl monomers and the transformative concept of cyclopolymerization, and present a detailed overview of the synthesis, characterization, and burgeoning applications of these versatile compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into the chemistry of diallyl-bromo-functionalized systems.

Foundational Pillars: The Dawn of Organobromine Chemistry

The story of diallyl-bromo-functionalized compounds is intrinsically linked to the broader history of organobromine chemistry. The element bromine was first isolated and identified as a new element in 1826 by the French chemist Antoine-Jérôme Balard.[1] This discovery paved the way for the exploration of its incorporation into organic molecules.

Organobromine compounds, characterized by a carbon-bromine bond, quickly became integral to synthetic organic chemistry.[2] The polar nature of the C-Br bond renders the carbon atom electrophilic, making alkyl bromides effective alkylating agents.[3] Furthermore, the bromine atom serves as an excellent leaving group in nucleophilic substitution and elimination reactions, and its reactivity is intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost for many applications.[3]

Historically, the synthesis of organobromides was achieved through methods that remain fundamental today, such as the addition of bromine (Br₂) or hydrogen bromide (HBr) to alkenes and the free-radical substitution of alkanes.[3] These early advancements in organobromine chemistry provided the essential toolkit for the eventual synthesis of more complex molecules, including those with diallyl functionalities.

The Diallyl Revolution: Pioneering Cyclopolymerization

The mid-20th century marked a pivotal moment in polymer chemistry with the groundbreaking work of Professor George B. Butler. His research on diallyl compounds led to the discovery and development of the concept of cyclopolymerization . Butler's seminal work, detailed in his comprehensive book "Cyclopolymerization and Cyclocopolymerization," laid the theoretical and practical foundation for understanding the polymerization of non-conjugated dienes.[4][5][6]

Butler and his contemporaries observed that diallyl monomers, under radical initiation, undergo an alternating intramolecular-intermolecular chain propagation, leading to the formation of linear polymers containing cyclic repeating units. This was a significant departure from the expected cross-linked or low-molecular-weight polymers. A key class of monomers in these early studies was diallyl quaternary ammonium salts, such as diallyldimethylammonium chloride and bromide.[7][8][9] The investigation into the polymerization of these monomers was crucial in establishing the principles of cyclopolymerization.

The mechanism involves the attack of a radical on one of the allyl groups of the monomer, followed by an intramolecular cyclization to form a five- or six-membered ring, and then propagation by reaction with another monomer molecule. This process effectively prevents cross-linking and allows for the formation of high-molecular-weight, soluble polymers.[7]

Synthesis and Characterization of Diallyl-Bromo-Functionalized Compounds

The synthesis of diallyl-bromo-functionalized compounds can be broadly categorized into two main approaches: the introduction of a bromine atom onto a pre-existing diallyl scaffold, and the quaternization of diallylamines with bromine-containing electrophiles.

Bromination of Diallyl Ethers

A prominent class of diallyl-bromo-functionalized compounds are brominated diallyl ethers. These are typically synthesized through the electrophilic addition of bromine across the double bonds of a diallyl ether. A notable example is the synthesis of flame retardants like 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) and tetrabromobisphenol A bis(2,3-dibromopropyl)ether.[2][10]

The synthesis of DPTE, for instance, involves the reaction of allyl-2,4,6-tribromophenyl ether with elemental bromine.[2] This reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion.

Experimental Protocol: Synthesis of 2,3-Dibromopropyl-2,4,6-tribromophenyl Ether (DPTE) [2]

  • Starting Material: Allyl-2,4,6-tribromophenyl ether (ATE).

  • Reagent: Elemental Bromine (Br₂).

  • Solvent: A suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Procedure: a. Dissolve ATE in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. b. Cool the solution in an ice bath. c. Add a solution of bromine in the same solvent dropwise to the cooled ATE solution with constant stirring. d. The reaction is typically rapid, and the disappearance of the bromine color indicates the completion of the reaction. e. After the addition is complete, allow the reaction mixture to warm to room temperature. f. Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. h. Remove the solvent under reduced pressure to yield the crude DPTE product. i. The product can be further purified by recrystallization or column chromatography.

Synthesis of Diallyl Quaternary Ammonium Bromides

Diallyl quaternary ammonium bromides are another significant class of these compounds. Their synthesis typically involves the quaternization of a diallylamine with an alkyl bromide or the reaction of a secondary amine with two equivalents of allyl bromide. For example, N,N-diallylpiperidine bromide can be synthesized from piperidine and allyl bromide.[7]

Experimental Protocol: Synthesis of N,N-Diallylpiperidine Bromide [7]

  • Starting Materials: Piperidine and Allyl Bromide.

  • Solvent: A suitable solvent such as acetone or ethanol.

  • Procedure: a. In a two-stage synthesis, first react piperidine with one equivalent of allyl bromide to form N-allylpiperidine. b. In the second stage, react the N-allylpiperidine with a second equivalent of allyl bromide to form the quaternary ammonium salt, N,N-diallylpiperidine bromide. c. The reaction is typically carried out at a controlled temperature, and the product precipitates out of the solution. d. The resulting solid is then filtered, washed with a suitable solvent, and dried.

Characterization Techniques

The structural elucidation and characterization of diallyl-bromo-functionalized compounds rely on a suite of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of the diallyl and bromo-functional groups. The chemical shifts and coupling constants of the protons on the allyl groups provide detailed structural information.[7][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=C stretching of the allyl groups and the C-Br stretching frequency.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Table 1: Representative ¹³C NMR Chemical Shifts for Poly(diallyl piperidinium bromide) [7]

Carbon AtomChemical Shift (ppm)
C9, C10 (five-membered ring)35.5
C9', C10' (six-membered ring)28.5
C8, C1168.0
C7, C1255.0
C2', C6'52.5
C3', C5'25.5
C4'22.5

Applications and Future Perspectives

The unique combination of the diallyl functionality, which allows for polymerization and further functionalization, and the bromine atom, which imparts properties like flame retardancy and serves as a synthetic handle, has led to a range of applications for these compounds.

  • Flame Retardants: As mentioned earlier, brominated diallyl ethers are used as flame retardants in various polymers and textiles.[2][10]

  • Polymer Synthesis: Diallyl quaternary ammonium bromides are important monomers for the synthesis of polyelectrolytes through cyclopolymerization. These polymers find applications as flocculants in water treatment, in the paper and mining industries, and as components of personal care products.[7]

  • Organic Synthesis Intermediates: The reactivity of the carbon-bromine bond and the allyl groups makes these compounds valuable intermediates for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Radical cyclization reactions of bromo-diallyl compounds can be used to construct complex cyclic systems.[1][12][13][14]

  • Antimicrobial Additives: Some diallyl ether derivatives containing bromine have been investigated for their antimicrobial properties.[15]

The field of diallyl-bromo-functionalized compounds continues to evolve. Future research is likely to focus on the development of novel synthetic methodologies, the design of new monomers for advanced polymer architectures, and the exploration of their potential in areas such as drug delivery and materials science. The rich chemistry of these compounds ensures that they will remain a subject of interest and innovation for years to come.

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated.

Diagram 1: General Synthesis of Diallyl-Bromo-Functionalized Compounds

G cluster_0 Bromination of Diallyl Ethers cluster_1 Quaternization of Diallylamines start1 Diallyl Ether reagent1 + Br₂ start1->reagent1 product1 Brominated Diallyl Ether reagent1->product1 start2 Diallylamine reagent2 + R-Br start2->reagent2 product2 Diallyl Quaternary Ammonium Bromide reagent2->product2

Caption: Key synthetic routes to diallyl-bromo-functionalized compounds.

Diagram 2: Cyclopolymerization of a Diallyl Quaternary Ammonium Bromide

G monomer Diallyl Quaternary Ammonium Bromide radical_add Radical Addition initiator Radical Initiator (R•) initiator->monomer Initiation int_radical Intramolecular Radical radical_add->int_radical cyclization Cyclization int_radical->cyclization cyclic_radical Cyclic Radical cyclization->cyclic_radical cyclic_radical->monomer Reacts with another monomer propagation Propagation cyclic_radical->propagation polymer Linear Polymer with Cyclic Units propagation->polymer

Caption: Mechanism of cyclopolymerization.

References

  • Hühnerfuss, H. et al. (2007). Synthesis and Characterization of 2,3-Dibromopropyl-2,4,6-tribromophenyl Ether (DPTE) and Structurally Related Compounds Evidenced in Seal Blubber and Brain. Environmental Science & Technology, 41(9), 3245-3251. [Link]

  • Wikipedia. (n.d.). Organobromine compound. Retrieved January 17, 2026, from [Link]

  • Butler, G. B. (1992). Cyclopolymerization and Cyclocopolymerization. CRC Press. [Link]

  • CN101434519A. (2009). Preparation of tetrabromobisphenol A bis(2,3-dibromopropyl)ether.
  • Butler, G. B. (1992).
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  • ResearchGate. (n.d.). Free radical promoted cyclization of bromo-allylic chlorides 5a-e. Retrieved January 17, 2026, from [Link]

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  • ResearchGate. (n.d.). 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and.... Retrieved January 17, 2026, from [Link]

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  • National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for Cysteine Alkylation using N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Cysteine-Centric Proteomics

In the landscape of mass spectrometry-based proteomics, the strategic modification of cysteine residues is a cornerstone of robust and reproducible protein analysis. The inherent reactivity of the cysteine thiol (-SH) group, while biologically significant, presents analytical challenges due to its propensity to form disulfide bonds. To mitigate this, disulfide bonds are typically reduced and the resulting free thiols are alkylated, or "capped," to prevent re-oxidation and ensure protein linearization prior to enzymatic digestion.[1] This process is critical for accurate peptide identification and quantification.

While reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are staples in the field, the development of novel alkylating agents continues to expand the proteomics toolkit.[2][3] N,N-Diallyl-2-bromoacetamide (DAB) emerges as a promising reagent in this domain. As a bromoacetamide derivative, it shares the reactive α-carbon susceptible to nucleophilic attack by the cysteine thiolate anion.[4] However, the incorporation of two allyl groups introduces a unique functionality, opening avenues for subsequent bioorthogonal reactions, such as thiol-ene "click" chemistry. This dual-functionality positions DAB not merely as a blocking agent, but as a versatile handle for advanced proteomic applications, including protein enrichment, imaging, and the study of protein-protein interactions.

This guide provides a comprehensive overview of the principles and a detailed protocol for the application of this compound in cysteine alkylation workflows for researchers, scientists, and drug development professionals.

Chemical Properties and Safety Precautions

This compound is a haloacetamide compound with the following structure:

  • Molecular Formula: C₈H₁₂BrNO

  • Molecular Weight: 218.09 g/mol

  • Monoisotopic Mass: 217.0102 g/mol

Safety: this compound is a bromoacetamide derivative and should be handled with care. Bromoacetamide is classified as toxic if swallowed and causes severe skin burns and eye damage.[5] It is imperative to handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.

Mechanism of Cysteine Alkylation

The alkylation of cysteine by this compound proceeds via a nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine thiol group to its more nucleophilic thiolate form (S⁻), a reaction that is favored under basic pH conditions (typically pH > 8.0).[8] The thiolate anion then attacks the electrophilic carbon atom adjacent to the bromine atom on the DAB molecule. This results in the displacement of the bromide leaving group and the formation of a stable, covalent thioether bond between the cysteine residue and the N,N-diallyl-acetamido group.

G start Protein Sample solubilization Solubilization & Reduction (8M Urea, 10mM DTT, 37°C, 60 min) start->solubilization alkylation Alkylation with DAB (20-25mM DAB, RT, 30-45 min, dark) solubilization->alkylation quenching Quenching (20mM DTT, RT, 15 min) alkylation->quenching digestion_prep Buffer Exchange (Dilute Urea < 1M) quenching->digestion_prep digestion Trypsin Digestion (1:50 ratio, 37°C, overnight) digestion_prep->digestion desalting Quench & Desalt (1% Formic Acid, C18 cleanup) digestion->desalting end LC-MS/MS Analysis desalting->end

Caption: Workflow for in-solution cysteine alkylation using DAB.

Key Experimental Parameters and Optimization

The efficiency of the alkylation reaction can be influenced by several factors. The following table summarizes key parameters and provides recommendations for optimization.

ParameterRecommended RangeRationale & Expert Insights
pH 8.0 - 9.0The cysteine thiol must be in its deprotonated, nucleophilic thiolate form (S⁻) for efficient reaction. [8]Maintaining a basic pH ensures a sufficient concentration of the thiolate anion.
Temperature Room Temperature (20-25°C)While higher temperatures can increase the reaction rate, they also elevate the risk of non-specific modifications. Room temperature provides a good balance between reaction efficiency and specificity.
DAB Concentration ~2-fold molar excess over reducing agentA molar excess of the alkylating agent drives the reaction to completion. However, a very large excess can lead to off-target alkylation of other nucleophilic residues like lysine and histidine.
Reaction Time 30 - 60 minutesIncubation time should be sufficient for complete alkylation. This can be optimized by analyzing a time-course experiment via mass spectrometry to check for unmodified cysteine-containing peptides.
Light Exposure Perform in the darkHaloacetamide reagents can be light-sensitive. [9]Performing the alkylation step in the dark minimizes potential degradation of the reagent and ensures consistent results.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Alkylation - Insufficient DAB concentration- Reaction time too short- pH too low- Inefficient reduction of disulfides- Increase DAB concentration to a 2.5 or 3-fold molar excess.- Extend incubation time to 60 minutes.- Ensure the buffer pH is between 8.0 and 9.0.- Increase the concentration or incubation time of the reducing agent.
Off-Target Modifications - DAB concentration too high- Reaction pH is too high (>9.5)- Prolonged incubation time- Reduce the molar excess of DAB.- Lower the reaction pH to 8.0-8.5.- Optimize and shorten the incubation time.
No Peptide Identification - Incorrect mass shift used in search- Poor ionization of modified peptides- Verify the monoisotopic mass shift for the DAB modification (138.0919 Da) is correctly entered in the search parameters.- Ensure proper desalting and sample cleanup.

Advantages and Future Applications of the Diallyl Moiety

The primary advantage of this compound over traditional alkylating agents is the introduction of two terminal alkene functionalities. These allyl groups are amenable to a variety of subsequent chemical transformations, most notably thiol-ene "click" chemistry. [10]This opens up a range of advanced proteomic applications:

  • Protein Enrichment: A biotin or other affinity tag can be "clicked" onto the diallyl-modified cysteine residues, allowing for the selective enrichment of cysteine-containing peptides or proteins from complex mixtures.

  • Fluorescent Labeling: Fluorophores can be attached via click chemistry for in-gel fluorescence or cellular imaging applications.

  • Cross-Linking Studies: The diallyl groups can potentially participate in cross-linking reactions to study protein-protein interactions or protein conformation.

The diallyl functionality transforms the simple act of cysteine blocking into the first step of a versatile, two-step labeling strategy, significantly expanding the experimental possibilities.

References

  • Proteomic approaches to the characterization of protein thiol modification. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3. (2025). BenchChem.
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  • Novel Oxidative Modifications in Redox-Active Cysteine Residues. (2011). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020).
  • SAFETY DATA SHEET - 2-Bromoacetamide. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - N-Bromoacetamide. (2010). Thermo Fisher Scientific.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved January 17, 2026, from [Link]

  • [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. (1998). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • The kinetics of reaction between L-cysteine hydrochloride and some maleimides. (2009).
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  • Fast Cysteine Bioconjugation Chemistry. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • List Of Modifications (Delta Mass) Found on Cysteine and Tyrosine... (2012).
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Application Notes & Protocols: N,N-Diallyl-2-bromoacetamide for Covalent Labeling of Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N-Diallyl-2-bromoacetamide (DABA) as a versatile reagent for the covalent labeling of proteins. DABA is a bifunctional molecule that combines a highly reactive bromoacetamide warhead for targeting nucleophilic amino acid residues with two allyl groups that serve as handles for subsequent bioorthogonal chemistry. We will delve into the mechanistic underpinnings of DABA's reactivity, provide detailed, field-tested protocols for its use, and discuss downstream analysis and troubleshooting. The unique dual functionality of DABA opens avenues for advanced applications such as protein crosslinking, surface immobilization, and the attachment of various probes after the initial labeling event.

Introduction and Scientific Principle

Covalent labeling of proteins is a powerful technique for elucidating protein structure, function, and interactions.[1][2] By creating a stable, irreversible bond between a small molecule probe and a protein, researchers can map binding sites, identify post-translational modifications, and develop targeted therapeutics.[3][4][5] Among the various chemical groups used for this purpose, haloacetamides like DABA are well-established for their ability to alkylate nucleophilic amino acid residues.[6][7]

This compound (DABA) is distinguished by its bifunctional nature. The core of its utility lies in two key chemical features:

  • The Bromoacetamide Moiety: This functional group acts as an efficient electrophile. It readily reacts with strong nucleophiles found in protein side chains, most notably the thiol group of cysteine residues, via a bimolecular nucleophilic substitution (SN2) reaction.[6] This reaction is highly efficient and forms a stable thioether bond.

  • The Diallyl Amine Group: Once covalently attached to the protein, the two allyl groups become available for a secondary reaction. These alkene functionalities are ideal substrates for "click" chemistry, particularly the radical-mediated thiol-ene reaction, allowing for the attachment of a second molecule of interest (e.g., a fluorophore, biotin tag, or another protein).[8][9][10]

This dual reactivity makes DABA a highly versatile tool, enabling a two-step labeling strategy where the initial covalent modification is followed by a highly specific secondary functionalization.

Mechanism of Action: A Two-Stage Process

The utility of DABA is best understood by examining its two distinct reaction stages.

Stage 1: Covalent Alkylation of Nucleophilic Residues

The primary reaction involves the nucleophilic attack of an amino acid side chain on the α-carbon of the bromoacetamide group, displacing the bromide ion.

  • Primary Target: Cysteine: The deprotonated thiol group (thiolate) of cysteine is the most potent nucleophile among the canonical amino acids under physiological or slightly basic conditions (pH 7-8.5).[11] The reaction with cysteine is rapid and highly selective, making it the principal target for DABA.

  • Off-Target Reactivity: While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and methionine can also react with bromoacetamides, though typically at a slower rate and often requiring higher pH or longer incubation times.[6][12]

The result of this first stage is the protein being tagged with a stable diallyl amide adduct.

Caption: Stage 1: SN2 reaction between a protein's cysteine residue and DABA.

Stage 2: Bioorthogonal Functionalization via Thiol-Ene "Click" Chemistry

After the initial labeling and removal of excess DABA, the allyl groups on the protein surface can be functionalized. The thiol-ene reaction is a "click" chemistry process where a thiol-containing molecule is added across the alkene of the allyl group, typically initiated by light (photoinitiator) or radical initiators.[8][9]

This reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological processes.[10][13] This allows for the specific attachment of a wide range of molecules, such as:

  • Fluorescent dyes for imaging

  • Biotin for affinity purification

  • Crosslinkers for studying protein-protein interactions

  • Drug molecules for targeted delivery

Experimental Design and Key Considerations

Careful planning is crucial for a successful covalent labeling experiment.

  • Buffer Selection: The choice of buffer is critical. Avoid buffers containing nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane), as they can react with DABA and quench the labeling reaction. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers at a pH between 7.0 and 8.5 are recommended to facilitate the deprotonation of cysteine thiols without promoting significant off-target reactions.[12]

  • Protein Preparation: If the target protein contains disulfide bonds that need to be labeled, they must first be reduced. Use a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Crucially, the reducing agent must be removed before adding DABA , as it will quench the reagent. This is typically achieved through dialysis, buffer exchange, or size-exclusion chromatography.

  • Reagent Stoichiometry: The molar ratio of DABA to protein will influence labeling efficiency and specificity. A 10- to 100-fold molar excess of DABA over reactive cysteine residues is a common starting point.[14] Lower ratios may result in incomplete labeling, while excessively high ratios can increase the risk of off-target modifications.

  • Reaction Conditions: Reactions are typically carried out at room temperature (20-25°C) or 37°C for 1 to 4 hours.[14] The reaction should be performed in the dark, as haloacetamide reagents can be light-sensitive.[14]

  • Quenching: After the desired incubation time, it is essential to quench any unreacted DABA to prevent further modification during downstream processing. This is achieved by adding a small-molecule thiol, such as β-mercaptoethanol, DTT, or L-cysteine, to a final concentration that is in large excess of the initial DABA concentration.[6]

Table 1: Key Experimental Parameters

ParameterRecommended ConditionRationale & Considerations
pH 7.0 - 8.5Balances cysteine thiolate formation for reactivity with minimizing off-target reactions at higher pH.[12]
Buffer System PBS, HEPES, BicarbonateNon-nucleophilic; avoids quenching the DABA reagent.
Temperature 20 - 37 °CProvides sufficient energy for the reaction without denaturing most proteins.
DABA Molar Excess 10 - 100x over CysteineA starting point for optimization. Titrate to find the balance between efficiency and specificity.
Incubation Time 1 - 4 hoursDependent on protein reactivity and DABA concentration. Time courses are recommended for optimization.
Quenching Agent β-mercaptoethanol, DTTScavenges excess DABA to stop the reaction definitively.

Detailed Experimental Protocols

Protocol 1: Covalent Labeling of a Purified Protein with DABA

This protocol outlines the fundamental steps for labeling a purified protein.

Materials:

  • Purified protein of interest in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4)

  • This compound (DABA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M β-mercaptoethanol or 1 M DTT

  • Buffer exchange columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is at a suitable concentration (typically 1-10 mg/mL).

    • If necessary, reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Crucial Step: Remove the reducing agent completely using a desalting column or dialysis against the reaction buffer.

  • DABA Stock Solution:

    • Prepare a fresh 100 mM stock solution of DABA in anhydrous DMF or DMSO. DABA can be synthesized by reacting diallylamine with bromoacetyl bromide.[15]

  • Labeling Reaction:

    • Add the DABA stock solution to the protein sample to achieve the desired final molar excess (e.g., a 50-fold molar excess). Add the DABA solution dropwise while gently vortexing to ensure mixing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-20 mM (ensuring it's in excess of the initial DABA concentration).

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted DABA is consumed.[6]

  • Removal of Excess Reagent:

    • Remove the quenched DABA and byproducts by buffer exchange, dialysis, or size-exclusion chromatography into the desired buffer for downstream applications or storage.

  • Verification of Labeling:

    • Confirm successful labeling using mass spectrometry.

Protocol 2: Downstream Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for confirming covalent modification and identifying the site of labeling.[3][16]

MS_Workflow Start DABA-Labeled Protein Intact Intact Mass Analysis (e.g., ESI-QTOF) Start->Intact Confirm Mass Shift Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion PeptideMap Peptide Mapping (LC-MS/MS) Digestion->PeptideMap Separate Peptides Data Data Analysis PeptideMap->Data Identify Modified Peptides & Fragmentation Sites

Sources

Using N,N-Diallyl-2-bromoacetamide in peptide mapping studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enhancing Peptide Mapping Specificity and Chromatographic Resolution Using N,N-Diallyl-2-bromoacetamide for Cysteine Alkylation

Audience: Researchers, scientists, and drug development professionals in proteomics, pharmaceutical analysis, and biochemistry.

Introduction: The Critical Role of Cysteine Alkylation in Peptide Mapping

Peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of protein characterization, essential for primary sequence confirmation, post-translational modification (PTM) analysis, and stability testing of biotherapeutics. A critical step in the standard bottom-up proteomics workflow is the reduction of disulfide bonds followed by the alkylation of free cysteine residues.[1] This process, typically performed after protein denaturation, irreversibly caps the reactive thiol groups of cysteines, preventing their re-oxidation and ensuring the homogeneity of the peptide mixture for analysis.[2]

Incomplete or inefficient alkylation can lead to a heterogeneous population of peptides, including those with free cysteines, reformed disulfide bridges, or various adduction states, significantly complicating data analysis and potentially obscuring low-abundance modifications. The choice of alkylating agent is therefore paramount, directly impacting reaction efficiency, specificity, and the physicochemical properties of the resulting peptides.

While iodoacetamide (IAA) is a widely used reagent due to its high reactivity, it can suffer from drawbacks, including off-target modification of other residues like methionine, especially at higher concentrations or prolonged reaction times.[3] This guide introduces this compound (DAB) as a specialized reagent for cysteine alkylation, designed to offer high reactivity and introduce a unique chemical moiety that can aid in chromatographic separation and mass spectrometric identification.

Principle of the Method: SN2 Alkylation with this compound (DAB)

This compound is an α-haloacetamide reagent that reacts with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) mechanism. Under conditions of controlled pH, the thiolate anion (S⁻), which is more prevalent at pH values above its pKa (~8.5), acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine. This results in the displacement of the bromide leaving group and the formation of a stable, covalent thioether bond.

The key advantages of the bromoacetyl functional group include its high chemoselectivity for thiols at a pH of 8.0 or higher, forming irreversible thioether bonds that are stable under the conditions required for enzymatic digestion and LC-MS/MS analysis.[4] The diallyl moiety of DAB provides a unique chemical handle compared to the simple acetamide group of IAA, potentially influencing the chromatographic behavior of the modified peptides and providing a distinct mass signature for confident identification.

Diagram: Reaction Mechanism

Below is a diagram illustrating the SN2 reaction between a cysteine residue and this compound.

Caption: Standard workflow for protein sample preparation for peptide mapping.

Materials and Reagents
  • Protein Sample: e.g., Monoclonal antibody at 1-10 mg/mL

  • Denaturation Buffer: 8 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Reagent: this compound (DAB), prepare a fresh 500 mM stock solution in Dimethyl sulfoxide (DMSO). [5]* Digestion Buffer: 100 mM Tris-HCl, pH 8.0

  • Protease: MS-grade Trypsin, reconstituted to 1 mg/mL in 1 mM HCl

  • Quenching/Acidification: 10% (v/v) Formic Acid (FA) in water

Step-by-Step Protocol
  • Protein Denaturation & Reduction:

    • To 50 µL of a 2 mg/mL protein solution (100 µg total protein), add 50 µL of Denaturation Buffer.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Vortex gently and incubate at 37°C for 60 minutes.

  • Cysteine Alkylation with DAB:

    • Prepare the DAB working solution immediately before use.

    • Add the 500 mM DAB stock solution to the reduced protein sample to achieve a final concentration of 25 mM.

    • Scientist's Note: The molar excess of the alkylating agent is crucial. A 2.5-fold molar excess over the reducing agent (DTT) is a good starting point to ensure complete alkylation while minimizing off-target reactions.

    • Vortex gently and incubate at 37°C for 30 minutes in the dark. Bromoacetamide reagents are light-sensitive.

  • Buffer Exchange & Digestion:

    • Remove the denaturation and alkylation reagents using a buffer exchange column or dialysis against Digestion Buffer. This is critical as high concentrations of urea or guanidine will inhibit trypsin activity.

    • Adjust the final protein concentration to approximately 1 mg/mL with Digestion Buffer.

    • Add MS-grade trypsin at a 1:20 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C for 4-16 hours.

  • Quenching and Sample Preparation for LC-MS:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The pH should be ~2-3.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Data Analysis and Interpretation

Mass Shift Calculation

The modification of a cysteine residue by this compound results in the addition of a diallyl-acetamido group (-CH₂-CO-N(C₃H₅)₂).

Reagent PropertyValueSource
Compound Name This compound-
Molecular Formula C₈H₁₂BrNO[6]
Exact Mass 217.01023 Da[6]
Reacting Moiety C₈H₁₂NO-
Monoisotopic Mass of Moiety 138.09186 DaCalculated
Monoisotopic Mass Shift +138.09186 Da Calculated

This specific mass shift should be defined as a variable modification on cysteine residues during the database search of the MS/MS data.

Chromatographic Profile

The diallyl groups add six extra carbon atoms compared to the standard acetamide modification from IAA (+57.02146 Da). While the amide group provides polarity, the increased hydrocarbon content of the diallyl moiety may lead to a slight increase in the retention time of smaller modified peptides on reversed-phase chromatography columns (e.g., C18). This altered hydrophobicity can be advantageous, potentially improving chromatographic resolution between peptides that would otherwise co-elute, thereby increasing the number of unique peptide identifications.

Tandem Mass Spectrometry (MS/MS)

In MS/MS analysis, peptides are fragmented to reveal their amino acid sequence. The covalent bond formed by DAB is stable to common fragmentation techniques like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). The resulting b- and y-type fragment ions containing the modified cysteine will exhibit the corresponding +138.09186 Da mass shift, allowing for precise localization of the modification site. The presence of the allyl groups might produce characteristic neutral losses under certain fragmentation conditions, which could serve as a reporter signature for DAB-modified peptides, although this would require empirical validation.

Troubleshooting and Best Practices

  • Incomplete Alkylation: Ensure the reducing agent is fresh and used at a sufficient concentration. Confirm the pH of the reaction buffer is between 7.5 and 8.5 to promote thiolate anion formation.

  • Off-Target Modifications: Avoid excessive concentrations of DAB or prolonged incubation times. Perform a buffer exchange after alkylation to remove excess reagent before the lengthy digestion step.

  • Reagent Instability: Always prepare stock solutions of DAB fresh in a dry aprotic solvent like DMSO. Protect the solution and the alkylation reaction from light.

Conclusion

This compound represents a promising alternative to standard cysteine alkylating agents for peptide mapping studies. Its robust bromoacetamide chemistry ensures efficient and specific alkylation of cysteine residues. The introduction of the diallyl moiety provides a unique and significant mass shift for unambiguous identification and has the potential to improve chromatographic separation of peptides. This detailed protocol provides a framework for researchers to implement DAB in their workflows to enhance the depth and quality of their peptide mapping data.

References

  • Hale, J. E., et al. (2004). "Protein Quanititation in Complex Mixtures by Covalent Labeling of Cysteine Residues." Analytical Chemistry, 76(14), 4185-4191.
  • López-Ferrer, D., et al. (2011). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics, 10(10).
  • Frisch, C., et al. (1999). "Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • Aziz-ur-Rehman, et al. (2013). "Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide." Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.
  • Gant, T. G. (2014). "Using mass spectrometry to study the covalent modification of proteins and peptides." Journal of the American Society for Mass Spectrometry, 25(6), 999-1011.
  • Dubey, V. K., et al. (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics, 229, 103948.
  • PubChem. "2-Bromoacetamide." Available at: [Link]

  • Wikipedia. "Dimethyl sulfoxide." Available at: [Link]

Sources

Application Notes and Protocols for N,N-Diallyl-2-bromoacetamide as a Covalent Inhibitor in Enzyme Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Covalent Inhibition

In the landscape of enzyme modulation, covalent inhibitors represent a powerful and increasingly utilized therapeutic modality. Unlike their reversible counterparts, which rely on transient, non-covalent interactions, covalent inhibitors form a stable, chemical bond with their target enzyme. This irreversible or slowly reversible mechanism of action can offer distinct pharmacological advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.

N,N-Diallyl-2-bromoacetamide is an exemplar of a targeted covalent inhibitor, leveraging a bromoacetamide "warhead" to achieve irreversible modification of nucleophilic amino acid residues within an enzyme's active site. The bromoacetamide moiety is a classic electrophile, well-characterized for its reactivity towards the thiol group of cysteine residues, although reactions with other nucleophiles like histidine and lysine are also possible, particularly at elevated pH.[1][2] The N,N-diallyl substituents, while not directly involved in the covalent bonding, are critical for modulating the molecule's physicochemical properties, such as solubility, membrane permeability, and non-covalent binding affinity (KI), which collectively contribute to its overall potency and selectivity.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a tool for enzyme research and drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to employ this covalent inhibitor for target validation, mechanistic studies, and the characterization of enzyme function.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C8H12BrNOInferred from structure
Molecular Weight 218.09 g/mol Inferred from structure
Appearance Likely a solid or oil at room temperatureGeneral chemical knowledge
Solubility Expected to have moderate solubility in aqueous buffers, enhanced by the N,N-diallyl groups. Highly soluble in organic solvents like DMSO and ethanol.General chemical principles
Stability The bromoacetamide moiety is sensitive to light, heat, and moisture, and can be reactive towards nucleophilic buffers.[3][4][3][4]

Mechanism of Covalent Modification

The inhibitory activity of this compound is predicated on a two-step mechanism. The first step involves the reversible formation of a non-covalent enzyme-inhibitor complex (E•I), which is governed by the inhibitor's binding affinity (KI). This initial binding event positions the electrophilic bromoacetamide warhead in close proximity to a nucleophilic amino acid residue within the enzyme's active site. The second, irreversible step is the nucleophilic attack by the amino acid residue on the α-carbon of the bromoacetamide, leading to the displacement of the bromide leaving group and the formation of a stable covalent bond (E-I).

The primary target for haloacetamide-based inhibitors is the sulfhydryl group of cysteine residues, which is highly nucleophilic, especially in its deprotonated thiolate form.[1][5] The rate of this covalent modification is described by the inactivation rate constant (kinact).

G E Free Enzyme (E) EI_non_covalent Non-covalent E•I Complex E->EI_non_covalent k_on (association) I N,N-Diallyl-2- bromoacetamide (I) EI_non_covalent->E k_off (dissociation) K_I = k_off / k_on EI_covalent Covalently Modified Enzyme (E-I) EI_non_covalent->EI_covalent k_inact (Covalent Modification)

Figure 1: Two-step mechanism of covalent inhibition.

Safety and Handling

This compound, as a derivative of 2-bromoacetamide, should be handled with caution. 2-Bromoacetamide is classified as toxic if swallowed and causes severe skin burns and eye damage.[6][7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6]

  • Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[6]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.[6][9]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible substances.[9]

  • Keep the container tightly sealed to prevent exposure to moisture.[9]

  • Protect from light and heat to minimize degradation.[3]

  • Prepare solutions in a chemical fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

Experimental Protocols

The following protocols provide a framework for the characterization of this compound as a covalent inhibitor. It is essential to optimize these protocols for the specific enzyme and assay system being studied.

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of N,N-diallyl-α-bromoacetamide.[10]

Materials:

  • Diallylamine

  • Bromoacetyl bromide

  • Methylene dichloride (DCM)

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate

  • Dry ice/acetone bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve bromoacetyl bromide (0.4 mol) in 200 ml of methylene dichloride.

  • Cool the solution in a dry ice/acetone bath.

  • Slowly add diallylamine (0.8 mol) dropwise to the cooled and stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, followed by an aqueous sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain N,N-diallyl-α-bromoacetamide.

Protocol 2: Determination of Inhibitor Potency (kinact/KI)

The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both binding affinity and chemical reactivity.[11][12] This can be determined by measuring the observed rate of inactivation (kobs) at various inhibitor concentrations.

Materials:

  • Purified target enzyme

  • This compound stock solution (in DMSO or another suitable solvent)

  • Enzyme assay buffer (non-nucleophilic, e.g., HEPES or phosphate)

  • Substrate for the enzyme

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Inactivation:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the enzyme to the buffer.

    • Initiate the inactivation reaction by adding the different concentrations of the inhibitor to the enzyme solutions. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixtures at a constant temperature.

  • Measurement of Residual Enzyme Activity:

    • At various time points during the incubation, take aliquots of the enzyme-inhibitor mixture and add them to a separate plate containing the substrate at a saturating concentration.

    • Immediately measure the initial rate of the enzymatic reaction using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line is -kobs.

    • Plot the calculated kobs values against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine kinact and KI. The ratio of these two values gives the second-order rate constant, kinact/KI.[11][13]

G cluster_0 Enzyme Inactivation cluster_1 Measure Residual Activity cluster_2 Data Analysis A Prepare Inhibitor Dilutions C Initiate Inactivation (Add Inhibitor to Enzyme) A->C B Add Enzyme to Buffer B->C D Incubate at Constant Temperature C->D E Take Aliquots at Time Points D->E F Add to Substrate E->F G Measure Initial Rate F->G H Plot ln(Activity) vs. Time (Determine k_obs) G->H I Plot k_obs vs. [Inhibitor] H->I J Fit to Michaelis-Menten (Determine k_inact and K_I) I->J K Calculate k_inact / K_I J->K

Figure 2: Workflow for determining kinact/KI.
Protocol 3: Verification of Covalent Adduct Formation by Mass Spectrometry

Intact protein mass spectrometry is a direct method to confirm the formation of a covalent bond between the inhibitor and the enzyme.[14]

Materials:

  • Purified target enzyme

  • This compound

  • Reaction buffer (e.g., ammonium bicarbonate, volatile buffer)

  • Quenching reagent (e.g., dithiothreitol, DTT)

  • LC-MS system

Procedure:

  • Reaction:

    • Incubate the purified enzyme with a molar excess of this compound in the reaction buffer for a sufficient time to ensure complete reaction.

    • Include a control sample of the enzyme incubated with the vehicle (e.g., DMSO) only.

  • Quenching and Desalting:

    • Quench any unreacted inhibitor with a nucleophilic reagent like DTT.

    • Desalt the protein samples using a suitable method (e.g., zip-tipping or buffer exchange).

  • Mass Spectrometry Analysis:

    • Analyze the treated and control enzyme samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the molecular weight of the protein in each sample.

    • A mass shift in the treated sample corresponding to the molecular weight of the N,N-diallyl-acetamido group (C8H12NO, MW = 138.18 Da) confirms covalent modification.

Protocol 4: Identification of the Modified Amino Acid Residue by Peptide Mapping Mass Spectrometry

This "bottom-up" proteomics approach identifies the specific amino acid residue that has been modified by the inhibitor.[15][16]

Materials:

  • Covalently modified enzyme (from Protocol 3)

  • Unmodified control enzyme

  • Reducing agent (e.g., DTT)

  • Alkylating agent for unmodified cysteines (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate both the modified and unmodified enzyme samples. The alkylation step with iodoacetamide will cap any cysteine residues that were not modified by this compound.

  • Proteolytic Digestion:

    • Digest the protein samples with a protease (e.g., trypsin) overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Use proteomic software to search the MS/MS data against the protein sequence.

    • For the modified sample, search for peptides with a mass modification corresponding to the N,N-diallyl-acetamido group on potential nucleophilic residues (cysteine, histidine, lysine).

    • The identification of a peptide with this specific mass shift confirms the site of covalent modification.

G A Covalently Modified Enzyme C Denature, Reduce, Alkylate A->C B Unmodified Control Enzyme B->C D Proteolytic Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Database Search and Analysis E->F G Identify Modified Peptide and Residue F->G

Figure 3: Workflow for identifying the site of covalent modification.
Protocol 5: Cell-Based Target Engagement Assay

Assessing the ability of this compound to engage its target in a cellular context is a critical step in drug discovery.[17][18]

Materials:

  • Cells expressing the target enzyme

  • This compound

  • Cell lysis buffer

  • Activity-based probe (if available) or antibody for the target enzyme

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat the cells with varying concentrations of this compound for a defined period. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells to remove excess inhibitor and lyse them to release the proteins.

  • Target Engagement Analysis:

    • Activity-Based Probe Profiling (ABPP): If a suitable activity-based probe is available, incubate the cell lysates with the probe. The probe will only label the active, unmodified enzyme. Analyze the labeling by SDS-PAGE and in-gel fluorescence or by Western blotting. A decrease in probe labeling with increasing inhibitor concentration indicates target engagement.

    • Western Blotting: If an antibody is available, analyze the cell lysates by SDS-PAGE and Western blotting to confirm the presence of the target protein. In some cases, a covalent modification may cause a slight shift in the protein's migration on the gel.

  • Data Analysis:

    • Quantify the band intensities to determine the concentration-dependent target engagement of the inhibitor.

Conclusion

This compound is a valuable research tool for the study of enzyme function and for the development of novel covalent therapeutics. Its bromoacetamide warhead provides a reliable mechanism for the irreversible inhibition of enzymes, particularly those with a reactive cysteine in their active site. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively utilize this compound to probe enzyme mechanisms, validate drug targets, and advance their drug discovery programs. The successful application of this compound, as with any covalent inhibitor, relies on a thorough understanding of its chemical properties, mechanism of action, and the appropriate experimental techniques for its characterization.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2010, July 20). MSDS of 2-Bromo-N-isopropyl-acetamide. Retrieved from [Link]

  • Molecules. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. MDPI. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]

  • Pharmaceuticals. (2025). Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Royal Society of Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved from [Link]

  • Ren, D., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 116-124. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Ward, J. A., et al. (2017). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society, 139(30), 10255–10264. Retrieved from [Link]

  • Molecular BioSystems. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Royal Society of Chemistry. Retrieved from [Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14275-14278. Retrieved from [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 132-139. Retrieved from [Link]

  • Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]

  • ResearchGate. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. Retrieved from [Link]

  • Organic Syntheses. (1951). Acetamide, N-bromo-. Retrieved from [Link]

  • ACS Chemical Biology. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. American Chemical Society. Retrieved from [Link]

  • Evidence-Based Complementary and Alternative Medicine. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Hindawi. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. American Chemical Society. Retrieved from [Link]

  • Current Protocols in Protein Science. (2017). Modification of Cysteine. Wiley. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2019). Diallyl Trisulfide Inhibits Platelet Aggregation through the Modification of Sulfhydryl Groups. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (1968). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
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Application Notes and Protocols for Protein Modification with N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Dual Reactivity of N,N-Diallyl-2-bromoacetamide for Advanced Protein Bioconjugation

In the dynamic fields of proteomics, drug development, and diagnostics, the precise, covalent modification of proteins is a cornerstone technology. The ability to attach probes, drugs, or other functional moieties to a protein of interest allows for the elucidation of biological pathways, the creation of targeted therapeutics, and the development of sensitive diagnostic agents. Among the arsenal of chemical tools available for protein modification, alkylating agents that target the nucleophilic side chains of amino acids are of paramount importance.

This guide details the use of this compound, a bifunctional reagent designed for the selective modification of cysteine residues. This compound features a bromoacetamide group, a classic electrophile for targeting the highly nucleophilic thiol side chain of cysteine.[1][2][3] Uniquely, this compound also possesses two allyl groups, which can potentially serve as handles for subsequent bioorthogonal reactions. This dual functionality opens avenues for more complex bioconjugation strategies, such as the attachment of multiple labels or the creation of protein-polymer conjugates.

These application notes provide a comprehensive overview of the chemical principles, a detailed experimental protocol, and methods for the characterization of proteins modified with this compound.

Chemical Principle and Mechanism of Action

The modification of proteins with this compound proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction. The primary target for this modification is the thiol group (-SH) of cysteine residues.[1][2]

Key Mechanistic Steps:

  • Deprotonation of the Cysteine Thiol: The reaction is highly pH-dependent. For the thiol group to act as an effective nucleophile, it must be in its deprotonated thiolate anion form (-S⁻). The pKa of the cysteine thiol in proteins is typically around 8.5. Therefore, the reaction is most efficient at a pH slightly above this value, generally in the range of 8.5-9.5.[1]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the bromoacetamide, which is adjacent to the bromine atom.

  • Displacement of the Bromide Leaving Group: This nucleophilic attack results in the formation of a stable thioether bond between the cysteine residue and the acetamide moiety, with bromide being displaced as the leaving group.

The diallyl functionality of the reagent remains intact during this process, making it available for subsequent chemical transformations if desired.

Diagram of the Reaction Mechanism

Caption: Reaction of a protein cysteine thiol with this compound.

Experimental Protocol: Cysteine-Specific Modification of a Model Protein

This protocol provides a general procedure for the modification of a model protein containing accessible cysteine residues. Optimal conditions may vary depending on the specific protein and should be determined empirically.

I. Materials and Reagents

  • Protein of Interest: e.g., Bovine Serum Albumin (BSA) or a purified recombinant protein with at least one free cysteine. The protein should be in a buffer free of primary amines and thiols (e.g., phosphate buffer, HEPES).

  • This compound: Prepare a fresh stock solution.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: 1 M L-cysteine or 1 M 2-mercaptoethanol.

  • Desalting Columns: e.g., PD-10 columns.

  • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the reagent.

II. Reagent Preparation

  • Protein Solution: Prepare a 1-5 mg/mL solution of the protein in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: If DTT is used as the reducing agent, it must be removed prior to the addition of this compound, as DTT itself will react with the reagent.

  • This compound Stock Solution: Prepare a 100 mM stock solution by dissolving the reagent in a minimal amount of DMF or DMSO. This should be prepared immediately before use.

III. Protein Modification Procedure

  • Initiate the Reaction: To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal molar excess should be determined experimentally.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light to minimize potential side reactions.

  • Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein: Remove the excess reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

IV. Quantitative Parameters for the Protocol

ParameterRecommended RangeRationale
pH 8.0 - 9.5To ensure the cysteine thiol is in its reactive thiolate form.[1]
Temperature 4°C - 25°CLower temperatures can reduce non-specific reactions but may require longer incubation times.
Molar Excess of Reagent 10x - 50xTo drive the reaction to completion. Higher excess may increase non-specific labeling.
Reaction Time 2 - 16 hoursDependent on temperature, pH, and protein accessibility.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) B Optional: Reduce Disulfide Bonds (10x TCEP, 1 hr, RT) A->B D Add Reagent to Protein (10-50x molar excess) B->D C Prepare 100 mM Reagent Stock (this compound in DMF) C->D E Incubate (2-4 hrs at RT or overnight at 4°C) D->E F Quench Reaction (50 mM L-cysteine, 30 min, RT) E->F G Purify Modified Protein (Desalting Column) F->G H Characterize Modified Protein (Mass Spec, SDS-PAGE) G->H

Caption: Step-by-step workflow for protein modification.

Characterization of the Modified Protein

Confirmation of successful modification and determination of the labeling efficiency are critical. Several analytical techniques can be employed.[4][5][6]

  • Mass Spectrometry (MS): This is the most definitive method for confirming covalent modification.

    • Intact Protein Analysis: Electrospray ionization (ESI-MS) of the intact protein will show a mass shift corresponding to the addition of the this compound moiety (mass increase of 216.1 Da per modification).

    • Peptide Mapping: For larger proteins, digestion with a protease (e.g., trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify the specific cysteine residue(s) that have been modified.[7][8]

  • SDS-PAGE Analysis: While the mass change from the modification is small, a slight shift in the protein's migration on an SDS-PAGE gel may be observable, particularly if multiple cysteines are modified.

  • UV-Vis Spectroscopy: If the protein concentration is accurately known, the extent of modification can sometimes be estimated by changes in the UV spectrum, although this is less precise than MS.

Potential Applications of the Diallyl Functionality

The two allyl groups on the modifying reagent provide a unique opportunity for secondary chemical reactions, expanding the utility of the modified protein. Potential downstream applications include:

  • Thiol-Ene "Click" Chemistry: The allyl groups can react with thiols in the presence of a photoinitiator to form stable thioether linkages. This allows for the attachment of a second molecule of interest.

  • Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be used to conjugate the modified protein to other molecules containing alkene functionalities.

  • Crosslinking: If a protein has two modified cysteine residues in close proximity, the diallyl groups could potentially be used for intramolecular or intermolecular crosslinking studies.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related bromoacetamide compounds are known to be hazardous.[9][10]

  • Toxicity: Bromoacetamides are generally toxic if swallowed and may be harmful if inhaled or absorbed through the skin.[9][10]

  • Corrosivity: These compounds can cause severe skin and eye burns.[4][9]

  • Handling: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency - Incomplete reduction of disulfide bonds.- Reaction pH is too low.- Insufficient molar excess of the reagent.- Inactive reagent.- Ensure complete reduction with TCEP.- Increase the pH of the reaction buffer to 8.5-9.0.- Increase the molar excess of the reagent.- Use a freshly prepared stock solution of the reagent.
Protein Precipitation - High concentration of organic solvent from the reagent stock.- Protein instability at the reaction pH.- Keep the volume of the organic solvent to a minimum (<5% of the total reaction volume).- Perform the reaction at 4°C.- Screen for optimal buffer conditions.
Non-specific Modification - Reaction pH is too high.- Prolonged reaction time or high temperature.- Lower the pH to ~8.0.- Decrease the reaction time and/or temperature.

References

  • StudySmarter. (2024). Protein Modification Analysis: Techniques. [Link]

  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 132-139. [Link]

  • Mayor, U., et al. (2019). Mass Spectrometry-Based Characterization of Ub- and UbL-Modified Proteins. Methods in Molecular Biology, 2020, 151-164. [Link]

  • Williams, T. I., et al. (2012). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Chemical Society, 134(4), 2186-2195. [Link]

  • ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

  • Kim, Y., & Ebright, R. H. (2005). Efficient Site-Specific Labeling of Proteins via Cysteines. In Methods in Enzymology (Vol. 400, pp. 206-217). [Link]

  • Jones, M. W., et al. (2016). A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification. Chemical Communications, 52(42), 6913-6916. [Link]

  • van der Velden, J. H., et al. (2007). A method for site-specific labeling of multiple protein thiols. Protein Science, 16(8), 1653-1661. [Link]

  • ResearchGate. (2025). Mass Spectrometry-Based Characterization of Ub- and UbL-Modified Proteins. [Link]

  • Discovery of Unknown Posttranslational Modifications by Top-Down Mass Spectrometry. (n.d.). [Link]

  • Organic Syntheses. (1951). N-BROMOACETAMIDE. [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. [Link]

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  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

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Application Note: N,N-Diallyl-2-bromoacetamide as a Versatile, Cysteine-Reactive Probe for Chemoproteomic Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the application of N,N-Diallyl-2-bromoacetamide as a novel, cysteine-reactive chemical probe in proteomics workflows. We will explore the underlying chemical principles, provide step-by-step protocols for its use in activity-based protein profiling (ABPP), and discuss its potential for dual-functional analysis leveraging both the bromoacetamide warhead and the diallyl reporting moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for target identification, validation, and the broader exploration of the functional cysteinome.

Introduction: The Critical Role of Cysteine in Proteomics

Cysteine residues, with their nucleophilic thiol groups, are key players in protein function and regulation. They participate in a wide array of biological processes, including catalysis, metal coordination, and the formation of structural disulfide bonds.[1] The reactivity of the cysteine thiol makes it a frequent target for post-translational modifications (PTMs), which can modulate protein activity, localization, and interaction networks.[2][3] This inherent reactivity also makes cysteines attractive targets for covalent drug development and the design of chemical probes to interrogate protein function directly within complex biological systems.[1][4]

Chemoproteomic strategies, particularly Activity-Based Protein Profiling (ABPP), have emerged as powerful tools for the global and quantitative analysis of protein functional states.[4][5][6] ABPP utilizes small-molecule probes that covalently label the active sites of enzymes, allowing for their identification and functional characterization within the native proteome.[5][6] A typical ABPP probe consists of a reactive group (the "warhead") that forms a covalent bond with a target residue, and a reporter tag for visualization or enrichment.[5][7]

Bromoacetamides and iodoacetamides are well-established electrophilic warheads that exhibit high reactivity towards the nucleophilic thiol of cysteine residues.[8][9] These reagents have been successfully employed in numerous chemoproteomic studies to profile cysteine reactivity and identify ligandable sites across the proteome.[8][9][10]

This application note introduces this compound, a novel probe that combines the cysteine-reactivity of the bromoacetamide warhead with the unique chemical functionality of a diallyl group. This dual nature opens up possibilities for multi-modal analysis and follow-on bioorthogonal chemistry.

The Probe: this compound

Chemical Structure and Properties

Structure:

Key Features:

  • Bromoacetamide Warhead: The α-bromoacetamide moiety is a potent electrophile that readily undergoes an SN2 reaction with the deprotonated thiol of a cysteine residue, forming a stable covalent thioether bond.

  • Diallyl Group: The two allyl groups attached to the amide nitrogen provide a unique secondary reactive handle. Allyl groups can participate in a variety of chemical transformations, including thiol-ene "click" reactions, offering a potential avenue for bioorthogonal ligation.[11][12]

Mechanism of Cysteine Alkylation

The primary reaction of this compound with a protein is the alkylation of a reactive cysteine residue. The nucleophilic thiolate anion of the cysteine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a covalent bond.

Diagram: Cysteine Alkylation by this compound

Caption: Covalent modification of a protein cysteine by this compound.

Application in Proteomics: Competitive ABPP Workflow

A primary application of this compound is in competitive activity-based protein profiling (ABPP) to identify the targets of a covalent inhibitor or to profile the reactivity of the cysteinome.[7][8] This workflow allows for the identification of proteins that are engaged by a compound of interest.

Workflow Overview

The competitive ABPP workflow involves treating a biological sample (e.g., cell lysate) with a compound of interest, followed by labeling of the remaining reactive cysteines with this compound. The diallyl group can then be used as a handle for enrichment or visualization.

Diagram: Competitive ABPP Workflow

G cluster_treatment Treatment cluster_labeling Labeling cluster_analysis Analysis start Proteome (Cell Lysate) DMSO Vehicle (DMSO) start->DMSO Inhibitor Covalent Inhibitor start->Inhibitor Probe_Labeling_DMSO Add this compound DMSO->Probe_Labeling_DMSO Probe_Labeling_Inhibitor Add this compound Inhibitor->Probe_Labeling_Inhibitor Digestion_DMSO Proteolytic Digestion Probe_Labeling_DMSO->Digestion_DMSO Digestion_Inhibitor Proteolytic Digestion Probe_Labeling_Inhibitor->Digestion_Inhibitor Enrichment_DMSO Enrichment of Labeled Peptides Digestion_DMSO->Enrichment_DMSO Enrichment_Inhibitor Enrichment of Labeled Peptides Digestion_Inhibitor->Enrichment_Inhibitor LCMS_DMSO LC-MS/MS Analysis Enrichment_DMSO->LCMS_DMSO LCMS_Inhibitor LC-MS/MS Analysis Enrichment_Inhibitor->LCMS_Inhibitor Data_Analysis Quantitative Data Analysis LCMS_DMSO->Data_Analysis LCMS_Inhibitor->Data_Analysis

Caption: Competitive ABPP workflow using this compound.

Detailed Protocol: Competitive ABPP for Target Identification

This protocol outlines a general procedure for identifying the protein targets of a covalent inhibitor in a cell lysate using this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., PBS, 0.1% SDS, protease inhibitors)

  • Covalent inhibitor of interest

  • DMSO (vehicle control)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) for reduction

  • Iodoacetamide (for capping free cysteines)

  • Trypsin (proteomics grade)

  • Enrichment resin (e.g., thiol-reactive resin or antibody-based for a downstream tag)

  • LC-MS/MS system

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • Dilute the proteome to a working concentration (e.g., 1 mg/mL).

    • Aliquot the proteome into two sets of tubes (e.g., triplicates for control and inhibitor).

    • To the "Inhibitor" tubes, add the covalent inhibitor to the desired final concentration.

    • To the "Control" tubes, add an equivalent volume of DMSO.

    • Incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for target engagement.

  • Probe Labeling:

    • Add this compound to all tubes to a final concentration of 100 µM.

    • Incubate at room temperature for 1 hour to label the remaining reactive cysteines.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP, then alkylate any remaining free cysteines with iodoacetamide to prevent disulfide scrambling.

    • Protein Precipitation/Cleanup: Precipitate proteins using methods like acetone or chloroform/methanol precipitation to remove detergents and other interfering substances.

    • Proteolytic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin overnight at 37°C.

  • Enrichment of Labeled Peptides:

    • This step leverages the diallyl group for selective capture of labeled peptides. A potential strategy is to use a thiol-containing resin to react with the allyl groups via a thiol-ene reaction.

    • Alternatively, a "clickable" tag can be attached to the allyl groups via bioorthogonal chemistry, followed by enrichment using an appropriate affinity resin (e.g., streptavidin beads for a biotin tag).[12][13][14]

    • Wash the resin extensively to remove non-labeled peptides.

    • Elute the enriched peptides from the resin.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fractions by LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, FragPipe) to identify and quantify peptides.[10]

    • Compare the abundance of labeled peptides between the DMSO control and inhibitor-treated samples.

    • Peptides that show a significant decrease in abundance in the inhibitor-treated samples correspond to the targets of the covalent inhibitor.

Expected Results and Interpretation

The primary output of this workflow is a quantitative comparison of cysteine-labeled peptides between the control and inhibitor-treated samples.

ProteinCysteine SiteLog2(Fold Change) (Inhibitor/Control)p-valueInterpretation
Protein XCys123-3.5< 0.01High-confidence target
Protein YCys45-0.2> 0.05Not a significant target
Protein ZCys789-2.8< 0.01High-confidence target

A significant negative Log2(Fold Change) indicates that the cysteine site was occupied by the covalent inhibitor, preventing its labeling by this compound.

Advanced Applications and Future Directions

The dual functionality of this compound opens up avenues for more advanced experimental designs.

Two-Step Labeling and Bioorthogonal Chemistry

The diallyl group can serve as a handle for bioorthogonal "click" chemistry.[11][12][15] This allows for a two-step labeling approach where a reporter tag (e.g., a fluorophore or biotin) is attached after the initial protein labeling.[5] This can be advantageous for live-cell imaging or when using bulky reporter groups that might hinder cell permeability.

Diagram: Two-Step Labeling Workflow

G cluster_step1 Step 1: Cysteine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein_Cys Protein-SH Labeled_Protein Protein-S-CH2-C(=O)-N(Diallyl) Protein_Cys->Labeled_Protein Alkylation Probe Br-CH2-C(=O)-N(Diallyl) Probe->Labeled_Protein Final_Product Protein-S-CH2-C(=O)-N(Diallyl-S-Reporter) Labeled_Protein->Final_Product Thiol-ene 'Click' Click_Reagent Thiol-Reporter Click_Reagent->Final_Product

Caption: Two-step labeling using this compound and bioorthogonal chemistry.

Potential for Multi-Omics Integration

The ability to selectively enrich and identify proteins with reactive cysteines can be integrated with other 'omics' datasets (e.g., transcriptomics, metabolomics) to provide a more comprehensive understanding of cellular signaling pathways and drug mechanisms of action.

Troubleshooting and Considerations

  • Probe Concentration: The optimal concentration of this compound should be determined empirically to ensure sufficient labeling without causing protein precipitation or off-target effects.

  • Incubation Times: Incubation times for both the inhibitor and the probe may need to be optimized depending on the specific biological system and the reactivity of the compounds.

  • Enrichment Efficiency: The efficiency of the enrichment step is critical for the successful identification of labeled peptides. It is important to use a high-quality enrichment resin and to perform thorough washing steps.

  • Non-specific Binding: As with any chemical probe, non-specific binding can be a concern. It is important to include appropriate controls (e.g., no-probe control) to assess the level of non-specific binding.

Conclusion

This compound represents a valuable addition to the chemical proteomics toolbox. Its bromoacetamide warhead provides robust reactivity towards cysteine residues, while the diallyl group offers a versatile handle for downstream applications, including enrichment and bioorthogonal ligation. The protocols and workflows described in this application note provide a starting point for researchers to utilize this novel probe for target identification, cysteine reactivity profiling, and other chemoproteomic studies.

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Application Notes and Protocols for N,N-Diallyl-2-bromoacetamide in Irreversible Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to utilizing N,N-Diallyl-2-bromoacetamide as a tool for the irreversible inhibition of enzymes. This document is designed to offer both the theoretical underpinnings and practical protocols necessary for its effective application in research and drug development.

Introduction: The Power of Irreversible Inhibition

In the landscape of enzyme modulation, irreversible inhibitors represent a powerful class of molecules. Unlike their reversible counterparts, which bind and dissociate from their target, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.[1][2] This mode of action can offer significant therapeutic advantages, including prolonged duration of action and increased biochemical efficiency.[3] this compound belongs to the class of haloacetamides, which are well-established electrophilic "warheads" used in the design of targeted covalent inhibitors.[4][5] These compounds typically target nucleophilic amino acid residues, most commonly cysteine, within the active site of an enzyme.[6][7][8]

The core structure of this compound features a bromoacetyl group, which is a potent electrophile, and two allyl groups attached to the amide nitrogen. The high reactivity of the carbon-bromine bond makes the acetyl group susceptible to nucleophilic attack by amino acid side chains, leading to the formation of a covalent adduct and subsequent irreversible inhibition. While chloroacetamides are also used as covalent inhibitors, bromoacetamides are generally more reactive.[5]

Mechanism of Action: A Two-Step Process

The irreversible inhibition of an enzyme by this compound typically follows a two-step mechanism. First, the inhibitor reversibly binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E-I). This initial binding is governed by the inhibitor's affinity for the enzyme. In the second step, the nucleophilic residue in the active site attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent bond. This process leads to the formation of the irreversibly inhibited enzyme (E-I*).

E_I Enzyme + Inhibitor EI_complex Non-covalent E-I Complex E_I->EI_complex k_on / k_off EI_covalent Covalent E-I* Complex EI_complex->EI_covalent k_inact

Caption: Mechanism of irreversible inhibition.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application in research. A common method involves the reaction of diallylamine with bromoacetyl bromide.[9]

Protocol: Synthesis of this compound[9]
  • In a suitable reaction vessel, dissolve bromoacetyl bromide (0.4 mol) in 200 ml of methylene dichloride.

  • Cool the solution in a dry-ice/acetone bath.

  • Slowly add diallylamine (0.8 mol) dropwise to the stirred and cooled solution.

  • Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir overnight.

  • Wash the reaction mixture with water, followed by an aqueous sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield N,N-Diallyl-α-bromoacetamide.

Parameter Value Reference
Starting Materials Diallylamine, Bromoacetyl bromide[9]
Solvent Methylene dichloride[9]
Reaction Temperature Cooled initially, then room temperature[9]
Work-up Aqueous washes, drying, and evaporation[9]

Characterizing Irreversible Inhibition: Key Kinetic Parameters

To fully understand the interaction between an irreversible inhibitor and its target enzyme, it is essential to determine the key kinetic parameters: the inhibition constant (Ki) and the rate of inactivation (kinact).

  • Ki : Represents the affinity of the inhibitor for the enzyme in the initial non-covalent binding step. A lower Ki value indicates a higher affinity.

  • kinact : The first-order rate constant for the formation of the covalent bond. A higher kinact value signifies a faster rate of irreversible inhibition.

The overall potency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/Ki .

Protocol: Determination of kinact and Ki

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being studied.

  • Enzyme and Substrate Preparation : Prepare stock solutions of the target enzyme and its substrate in a suitable assay buffer.

  • Inhibitor Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions.

  • Time-Dependent Inhibition Assay :

    • Pre-incubate the enzyme with various concentrations of this compound for different time intervals.

    • At each time point, initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction velocity.

  • Data Analysis :

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine kinact and Ki:

      kobs = kinact * [I] / (Ki + [I])

      Where [I] is the inhibitor concentration.

cluster_0 Experiment Setup cluster_1 Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Pre-incubate Enzyme with Varying [Inhibitor] for Different Time Intervals A->B C Initiate Reaction with Substrate B->C D Measure Initial Velocity C->D E Plot ln(Activity) vs. Time to get k_obs for each [I] D->E F Plot k_obs vs. [I] E->F G Fit Data to Determine k_inact and K_i F->G

Caption: Workflow for determining kinetic parameters.

Parameter Description
kobs Observed rate of inactivation at a given inhibitor concentration.
kinact Maximum rate of inactivation at saturating inhibitor concentrations.
Ki Inhibitor concentration at which the rate of inactivation is half of kinact.
kinact/Ki Second-order rate constant, an overall measure of inhibitor potency.

Confirming Covalent Modification: The Role of Mass Spectrometry

Mass spectrometry is a powerful analytical technique to confirm the covalent modification of a target enzyme by an irreversible inhibitor.[10] By comparing the mass of the native enzyme with the mass of the enzyme after incubation with the inhibitor, a mass shift corresponding to the addition of the inhibitor molecule can be detected.[11]

Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry
  • Incubation : Incubate the purified target enzyme with a molar excess of this compound for a sufficient time to ensure complete reaction. A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Preparation : Remove the excess, unbound inhibitor using a suitable method such as dialysis, size-exclusion chromatography, or immunoprecipitation.[12]

  • Intact Protein Analysis : Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS). A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the N,N-diallyl-acetamido group (C8H12NO) confirms covalent modification.

  • Peptide Mapping (Optional) : To identify the specific amino acid residue that has been modified, the protein can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will show a characteristic mass shift, and fragmentation analysis can pinpoint the exact site of modification.[6]

A Incubate Enzyme with Inhibitor B Remove Excess Inhibitor A->B C Intact Protein Mass Analysis (ESI-MS) B->C D Proteolytic Digestion (e.g., Trypsin) B->D E Peptide Analysis (LC-MS/MS) D->E F Identify Modified Peptide and Residue E->F

Caption: Workflow for mass spectrometry analysis.

Self-Validating Systems and Experimental Considerations

  • Control Experiments : Always include control experiments, such as a mutant enzyme where the putative target residue is replaced (e.g., Cys to Ala), to demonstrate that the inhibition is specific to that residue.

  • Time-Dependency : A key characteristic of irreversible inhibitors is their time-dependent inhibition. Ensure that your assays are designed to capture this feature.

  • Selectivity Profiling : It is important to assess the selectivity of this compound by testing its activity against a panel of related enzymes or in a cellular context using proteomic approaches.

  • Stability : The stability of this compound in the assay buffer should be determined to ensure that the observed inhibition is not due to compound degradation.

Conclusion

This compound is a valuable tool for the study of enzyme function and for the development of novel therapeutics. Its bromoacetamide warhead allows for the potent and irreversible inhibition of target enzymes, particularly those with a nucleophilic cysteine in their active site. By following the detailed protocols and considering the experimental nuances outlined in these application notes, researchers can effectively utilize this compound to advance their scientific goals.

References

  • Böger, P. (2000). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 56(6), 497-508. Available at: [Link]

  • Bowers, S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3549-3559. Available at: [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Anal Biochem, 72, 248–254. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]

  • Ciombor, M., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(7), 885. Available at: [Link]

  • Schirmeister, T., et al. (2002). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 9(10), 981-995. Available at: [Link]

  • Comisar, C. M., & Wolfgeher, D. J. (2014). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 13(1), 263-273. Available at: [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(10), x240863. Available at: [Link]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(11), 1873-1883. Available at: [Link]

  • AK Lectures. (n.d.). Irreversible and Reversible Inhibition. Retrieved from [Link]

  • ChEM-H. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • ChemBK. (2024). N,N-DIALLYL-2-CHLOROACETAMIDE. Retrieved from [Link]

  • Lögdas, M., et al. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science. Available at: [Link]

  • Reddy, G. S., et al. (2018). N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives. Organic & Biomolecular Chemistry, 16(43), 8234-8242. Available at: [Link]

  • Martínez-González, L., et al. (2012). C1A Cysteine-Proteases and Their Inhibitors in Plants. Physiologia Plantarum, 145(1), 85-94. Available at: [Link]

  • Lantz, C., et al. (2025). Uncovering hidden protein modifications with native top-down mass spectrometry. Nature Methods. Available at: [Link]

  • Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry Letters, 75, 128952. Available at: [Link]

  • Leonard, et al. (1985). Nucleoside Annelating Reagents: N-(tert-Butoxycarbonyl)-2-bromoacetamide and 2-Chloroketene Diethyl Acetal. J. Org. Chem., 50(14), 2480-2488.
  • Mohamed Farook, N. A., & Seyed Dameem, G. A. (2011). Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium. E-Journal of Chemistry, 8(2), 479-482. Available at: [Link]

  • Gunda, S., et al. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 27(19), 6598. Available at: [Link]

  • An, Y., et al. (2019). Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. Journal of Pharmacy and Pharmacology, 71(2), 224-233. Available at: [Link]

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Application Notes and Protocols: A Guide to Labeling Surface-Exposed Cysteines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective labeling of surface-exposed cysteine residues on proteins is a powerful technique for interrogating protein structure, function, and interactions in their native cellular environment. This guide provides a comprehensive overview of the experimental design, practical considerations, and detailed protocols for successfully labeling surface-accessible cysteines. We delve into the rationale behind key experimental choices, from the selection of appropriate thiol-reactive probes to the implementation of robust controls, ensuring the generation of reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile methodology to study membrane proteins, map binding sites, and probe conformational changes.

Introduction: The Significance of Surface Cysteine Accessibility

Cysteine, with its unique thiol (-SH) group, is one of the least abundant amino acids, making it an attractive target for site-specific protein modification.[1] The reactivity of this thiol group is highly dependent on its local microenvironment, including its solvent accessibility and pKa. Cysteines buried within the protein core are generally unreactive, while those exposed on the protein surface are accessible to modification by thiol-reactive probes.[2] This differential reactivity forms the basis of surface-labeling experiments.

Mapping the accessibility of cysteine residues provides invaluable insights into:

  • Protein Topology and Structure: Determining which cysteines are exposed on the cell surface can help validate or refine structural models of membrane proteins.[3]

  • Conformational Changes: Alterations in protein conformation, often induced by ligand binding or changes in cellular state, can be monitored by changes in the accessibility of specific cysteine residues.[4]

  • Drug Discovery and Target Engagement: Identifying reactive cysteines on a protein of interest can open avenues for the development of targeted covalent inhibitors.[5][6] Furthermore, changes in cysteine reactivity upon compound treatment can be used to confirm target engagement.[7]

  • Protein-Protein Interactions: The interface of a protein-protein interaction can sometimes shield a previously exposed cysteine, and labeling experiments can be designed to map these interaction surfaces.[8]

This guide will walk you through the critical aspects of designing and executing a successful surface cysteine labeling experiment.

Experimental Design: A Foundation for Success

A well-designed experiment is paramount to obtaining meaningful data. The following sections outline the key considerations.

The Starting Material: Cells and Protein Expression

The choice of cell line and the method of protein expression are foundational. For endogenous proteins, ensure the chosen cell line expresses the protein of interest at a detectable level. For overexpressed proteins, whether transiently or stably, it's crucial to confirm surface localization. Site-directed mutagenesis can be employed to introduce single cysteine residues at specific locations for detailed structural or functional studies, a technique known as Substituted Cysteine Accessibility Method (SCAM).[3][9]

Choosing Your Weapon: The Thiol-Reactive Probe

A diverse arsenal of thiol-reactive probes is available, each with distinct chemical properties. The selection of the appropriate probe is dictated by the specific experimental question. These probes primarily fall into two major classes based on their reactive group: maleimides and iodoacetamides.[10][11]

  • Maleimides: These are highly specific for thiols, especially within a pH range of 6.5-7.5, and form stable thioether bonds.[1][12] Above pH 7.5, reactivity with primary amines (e.g., lysine) can increase, leading to non-specific labeling.[13]

  • Iodoacetamides: These also react readily with thiols to form stable thioether bonds.[14] However, they can exhibit some off-target reactivity with other residues like methionine, histidine, or tyrosine, particularly if free thiols are absent.[11][14]

Beyond the reactive group, probes can be categorized by their properties and applications:

  • Cell Impermeability: For specifically labeling surface-exposed proteins on live cells, it is essential to use a cell-impermeant probe. The polarity of the probe is a key determinant of its membrane permeability.[15]

  • Reversibility: Most thiol-reactive probes form irreversible covalent bonds. However, some reagents, like those based on thiosulfates or disulfide exchange, allow for the removal of the label with a reducing agent, which can be advantageous for certain downstream applications.[11][14]

  • Detection Method: Probes are conjugated to various reporter molecules, including:

    • Fluorophores: For detection by fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning. A wide range of fluorescent dyes with different spectral properties are available.[15]

    • Biotin: For subsequent detection and/or enrichment using streptavidin-based methods.[4]

    • Mass Tags: For quantitative proteomics studies using mass spectrometry. Isobaric tags like iodoTMT allow for multiplexed analysis.[16]

The following diagram illustrates the logical flow for selecting an appropriate probe:

ProbeSelection start Start: Define Experimental Goal live_cell Live Cell Surface Labeling? start->live_cell impermeant Select Cell-Impermeant Probe (e.g., Alexa Fluor Maleimides) live_cell->impermeant Yes permeant Cell-Permeant Probe is an Option (Consider experimental context) live_cell->permeant No (e.g., Lysate) downstream Primary Downstream Analysis? fluorescence Fluorescence (Microscopy, Flow Cytometry) downstream->fluorescence enrichment Enrichment/Pulldown downstream->enrichment mass_spec Mass Spectrometry downstream->mass_spec reversible_q Reversible Labeling Needed? reversible_probe Select Reversible Probe (e.g., Thiosulfate-based) reversible_q->reversible_probe Yes irreversible_probe Standard Irreversible Probe is Suitable (Maleimide or Iodoacetamide) reversible_q->irreversible_probe No impermeant->downstream permeant->downstream fluorophore_probe Choose Fluorophore-conjugated Probe fluorescence->fluorophore_probe biotin_probe Choose Biotin-conjugated Probe enrichment->biotin_probe mass_tag_probe Choose Mass Tag Probe (e.g., iodoTMT) mass_spec->mass_tag_probe fluorophore_probe->reversible_q biotin_probe->reversible_q mass_tag_probe->reversible_q

Caption: Probe selection workflow.

The Importance of Controls: Ensuring Data Integrity

Rigorous controls are non-negotiable for a valid surface cysteine labeling experiment.

  • Negative Control (Cysteine-less Mutant): A protein construct where the surface-exposed cysteine(s) of interest have been mutated (e.g., to serine or alanine) is the most critical control. This will account for any non-specific binding of the probe to the protein or other cell surface components.[4]

  • Blocking Control: Pre-treatment of cells with a non-detectable, membrane-impermeant thiol-reactive reagent (e.g., N-ethylmaleimide, NEM) before adding the detectable probe should abolish the specific signal. This confirms that the labeling is indeed occurring at accessible thiol groups.[9]

  • Cell Viability Control: It is important to ensure that the labeling conditions do not compromise cell health. A simple viability assay (e.g., Trypan Blue exclusion) should be performed.

  • Total Protein Loading Control: For analyses involving Western blotting or in-gel fluorescence, a total protein stain or blotting for a housekeeping protein is essential to ensure equal sample loading.

Detailed Protocols

The following protocols provide a general framework. Optimization of reagent concentrations, incubation times, and temperatures may be necessary for specific cell types and proteins.

Protocol 1: Fluorescent Labeling of Surface-Exposed Cysteines on Live Adherent Cells for Microscopy

Objective: To visualize the localization of a surface-exposed protein on live cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes.

  • Cell-impermeant, fluorescent maleimide dye (e.g., Alexa Fluor 488 C5 Maleimide).

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[1]

  • Quenching reagent: N-acetyl-cysteine or DTT.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Cell Washing: Gently wash the cells twice with ice-cold PBS to remove serum proteins from the media.

  • (Optional) Reduction Step: If disulfide bond formation is a concern, incubate cells with a mild reducing agent like TCEP (e.g., 500 µM in PBS) for 10 minutes at 4°C. TCEP is generally cell-impermeable and effective at reducing surface-exposed disulfides.[17] Wash cells three times with ice-cold PBS to remove the TCEP.

  • Probe Preparation: Prepare a stock solution of the fluorescent maleimide in an anhydrous solvent like DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution to the final working concentration (typically 10-50 µM) in ice-cold PBS.

  • Labeling Reaction: Add the labeling solution to the cells and incubate for 15-30 minutes at 4°C in the dark. Performing the reaction on ice minimizes endocytosis of the labeled proteins.

  • Quenching: To stop the reaction, add a quenching reagent with a free thiol (e.g., N-acetyl-cysteine or DTT to a final concentration of 1-2 mM) and incubate for 5 minutes at 4°C.

  • Final Washes: Wash the cells three times with ice-cold PBS.

  • Imaging: Immediately proceed with live-cell imaging using an appropriate fluorescence microscope.

Protocol 2: Biotin Labeling and Pulldown for Identification of Surface-Exposed Proteins

Objective: To enrich and identify surface-exposed proteins from a cell population.

Materials:

  • Suspension or adherent cells.

  • Cell-impermeant, biotin-conjugated maleimide (e.g., Maleimide-PEG2-Biotin).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Preparation: Harvest cells (for suspension) or wash adherent cells and detach them. Wash the cell pellet twice with ice-cold PBS.

  • Labeling: Resuspend the cells in ice-cold PBS containing the biotin-maleimide probe (typically 100-500 µM). Incubate for 30 minutes at 4°C with gentle rotation.

  • Quenching and Washing: Quench the reaction with a final concentration of 1-5 mM DTT or cysteine. Pellet the cells and wash three times with ice-cold PBS to remove unreacted probe and quenching reagent.

  • Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Streptavidin Pulldown:

    • Pre-wash the streptavidin beads with lysis buffer.

    • Add the cleared lysate to the beads and incubate for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Downstream Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with on-bead digestion for mass spectrometry-based protein identification.[18]

The general workflow for a biotin-pulldown experiment is depicted below:

PulldownWorkflow start Live Cells labeling Label Surface Cysteines with Biotin-Maleimide start->labeling quench Quench Reaction & Wash Cells labeling->quench lysis Cell Lysis quench->lysis pulldown Incubate Lysate with Streptavidin Beads lysis->pulldown wash Wash Beads pulldown->wash elution Elute Bound Proteins wash->elution analysis Downstream Analysis (Western Blot / Mass Spec) elution->analysis

Caption: Biotin pulldown workflow.

Data Analysis and Interpretation

The method of analysis will depend on the chosen detection strategy.

  • Microscopy: Quantify fluorescence intensity and co-localization with known markers for specific cellular compartments.

  • Flow Cytometry: Measure the fluorescence intensity of single cells to quantify the level of surface protein expression across a population.[4]

  • Western Blot: Compare the signal intensity of the labeled protein in the experimental sample versus the negative controls.

  • Mass Spectrometry: For quantitative proteomics, software tools are used to identify peptides and quantify the relative abundance of labeled cysteines between different samples.[16][18] This can provide a global profile of changes in cysteine accessibility.[5]

When interpreting results, it is crucial to consider the potential for steric hindrance. A lack of labeling does not definitively mean a cysteine is buried; it could be that the probe is too bulky to access the residue.[2] Using probes of different sizes can help to address this ambiguity.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
No or Low Labeling Signal Cysteine is not surface-exposed or is oxidized (disulfide bond).Confirm surface expression by other means. Perform labeling under mild reducing conditions (e.g., with TCEP).[13]
Inactive/hydrolyzed labeling reagent.Prepare fresh probe solutions immediately before use.[13]
Insufficient removal of reducing agents (like DTT) from a prior step.Ensure thorough washing or use a desalting column to remove reducing agents before adding the probe.[1]
High Background/Non-Specific Labeling Probe concentration is too high or incubation time is too long.Titrate the probe concentration and optimize the incubation time.
Reaction pH is too high (>7.5), leading to reaction with amines.Maintain the reaction pH between 6.5 and 7.5 for maleimide probes.[12][13]
Probe is cell-permeant.Use a more polar, confirmed cell-impermeant probe.
Poor Cell Viability Probe is toxic at the concentration used.Reduce probe concentration and/or incubation time. Screen different probes for lower toxicity.

Conclusion

The selective labeling of surface-exposed cysteines is a versatile and powerful approach for a wide range of applications in cell biology and drug discovery. By carefully considering the experimental design, choosing the appropriate reagents, and incorporating rigorous controls, researchers can obtain high-quality, interpretable data to advance their understanding of protein structure and function at the cell surface. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this valuable technique.

References

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  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. [Link]

  • CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. ResearchGate. [Link]

  • Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

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  • Applications of Reactive Cysteine Profiling. Journal of Molecular Biology. [Link]

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  • Cysteine accessibility assay. Labeling of a periplasmic (A) and a... | Download Scientific Diagram. ResearchGate. [Link]

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  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods. [Link]

  • Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry. [Link]

  • Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature Protocols. [Link]

  • Chemical proteomics and its application to drug discovery. Stanford University. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances. [Link]

  • Recent advances in thiol and sulfide reactive probes. Journal of Pharmaceutical Analysis. [Link]

  • Introducing Cysteines into Nanobodies for Site-Specific Labeling. Methods in Molecular Biology. [Link]

  • Monitoring the cellular surface display of recombinant proteins by cysteine labeling and flow cytometry. Journal of Immunological Methods. [Link]

  • A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Labeling with N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein labeling applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N,N-Diallyl-2-bromoacetamide. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the underlying scientific principles to empower you to optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your protein labeling experiments with this compound.

Question: I am observing low or no labeling of my target protein. What are the potential causes and how can I resolve this?

Answer:

Low labeling efficiency is a common issue that can stem from several factors related to the reagent, the protein, or the reaction conditions.

Underlying Chemistry: this compound is a haloacetamide-based electrophilic reagent that covalently modifies proteins primarily on the thiol group of cysteine residues through a nucleophilic substitution reaction.[1][2] The success of this reaction is highly dependent on the accessibility and reactivity of the target cysteine residue.

Troubleshooting Steps:

  • Confirm Protein Integrity and Cysteine Accessibility:

    • Structural Integrity: Ensure that your protein is properly folded and that the target cysteine residue is solvent-accessible. Denaturation or aggregation can obscure the labeling site.[3] Consider running a quality control check of your protein stock (e.g., by SDS-PAGE or size-exclusion chromatography).

    • Disulfide Bonds: If your protein contains disulfide bonds, the cysteine residues involved will not be available for labeling. Consider a mild reduction step using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Be mindful that this can affect protein structure and function.

  • Optimize Reaction pH:

    • The reactivity of the cysteine thiol group is pH-dependent. The reaction targets the deprotonated thiolate anion (S-), which is more nucleophilic. The pKa of a typical cysteine thiol is around 8.5.[4]

    • Recommendation: While a physiological pH of 7.0-7.2 is a good starting point, you may see improved efficiency by increasing the pH to 8.0.[5] However, be aware that very high pH can lead to off-target reactions with other nucleophilic residues like lysine.[6]

  • Increase Reagent Concentration:

    • The labeling reaction is concentration-dependent.[7] If you are not seeing sufficient labeling, a stepwise increase in the molar excess of this compound over the protein is a logical next step.

    • Recommendation: Start with a 10-fold molar excess of the labeling reagent. If labeling is still low, you can incrementally increase this to 20-fold or even 40-fold.[5] It is advisable to perform these titrations on a small scale to identify the optimal ratio without wasting significant amounts of protein.[8]

  • Extend Incubation Time:

    • Haloacetamide reactions are generally slower than those with maleimides.[1] If the concentration of your protein is low (e.g., below 0.1 mg/mL), extending the incubation time can help to compensate and drive the reaction to completion.[5]

    • Recommendation: Start with a 1-2 hour incubation at room temperature. If needed, this can be extended to 4 hours or even overnight at 4°C. Monitor your protein for stability over these longer incubation times.

Question: My protein precipitates out of solution during or after the labeling reaction. How can I prevent this?

Answer:

Protein precipitation is a sign of instability, which can be induced by the covalent modification itself or by the reaction conditions.

Causality:

  • Change in Isoelectric Point: Covalent modification of amino acid side chains can alter their charge and hydrophobicity, which in turn can change the protein's isoelectric point (pI). If the reaction buffer pH is close to the new pI of the labeled protein, it can lead to precipitation.[3][5]

  • High Molar Coupling Ratio: Using a very high concentration of the labeling reagent can lead to multiple labeling events on a single protein molecule. This extensive modification can disrupt the protein's native structure, leading to unfolding and aggregation.[3][5]

Preventative Measures:

  • Optimize the Molar Coupling Ratio:

    • As mentioned previously, perform a titration to find the lowest effective concentration of this compound. The goal is to achieve sufficient labeling for your downstream application without compromising protein stability.

  • Buffer Optimization:

    • Ensure your buffer composition is suitable for your protein. Consider including stabilizing additives such as glycerol (5-10%) or non-ionic detergents (e.g., Tween-20 at 0.01-0.05%).

    • If you suspect an isoelectric point shift, try performing the labeling reaction in a buffer with a pH further away from the predicted pI of your protein.

  • Control Reaction Temperature:

    • While room temperature is often suitable, some proteins are more stable at lower temperatures. Performing the incubation at 4°C can help to maintain protein integrity, especially for longer incubation times.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use?

The optimal concentration is protein-dependent. A good starting point is a 10 to 40-fold molar excess of the reagent over the protein.[5] We highly recommend performing a titration experiment to determine the ideal ratio for your specific protein and application.

ParameterRecommended Starting Range
Protein Concentration0.1 - 1.0 mg/mL[5]
Molar Excess of Reagent10x - 40x over protein[5]
pH7.0 - 8.0[5]
Temperature4°C to Room Temperature
Incubation Time1 - 4 hours

2. What is the mechanism of action for this compound labeling?

This compound is a haloacetamide that reacts with nucleophilic amino acid side chains. The primary target is the thiol group of cysteine residues. The reaction proceeds via an SN2 nucleophilic substitution mechanism where the deprotonated cysteine thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[1][2]

Caption: SN2 reaction of this compound with a cysteine thiolate.

3. Are there any off-target reactions I should be aware of?

While cysteine is the primary target due to the high nucleophilicity of its thiol group, other residues can be modified under certain conditions, particularly at higher pH and reagent concentrations.[6] These include lysine (amine group), histidine (imidazole ring), and methionine (thioether). It is crucial to optimize your reaction conditions to maximize specificity for cysteine.[6]

4. How should I prepare and store my this compound stock solution?

It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Store this stock solution at -20°C or -80°C, protected from light and moisture. To use, dilute the stock solution into the reaction buffer immediately before adding it to your protein solution. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Protein Labeling

This protocol provides a starting point for labeling your protein of interest.

  • Prepare Protein Solution: Dissolve your protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL. The buffer should be free of nucleophiles like sodium azide.[5]

  • Prepare Reagent Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initiate Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 10-fold molar excess with a 20 µM protein solution, add the reagent to a final concentration of 200 µM.

  • Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Quench Reaction (Optional): To stop the reaction, you can add a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.

  • Remove Excess Reagent: Purify the labeled protein from the unreacted reagent using a desalting column (e.g., Sephadex G-25), dialysis, or buffer exchange spin columns.

  • Analyze Labeling Efficiency: Confirm labeling using techniques such as mass spectrometry (to identify the mass shift corresponding to the label) or SDS-PAGE (if the label is fluorescent or has a tag).

Protocol 2: Optimizing Reagent Concentration

This workflow helps to determine the optimal molar ratio of this compound for your protein.

Optimization_Workflow start Prepare Protein Stock (e.g., 1 mg/mL in PBS, pH 7.4) setup Set up parallel reactions with varying molar excess of reagent (e.g., 5x, 10x, 20x, 40x) start->setup incubate Incubate all reactions (e.g., 2 hours at RT) setup->incubate purify Remove excess reagent (Desalting column or dialysis) incubate->purify analyze Analyze labeling efficiency for each reaction (e.g., Mass Spectrometry) purify->analyze decision Optimal labeling achieved? analyze->decision precip Precipitation observed? decision->precip No end Proceed with optimized concentration decision->end Yes adjust Adjust conditions: - Lower molar excess - Incubate at 4°C - Add stabilizers precip->adjust Yes increase Increase molar excess or incubation time precip->increase No adjust->setup increase->setup

Caption: Workflow for optimizing this compound concentration.

References

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Institutes of Health. [Link]

  • Optimizing the labeling of proteins. Molecular Devices. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Springer. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Chemoproteomic profiling and discovery of protein electrophiles in human cells. National Institutes of Health. [Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. National Institutes of Health. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. National Institutes of Health. [Link]

  • Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. [Link]

  • What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes? ResearchGate. [Link]

  • Detection of electrophile-sensitive proteins. National Institutes of Health. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. PubMed. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. National Institutes of Health. [Link]

  • A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification. National Institutes of Health. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]

  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed. [Link]

  • Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium. PubMed. [Link]

  • Fast Cysteine Bioconjugation Chemistry. National Institutes of Health. [Link]

  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. ResearchGate. [Link]

Sources

How to minimize off-target reactions of N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diallyl-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize off-target reactions and achieve optimal results in your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule containing a reactive α-bromoacetamide group and two allyl functionalities. The α-bromoacetamide is an alkylating agent, commonly used for targeting nucleophilic residues in biomolecules, particularly the thiol group of cysteine. However, the inherent reactivity of both the bromoacetamide and the diallyl moieties can lead to several off-target reactions if not properly controlled. This guide will walk you through the most common challenges and provide expert-driven solutions.

Part 1: Troubleshooting Off-Target Reactions of the α-Bromoacetamide Moiety

The primary function of the α-bromoacetamide group is to act as an electrophile in a nucleophilic substitution reaction. However, its reactivity is not exclusively limited to the intended target.

FAQ 1: My reaction shows low efficiency and requires long reaction times. What is causing this?

Answer: The most likely cause of a sluggish reaction is suboptimal pH. The primary target for bromoacetamides in bioconjugation is often a cysteine residue. The thiol group of cysteine has a pKa of approximately 8.3, and it is the deprotonated thiolate anion (S⁻) that is the more potent nucleophile.[1]

  • Causality: At neutral or acidic pH, the concentration of the highly reactive thiolate is low, leading to a significantly slower reaction rate. While the reaction can proceed at neutral pH, it is often inefficient.[1]

  • Troubleshooting Protocol:

    • pH Optimization: Adjust the pH of your reaction buffer to be at or slightly above the pKa of the target thiol. A pH range of 8.0-8.5 is generally a good starting point for cysteine modification. Be cautious with excessively high pH, as it can promote other side reactions (see FAQ 2).

    • Buffer Selection: Use a non-nucleophilic buffer, such as phosphate or borate buffer, to avoid competition with your intended nucleophile.

    • Temperature Control: Gently increasing the reaction temperature (e.g., from 4°C to room temperature) can enhance the reaction rate. However, this should be done cautiously to avoid degradation of sensitive biomolecules.

Table 1: pH Effects on Bromoacetamide Reactivity with Thiols
pH RangeThiol Protonation StateReactivity with BromoacetamidePotential for Off-Target Reactions
< 7.0Primarily protonated (R-SH)Very slowLow
7.0 - 8.0Equilibrium between R-SH and R-S⁻ModerateModerate
8.0 - 9.0Primarily deprotonated (R-S⁻)FastIncreased risk with other nucleophiles
> 9.0Deprotonated (R-S⁻)Very fastHigh risk of off-target reactions
FAQ 2: I am observing non-specific labeling of my protein/molecule. What are the potential off-target sites?

Answer: Bromoacetamides are not entirely specific to thiols, especially under certain conditions. Other nucleophilic amino acid residues can compete for reaction with the electrophilic carbon of the bromoacetamide.[1]

  • Potential Off-Target Residues:

    • Histidine: The imidazole side chain of histidine can be alkylated.

    • Lysine: The ε-amino group of lysine is a potential nucleophile.

    • Methionine: The thioether side chain of methionine can be targeted.[2]

  • Causality: These off-target reactions are more prevalent at higher pH values (typically > 8.5), where the side chains of these amino acids are more likely to be deprotonated and thus more nucleophilic.[1]

  • Mitigation Strategy:

    • Precise pH Control: Maintain the reaction pH in the optimal range for thiol reactivity without excessively favoring the reactivity of other nucleophiles (pH 8.0-8.5).

    • Stoichiometry: Use the lowest effective molar excess of this compound to minimize reactions with less reactive, off-target sites.

    • Reaction Time: Monitor the reaction progress and quench it as soon as the desired level of labeling is achieved to prevent prolonged exposure and subsequent off-target modifications.

Diagram 1: pH-Dependent Selectivity of Bromoacetamide

G cluster_0 Low pH (< 7.5) cluster_1 Optimal pH (8.0-8.5) cluster_2 High pH (> 9.0) low_pH Thiol (R-SH) Protonated low_reactivity Slow Reaction with Cysteine low_pH->low_reactivity optimal_pH Thiolate (R-S⁻) Formed high_selectivity Selective Reaction with Cysteine optimal_pH->high_selectivity high_pH Other Nucleophiles Deprotonated off_target Reaction with Lys, His, Met high_pH->off_target start Reaction Conditions start->low_pH pH < 7.5 start->optimal_pH pH 8.0-8.5 start->high_pH pH > 9.0

Caption: Decision workflow for optimizing pH to maximize selectivity.

FAQ 3: My product is degrading over time. Is this compound susceptible to hydrolysis?

Answer: Yes, like other amides and haloalkanes, this compound can undergo hydrolysis, especially under strongly acidic or basic conditions.[3][4] This can occur at two positions:

  • Amide Bond Hydrolysis: Cleavage of the amide bond to yield diallylamine and 2-bromoacetic acid.

  • Bromo-group Hydrolysis: Nucleophilic substitution of the bromide with a hydroxide ion to form N,N-Diallyl-2-hydroxyacetamide.

  • Causality: Both acid and base can catalyze the hydrolysis of the amide bond.[3] The bromo-group is susceptible to nucleophilic attack by hydroxide ions, a reaction that is more pronounced at higher pH.

  • Prevention and Analysis:

    • pH Control: Avoid prolonged exposure to extreme pH values. Maintain the pH within a stable range for your molecule of interest, ideally between 4 and 8 for storage.

    • Temperature: Store the reagent and reaction mixtures at low temperatures (e.g., 4°C or -20°C) to minimize the rate of hydrolysis.

    • Analytical Monitoring: Use techniques like HPLC or LC-MS to monitor for the appearance of degradation products.[5][6] For example, the hydrolysis product N,N-Diallyl-2-hydroxyacetamide will have a lower molecular weight and be more polar than the parent compound.

Part 2: Troubleshooting Off-Target Reactions of the Diallyl Moiety

The two allyl groups on the nitrogen atom introduce additional potential for side reactions, which can be a source of unexpected byproducts.

FAQ 4: I am observing the formation of a high molecular weight, insoluble precipitate in my reaction. What could be the cause?

Answer: The formation of an insoluble precipitate is often indicative of polymerization. Diallyl compounds are known to undergo polymerization, which can be initiated by radicals.[7][8]

  • Causality: The reaction conditions, such as exposure to light, heat, or the presence of radical initiators (e.g., peroxides from solvents), can trigger the polymerization of the allyl groups.

  • Troubleshooting Protocol:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can promote radical formation.

    • Work in the Dark: Protect the reaction from light, especially UV light, which can initiate radical chain reactions.

    • Radical Scavengers: If polymerization is a persistent issue, consider adding a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), to the reaction mixture.

    • Solvent Purity: Ensure that solvents are free from peroxides. For example, unstabilized THF can form explosive peroxides upon storage.

Diagram 2: Polymerization of Diallyl Groups

G Monomer This compound Radical Allyl Radical Monomer->Radical Initiation Polymer Polymer Chain Monomer->Polymer Initiator Radical Initiator (Light, Heat, Peroxides) Initiator->Monomer Radical->Monomer Propagation

Caption: Simplified pathway of radical-induced polymerization.

FAQ 5: My mass spectrometry results show unexpected peaks corresponding to the addition of oxygen atoms. What is happening?

Answer: The double bonds of the allyl groups are susceptible to oxidation.[9] This can lead to a variety of oxidized byproducts.

  • Potential Oxidation Products:

    • Diols: Oxidation of the double bond can form diols (addition of two hydroxyl groups).

    • Aldehydes/Carboxylic Acids: Under stronger oxidative conditions, the double bond can be cleaved to form aldehydes or carboxylic acids.[9]

  • Causality: The presence of oxidizing agents in the reaction mixture, or exposure to air (oxygen) over long periods, especially in the presence of light or metal catalysts, can lead to the oxidation of the allyl groups.

  • Mitigation Measures:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from contaminating oxidizing agents.

    • Chelating Agents: If trace metal contamination is suspected of catalyzing oxidation, the addition of a chelating agent like EDTA may be beneficial.

Part 3: Analytical Characterization of On-Target and Off-Target Products

Proper analytical techniques are crucial for identifying and quantifying the desired product and any potential side products.

FAQ 6: What are the recommended analytical methods for monitoring my reaction and characterizing the products?

Answer: A combination of chromatographic and spectrometric techniques is ideal for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Application: HPLC is excellent for separating the starting material, the desired product, and various byproducts. A reversed-phase C18 column is often a good starting point.[10]

    • Detection: UV detection is suitable as the amide bond provides a chromophore. Monitoring at a low wavelength (e.g., 210-220 nm) is generally effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Application: LC-MS is a powerful tool for identifying unknown byproducts.[5] It provides both the retention time from the LC and the mass-to-charge ratio from the MS, allowing for the determination of the molecular weights of the components in your mixture. This is particularly useful for identifying hydrolysis, oxidation, or off-target conjugation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: For detailed structural elucidation of the final, purified product, ¹H and ¹³C NMR are invaluable. They can confirm the successful conjugation at the desired site and the integrity of the rest of the molecule.

Table 2: Summary of Analytical Techniques
TechniqueInformation ProvidedPrimary Use Case
HPLC-UVSeparation and quantification of known componentsReaction monitoring, purity assessment
LC-MSSeparation and molecular weight determinationIdentification of unknown byproducts
NMRDetailed structural informationStructure confirmation of purified products

References

  • Polymerisation of Allyl Compounds. ResearchGate.[Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH.[Link]

  • The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society.[Link]

  • Copolymerization of diallyl sulfide with sulfur dioxide. ResearchGate.[Link]

  • Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Chemistry Learner.[Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH.[Link]

  • Allyl group. Wikipedia.[Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH.[Link]

  • Polymerization of elemental sulfur with various divinyl and diallyl monomers and properties of the copolymers. ResearchGate.[Link]

  • Allylic Substitution Reactions. Chemistry LibreTexts.[Link]

  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters - ACS Publications.[Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed.[Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]

  • Reactions of Amides. Jack Westin.[Link]

  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.[Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate.[Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse.[Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate.[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications.[Link]

  • Degradation Products. HTI Scientific.[Link]

  • N-BROMOACETAMIDE. Organic Syntheses.[Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.[Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies.[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.[Link]

  • The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Publishing.[Link]

  • Influence of pH and light on the stability of some antioxidants. PubMed.[Link]

  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. ACS Publications.[Link]

  • Synthesis of N,N-diallyl-α-bromoacetamide. PrepChem.com.[Link]

  • Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. CSIRO Publishing.[Link]

  • The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. ResearchGate.[Link]

Sources

Troubleshooting incomplete alkylation with N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for alkylation reactions using N,N-Diallyl-2-bromoacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional reagent primarily used as an alkylating agent. Its α-bromoacetamide moiety is highly reactive towards nucleophiles such as amines, thiols, and phenoxides in a classic SN2 reaction. It is often employed in the synthesis of complex molecules, including pharmaceutical intermediates and functionalized materials.

Q2: My reaction is not proceeding to completion. What are the most common initial checks?

A2: If you observe incomplete conversion, first verify the quality and purity of your starting materials and ensure anhydrous reaction conditions. N-bromoacetamides can be sensitive to light, heat, and moisture.[1][2] Next, confirm that your base is sufficiently strong to deprotonate the nucleophile and that the chosen solvent is appropriate for an SN2 reaction (typically a polar aprotic solvent).[3][4]

Q3: What are the best solvents for alkylation with this reagent?

A3: Polar aprotic solvents are generally preferred for SN2 reactions involving charged nucleophiles.[4][5] These solvents, such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), can dissolve the nucleophilic salt while not forming strong hydrogen bonds that would otherwise "cage" and deactivate the nucleophile.[6][7] This leads to a significant rate enhancement compared to protic solvents like methanol or water.[6][7]

Q4: I'm seeing multiple spots on my TLC plate. What are the likely side products?

A4: Common side products include N,N-dialkylation if your nucleophile has multiple reactive sites or if the mono-alkylated product is more nucleophilic than the starting material.[8][9][10] Elimination reactions to form an alkene byproduct can also occur, particularly with sterically hindered substrates or overly strong, bulky bases.[11] Finally, hydrolysis of the bromoacetamide can occur if water is present in the reaction mixture.

Deep-Dive Troubleshooting Guide

This section addresses specific experimental failures with detailed causal analysis and corrective protocols.

Problem 1: Low to No Product Formation with Significant Starting Material Remaining

Q: I've run my reaction overnight, but LC-MS and TLC analysis shows mostly unreacted starting nucleophile and some remaining this compound. What's going wrong?

A: This common issue typically points to one of four key areas: insufficient nucleophilicity, poor reagent quality, sub-optimal reaction conditions (base/solvent), or steric hindrance.

Causality & Corrective Actions:

  • Insufficient Nucleophile Activation (Base Selection):

    • The "Why": The alkylation reaction requires a nucleophilic attack on the carbon bearing the bromine atom. For many nucleophiles (e.g., secondary amines, thiols, phenols), a base is required to deprotonate them, thereby increasing their electron density and nucleophilicity. If the base is not strong enough to deprotonate the nucleophile effectively (i.e., the base's conjugate acid has a higher pKa than the nucleophile), the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.[8]

    • The Fix: Choose a base that is significantly stronger than your nucleophile. For example, to deprotonate an amine, a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) is often required.[8][12] For less acidic nucleophiles, stronger non-nucleophilic bases like potassium tert-butoxide (tBuOK) may be necessary.[8]

  • Sub-Optimal Solvent Choice:

    • The "Why": The solvent plays a critical role in stabilizing the transition state of an SN2 reaction. Polar aprotic solvents (e.g., DMF, DMSO, ACN) are ideal because they can solvate the counter-ion (like K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the anionic nucleophile.[3][4][6] This leaves the nucleophile "free" and highly reactive.[3][6] Using a polar protic solvent (e.g., ethanol, water) can create a "solvent cage" around the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing or stopping the reaction.[6][7]

    • The Fix: Switch to a high-quality, anhydrous polar aprotic solvent. Ensure the solvent is properly dried before use, as water can hydrolyze the alkylating agent.

  • Degraded Alkylating Agent:

    • The "Why": α-Haloamides can be sensitive to heat, light, and moisture, leading to degradation over time.[1][2][13] If the this compound has degraded, its effective concentration is lower than calculated, resulting in an incomplete reaction.

    • The Fix: Check the purity of your this compound via ¹H NMR or LC-MS before use. Store the reagent in a freezer, protected from light and moisture, as recommended.[1] If purity is suspect, consider purification by recrystallization or purchase a new batch.

  • Reaction Temperature:

    • The "Why": Many alkylations are slow at room temperature, especially with less reactive nucleophiles or sterically hindered substrates.[8] Increasing the temperature provides the necessary activation energy to overcome this barrier.

    • The Fix: Gradually increase the reaction temperature. A common range for these reactions is 60-120°C.[8] Monitor the reaction by TLC or LC-MS to track progress and check for the formation of degradation products at higher temperatures.

Workflow Diagram: Troubleshooting Low Product Yield

G start Incomplete Alkylation Observed check_reagents 1. Verify Reagent Purity (NMR / LC-MS) start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions reagent_ok Reagents are Pure check_reagents->reagent_ok If Yes reagent_bad Reagent Degraded check_reagents->reagent_bad If No base_issue Is Base Strong Enough? (pKa(base) > pKa(nucleophile)) check_conditions->base_issue purify Purify or Replace Reagent reagent_bad->purify base_yes Yes base_issue->base_yes Yes base_no No base_issue->base_no No solvent_issue Is Solvent Polar Aprotic? (DMF, ACN, DMSO) solvent_yes Yes solvent_issue->solvent_yes Yes solvent_no No solvent_issue->solvent_no No temp_issue Is Temperature Sufficient? increase_temp Increase Temperature (e.g., 60-120 °C) temp_issue->increase_temp If reaction is still slow base_yes->solvent_issue increase_base Use Stronger Base (e.g., NaH, tBuOK) base_no->increase_base solvent_yes->temp_issue change_solvent Switch to Anhydrous Polar Aprotic Solvent solvent_no->change_solvent

Sources

N,N-Diallyl-2-bromoacetamide stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Diallyl-2-bromoacetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, storage, and handling of this reagent. Given the reactive nature of the α-bromo amide and the unsaturated allyl groups, proper handling is critical to ensure experimental reproducibility and safety.

This guide combines insights from established chemical principles and data on structurally related bromoacetamides to provide a comprehensive resource for troubleshooting and best practices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments that could be linked to the stability or purity of this compound.

Issue/Observation 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause & Solution: The most probable cause is the degradation of your this compound stock. The α-bromo amide functional group is susceptible to hydrolysis, and the molecule can decompose upon exposure to light, heat, or moisture.[1][2][3][4] This degradation can lead to a lower effective concentration of the active reagent and introduce impurities that may cause side reactions.

    Recommended Actions:

    • Assess Purity: Before use, especially with older batches, assess the purity of the reagent. A simple melting point analysis can be indicative; a broad or depressed melting point suggests impurities.[5][6] For a quantitative assessment, refer to the Protocol for Purity Assessment below.

    • Purify or Replace: If the reagent is found to be impure, it may require purification. However, due to the compound's inherent instability, purchasing a fresh batch from a reputable supplier is often the most reliable solution.

    • Review Storage Conditions: Ensure your storage protocol aligns with the best practices outlined in the FAQ section. Improper storage is the leading cause of reagent degradation.[6]

Issue/Observation 2: Reagent Appears Discolored (Yellow to Brown) or Clumped
  • Potential Cause & Solution: Discoloration is a strong indicator of chemical decomposition, likely involving the release of elemental bromine. Clumping suggests moisture absorption. Bromoacetamides are known to be sensitive to moisture and light.[1][3][4]

    Recommended Actions:

    • Do Not Use: Discolored or clumped reagent should be considered compromised and should not be used in experiments where stoichiometry and purity are critical.

    • Safe Disposal: Dispose of the degraded reagent according to your institution's hazardous waste disposal guidelines.[1][7]

    • Implement Preventative Storage: Immediately review and rectify your storage procedures. The reagent must be stored in a tightly sealed container, in a dark, dry, and cool environment.

Workflow for Troubleshooting Reagent Stability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Purity Assessment cluster_3 Decision & Action A Inconsistent Results / Low Yield / Side Products B Visually Inspect Reagent: - Discoloration? - Clumping? A->B C Review Storage Conditions: - Temp? Light? Moisture? B->C No F Degraded: Dispose & Procure Fresh Reagent B->F Yes D Perform Melting Point Analysis C->D E Quantitative Purity Check (e.g., Titration) D->E Inconclusive or Depressed/Broad MP G Pure: Investigate Other Experimental Parameters (Solvent, Temp, etc.) D->G Sharp MP in Range E->F Purity <95% E->G Purity >95% H Update Storage Protocol to Best Practices F->H

Caption: Troubleshooting workflow for this compound stability issues.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?

To ensure maximum shelf-life and reagent integrity, this compound should be stored following these guidelines, which are based on best practices for reactive bromo-compounds.[2][5][6]

ParameterRecommendationRationale
Temperature Freezer (-20°C) is highly recommended.[2][8][9]Slows the rate of thermal decomposition and potential side reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Light Store in an amber or opaque vial.The compound is light-sensitive and can decompose upon exposure.[1][3]
Moisture Use a tightly sealed container. Store in a desiccator if possible.The bromoacetamide linkage is susceptible to hydrolysis.[1][3][4]
Container Tightly-closed, non-reactive glass container.Prevents contamination and reaction with container material.[8][10]
Q2: What are the primary degradation pathways I should be concerned about?

The structure of this compound contains two key reactive sites. Understanding its potential degradation pathways is crucial for handling and storage.

  • Hydrolysis: The amide bond, activated by the adjacent bromine atom, is susceptible to cleavage by water. This process is accelerated by both acidic and basic conditions and will yield diallylamine and bromoacetic acid derivatives.[11]

  • Decomposition (Heat/Light): Like many organobromine compounds, it can decompose when exposed to heat or UV light, potentially leading to the formation of radical species and release of bromine, causing discoloration.[1][3][4]

  • Polymerization: While less common under proper storage, the presence of two allyl groups introduces the theoretical possibility of polymerization, especially in the presence of radical initiators (which could be formed via light-induced decomposition).

Potential Degradation Pathways

G cluster_0 Degradation Products A This compound B Diallylamine + Bromoacetic Acid (Hydrolysis Products) A->B H₂O (Moisture) C Bromine + Organic Residues (Decomposition Products) A->C Heat / Light (hν) D Polymerized Material A->D Radical Initiator (e.g., from decomposition)

Caption: Potential degradation pathways for this compound.

Q3: How can I quantitatively assess the purity of my reagent?

While melting point and visual inspection are good initial checks, a quantitative method is necessary for rigorous experiments. Iodometric titration is a classic and reliable method to determine the active bromine content of N-bromo-compounds.[5][6]

TechniquePrincipleProsCons
Melting Point Pure crystalline solids have a sharp, defined melting point range.Fast, simple, requires minimal equipment.Indirect; impurities can sometimes have little effect.[5][6]
Iodometric Titration The active bromine oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate solution.Quantitative, accurate, directly measures active halogen content.[5][6]Requires standard solutions and careful technique.
NMR Spectroscopy ¹H and ¹³C NMR can identify the compound and detect organic impurities.Provides structural confirmation and can identify specific impurities.May not detect inorganic impurities; requires access to an NMR spectrometer.
HPLC / GC Chromatographic separation of the main component from impurities.Highly sensitive and quantitative.Requires method development and specialized instrumentation.[5]
Q4: What are the most critical safety precautions when handling this compound?

This compound should be handled with care due to its classification as a hazardous substance. It is corrosive, toxic if swallowed, and causes skin and eye irritation.[2][3][7][10]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]

    • Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Handling: Avoid creating dust. Do not breathe dust.[7][8] Wash hands thoroughly after handling.[10] In case of a spill, do not dry sweep. Dampen the solid material with water before carefully cleaning it up and placing it in a sealed container for disposal.[2][4]

Experimental Protocols
Protocol: Iodometric Titration for Purity Assessment of Bromoacetamides

This protocol is adapted from established methods for N-bromoacetamide and provides a reliable way to determine the purity of your this compound sample.[6]

Materials:

  • This compound sample (approx. 200 mg)

  • Deionized water

  • Potassium iodide (KI)

  • 10% Sulfuric acid (H₂SO₄)

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Analytical balance, Erlenmeyer flask, burette

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add a solution of approximately 1 g of potassium iodide (KI) dissolved in 10 mL of water to the flask. The solution will turn a yellow-brown color due to the formation of iodine.

  • Carefully acidify the solution by adding 10 mL of 10% sulfuric acid.

  • Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously.

  • As the yellow-brown color of the iodine fades to a pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with vigorous swirling until the blue-black color completely disappears. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the purity using the following formula (Molecular Weight of this compound = 218.09 g/mol ):

    Purity (%) = (V × N × 10.90) / W

    Where:

    • V = Volume of Na₂S₂O₃ solution in mL

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample in mg

    • 10.90 is the half-molar mass of the analyte (218.09 / 2 / 10)

References
  • Organic Syntheses. (1951). N-BROMOACETAMIDE. Org. Synth. 1951, 31, 17. Retrieved from [Link]

  • PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]

  • Google Patents. (2012). CN101550090B - Method for synthesizing bromoacetamide.
  • PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Bromoacetamide. PMC - NIH. Retrieved from [Link]

  • American Chemical Society. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Retrieved from [Link]

Sources

Identifying side products of N,N-Diallyl-2-bromoacetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diallyl-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting advice in a direct question-and-answer format to help you identify and mitigate the formation of unwanted side products in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways and the most common side reactions associated with this compound?

This compound is most frequently employed in radical cyclization reactions to form five- and six-membered lactam rings, which are valuable scaffolds in medicinal chemistry.[1][2] The core of its reactivity lies in the generation of a radical at the α-carbon, which then undergoes an intramolecular cyclization onto one of the allyl groups.

However, the very features that make this molecule useful also open the door to several competing side reactions. The primary side products arise from:

  • Polymerization: The two allyl groups are susceptible to radical-initiated polymerization, which can significantly reduce the yield of the desired monomeric product.[3]

  • Dehydrobromination: The presence of a bromine atom alpha to a carbonyl group makes the α-protons acidic. Under basic conditions, this can lead to the elimination of hydrogen bromide (HBr) to form N,N-diallylacrylamide.[4][5]

  • Hydrolysis: The amide linkage is susceptible to both acid and base-mediated hydrolysis, which can cleave the molecule into diallylamine and 2-bromoacetic acid or its derivatives.[6][7][8]

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the initial radical can react with other molecules of the starting material or solvent, leading to dimers and other oligomeric species.

dot graph TD { subgraph Main Compound A[this compound]; end

} caption: Desired vs. Competing Reaction Pathways.

Troubleshooting Guides

This section provides solutions to specific experimental problems.

Scenario 1: Low Yield of the Desired Cyclized Product with a High Amount of Insoluble Material

Problem: Your radical cyclization reaction results in a low yield of the target lactam, and a significant amount of a sticky, insoluble solid has formed.

Primary Suspect: Polymerization of the diallyl groups.[3]

Causality: Radical cyclizations are chain reactions.[9][10] For a successful intramolecular cyclization, the initial radical must attack one of the internal allyl groups before it reacts with another molecule. At high concentrations, the probability of intermolecular reactions, which initiate polymerization, increases dramatically.

Troubleshooting Steps:

  • Reduce Concentration: This is the most critical parameter. High dilution conditions favor intramolecular reactions over intermolecular ones. Run the reaction at a concentration of 0.01–0.05 M.

  • Slow Addition of Initiator/Substrate: Instead of adding all reagents at once, use a syringe pump to slowly add the radical initiator (like AIBN) or the this compound substrate to the reaction mixture over several hours. This maintains a low instantaneous concentration of reactive species.

  • Ensure Thorough Degassing: Oxygen is a radical scavenger and can interfere with the desired chain reaction, but it can also initiate unwanted polymerization pathways. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling argon or nitrogen through it for an extended period.

  • Optimize Temperature: The rate of initiation and polymerization can be highly temperature-dependent. Ensure you are using the optimal temperature for your chosen initiator (e.g., ~80 °C for AIBN).

dot graph TD { A[Low Yield & Insoluble Solid?] -- "Suspect: Polymerization"; A --> B{Check Reaction Concentration}; B -- "High (>0.1 M)" --> C[Reduce Concentration to 0.01-0.05 M]; B -- "Low (<0.05 M)" --> D{Review Addition Method}; D -- "All at once" --> E[Use Syringe Pump for Slow Addition]; D -- "Slow addition" --> F{Check Degassing Protocol}; F -- "Insufficient" --> G[Implement Freeze-Pump-Thaw Cycles]; F -- "Sufficient" --> H[Re-evaluate Initiator/Temperature];

} caption: Troubleshooting Workflow for Polymerization.

Scenario 2: Identification of a Side Product with a Mass Loss of ~81 Da (HBr)

Problem: Mass spectrometry of your crude product shows a significant peak corresponding to the molecular weight of your starting material minus the mass of HBr.

Primary Suspect: N,N-Diallylacrylamide from dehydrobromination.

Causality: The α-protons on the bromoacetamide moiety are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The presence of a base, even a mild one like triethylamine or residual diallylamine from the synthesis of the starting material, can be sufficient to promote E2 elimination.[4][5]

Troubleshooting Steps:

  • Purify the Starting Material: Ensure your this compound is free from the diallylamine used in its synthesis.[11] An acidic wash of the organic solution during workup of the starting material synthesis can help remove residual amine.

  • Avoid Basic Conditions: Scrutinize your reaction conditions for any added bases. If a base is required for other reasons, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and add it at low temperature.

  • Use Radical Initiators that Do Not Generate Basic Byproducts: While tin hydrides are effective, their byproducts can sometimes be problematic. Consider alternative radical initiation systems like silanes or photochemical methods that proceed under strictly neutral conditions.[1][2]

Scenario 3: Product Contamination with Diallylamine or Bromoacetic Acid

Problem: Your final product is contaminated with diallylamine, or your aqueous workup layers show the presence of bromoacetic acid.

Primary Suspect: Hydrolysis of the amide bond.

Causality: Amide bonds can be cleaved under both strong acidic and strong basic conditions, particularly with heating.[6][7] This side reaction can occur either with the starting material or the cyclized product during the reaction or, more commonly, during an aggressive aqueous workup.

Troubleshooting Steps:

  • Maintain Neutral pH: Ensure your reaction solvent and reagents are dry and neutral. Avoid prolonged exposure to acidic or basic conditions.

  • Use a Mild Aqueous Workup: During product extraction, use a saturated sodium bicarbonate solution (mildly basic) to neutralize any acid, followed by a brine wash. Avoid using strong acids or bases (e.g., 1M HCl or 1M NaOH) unless absolutely necessary, and if so, perform the washes quickly and at low temperatures.

  • Analyze Stability: If hydrolysis is consistently a problem, consider performing a stability test on your starting material and product under your planned reaction and workup conditions to pinpoint where the degradation is occurring.

Data Summary: Common Side Products and Identification
Side Product NameMolecular FormulaPotential CauseRecommended Analytical Identification
N,N-DiallylacrylamideC₇H₉NODehydrobromination (basic conditions)MS: [M-HBr]+, ¹H NMR: Appearance of vinylic protons
Poly(this compound)(C₇H₁₀BrNO)ₙRadical polymerization (high concentration)GPC: Broad, high MW distribution, ¹H NMR: Broadening of signals
DiallylamineC₆H₁₁NAmide hydrolysisMS: [M+H]+ at 98.1, GC-MS: Can be co-eluted and identified
2-Bromoacetic AcidC₂H₃BrO₂Amide hydrolysisLC-MS: [M-H]- at 136.9/138.9
Intermolecular DimerC₁₄H₂₀Br₂N₂O₂Intermolecular radical reactionMS: [M+H]+ corresponding to twice the starting material
References
  • PrepChem (2017). Synthesis of N,N-diallyl-α-bromoacetamide. Available at: [Link]

  • Park, C., et al. (2001). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

  • Wikipedia. Radical cyclization. Available at: [Link]

  • Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available at: [Link]

  • McNeill, K., et al. (2017). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 4(11), 475-480. Available at: [Link]

  • Crysdot LLC. This compound. Available at: [Link]

  • PubChem. 2-Bromoacetamide. Available at: [Link]

  • ResearchGate. Synthesis and polymerization of N, N-diallyl morpholinium bromide. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromoacetamide. PMC. Available at: [Link]

  • Royal Society of Chemistry. Photoinduced tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins under metal- and photocatalyst-free conditions. New Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. PMC. Available at: [Link]

  • Macmillan Group. Timeless Methods for Radical Cyclizations in Total Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 4: Radical Reactions. Available at: [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]

  • Doubtnut. The main product produced in the dehydrohalogenation of 2-bromo-3,3-dimethylbutane is. Available at: [Link]

  • Bolton, P.D. (1972). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 25(2), 303-310. Available at: [Link]

  • Unacademy. Notes on Dehydrohalogenation Of 2-Bromobutane. Available at: [Link]

Sources

Quenching excess N,N-Diallyl-2-bromoacetamide in labeling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Diallyl-2-bromoacetamide Labeling

A Senior Application Scientist's Guide to Effective Quenching Strategies

Welcome to the technical support guide for this compound. As a key alkylating agent, its successful application in labeling proteins, peptides, and other biomolecules hinges on precise control of the reaction. A frequently overlooked yet critical step is the effective quenching of the reaction upon completion. This guide provides an in-depth, experience-driven perspective on why, what, and how to quench excess this compound, ensuring the integrity of your labeled product and the reliability of your downstream applications.

Section 1: The Quenching Imperative: Why This Step is Non-Negotiable

This section addresses the fundamental principles behind quenching and the chemical mechanisms at play.

Q1: Why is it absolutely essential to quench the labeling reaction after the desired incubation time?

A: Leaving excess this compound in your reaction mixture is detrimental for several critical reasons. As a highly reactive electrophile, it does not simply stop reacting once your primary target sites (e.g., cysteine thiols) are labeled.[1][2]

  • Loss of Specificity: The prolonged presence of the reagent leads to off-target alkylation. Less reactive nucleophilic sites, such as the imidazole ring of histidine, the ε-amino group of lysine, or the N-terminal α-amino group, will begin to react.[2] This results in a heterogeneous product that is variably and non-specifically labeled, confounding downstream analysis and functional assays.

  • Protein Aggregation and Degradation: Uncontrolled alkylation can alter the charge, structure, and solubility of a protein, often leading to irreversible aggregation and precipitation.

  • Interference with Downstream Processes: The unquenched reagent can react with components in subsequent steps. For example, it can alkylate assay reagents, purification media, or mass spectrometry matrices, leading to artifactual results and failed experiments.

In essence, quenching is the definitive "stop" signal for the reaction, preserving the specificity and integrity of your hard-won conjugate.

Q2: What is the underlying chemical mechanism of quenching this compound?

A: The quenching process leverages the same reactivity that makes this compound an effective labeling reagent. The core of the molecule is an α-bromoacetamide functional group, which is a classic alkylating agent.[3][4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A quenching agent is a small, potent nucleophile (Nu:⁻) that is added in molar excess. It rapidly attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion as a leaving group and forming a stable covalent bond with the acetamide moiety. This effectively neutralizes the reagent, preventing it from reacting further with your biomolecule.

Section 2: The Quenching Toolkit: Selecting the Optimal Agent

Choosing the right tool for the job is paramount. This section compares common quenching agents to guide your selection process.

Q1: What are the most effective and commonly used quenching agents for bromoacetamide reactions?

A: The ideal quencher is a small molecule with a highly reactive nucleophile that is soluble in the reaction buffer and does not interfere with the labeled product. Thiol-containing compounds are generally the most effective due to the high nucleophilicity of the thiolate anion (S⁻).[1][6]

Table 1: Comparison of Common Quenching Agents for this compound

Quenching AgentClassRecommended Molar Excess (vs. Bromoacetamide)Reaction SpeedAdvantagesDisadvantages & Considerations
L-Cysteine Thiol20-100xVery FastHighly effective, mimics a natural amino acid, easily removed.Can be oxidized in solution; use freshly prepared solutions.
2-Mercaptoethanol (βME) Thiol20-100xVery FastPotent, inexpensive, and widely available.Pungent odor; must be handled in a fume hood. Can potentially reduce sensitive disulfide bonds over long incubations.
Dithiothreitol (DTT) Dithiol10-50xExtremely FastVery powerful reducing agent, highly effective quencher.Will reduce disulfide bonds in the target protein , potentially leading to denaturation. Avoid if disulfide integrity is required.
Glutathione (GSH) Thiol20-100xVery FastA biologically relevant tripeptide, highly effective.[1][7]More expensive than other simple thiols.
Tris Buffer AmineN/A (often the buffer)Slow to ModerateOften already present in the reaction buffer.Significantly less reactive than thiols. Not a dedicated quenching agent and should not be relied upon for rapid, complete quenching.
Glycine / Lysine Amine50-200xSlowCan be used if thiols must be avoided.Much slower reaction rate compared to thiols, requiring longer incubation or higher excess.

Senior Scientist Recommendation: For most applications where protein disulfide bonds are not a concern or have been intentionally reduced, L-cysteine or 2-mercaptoethanol offer the best balance of reactivity, cost, and efficiency. Always prepare thiol solutions fresh to avoid loss of potency due to oxidation.

Section 3: The "How-To": Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for a standard quenching procedure.

Experimental Workflow: From Labeling to Purified Conjugate

The following diagram illustrates the logical flow of a typical bioconjugation experiment involving this compound.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Quenching cluster_2 Step 3: Purification A Biomolecule (e.g., Protein) + this compound B Incubate (e.g., 1-2 hours, RT) A->B C Add Molar Excess of Quenching Agent (e.g., L-Cysteine) B->C D Incubate (e.g., 15-30 mins, RT) C->D E Remove Excess Reagents (Quencher, Byproducts, Unreacted Label) D->E F Method: - Size-Exclusion Chromatography - Dialysis - Tangential Flow Filtration E->F G Purified & Labeled Biomolecule F->G

Sources

Technical Support Center: pH Optimization for N,N-Diallyl-2-bromoacetamide Reactions with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N,N-Diallyl-2-bromoacetamide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction between this compound and thiol-containing molecules, such as cysteine residues in proteins or small molecule thiols. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your conjugations effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reaction chemistry.

Q1: What is the fundamental reaction mechanism between this compound and a thiol?

The reaction is a classic second-order nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable, irreversible thioether bond.[1][2]

Caption: SN2 reaction of a thiolate with this compound.

Q2: Why is pH the most critical parameter to optimize for this reaction?

The reaction rate is critically dependent on the concentration of the thiolate anion.[3] The pKa of a typical cysteine thiol group in a protein is approximately 8.3.[3] According to the Henderson-Hasselbalch equation, at a pH below the pKa, the thiol group exists predominantly in its protonated, less reactive form (R-SH). As the pH increases to and above the pKa, the equilibrium shifts towards the deprotonated, highly nucleophilic thiolate form (R-S⁻), which dramatically accelerates the reaction.[3] Therefore, pH control is the primary tool for modulating reaction speed and efficiency.

Q3: What is the recommended starting pH range for reacting this compound with thiols?

For most applications, the optimal pH range is slightly alkaline, typically between pH 7.5 and 8.5 .[2] This range represents a crucial balance:

  • Sufficiently High: To ensure a significant concentration of the reactive thiolate species for a practical reaction rate.

  • Sufficiently Low: To maintain selectivity for thiols over other nucleophilic groups.

Studies comparing bromoacetyl functions to maleimides have shown that bromoacetyl groups react effectively at higher pH values, such as pH 9.0, while retaining high chemoselectivity against other nucleophiles like amines and imidazoles in peptides.[4][5]

Q4: What are the consequences of performing the reaction at a very high pH (e.g., > 9.0)?

While a higher pH will further increase the reaction rate with thiols, it introduces significant risks:

  • Loss of Selectivity: At pH values above 7.5, other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, become deprotonated and can compete with thiols in reacting with the bromoacetamide.[3] This leads to non-specific labeling of your target molecule.

  • Reagent Hydrolysis: Haloacetamide reagents can undergo hydrolysis at high pH, rendering them inactive. This side reaction consumes the reagent and can complicate purification.

Q5: How does the this compound reaction compare to using a maleimide-based reagent?

Both bromoacetamides and maleimides are primary choices for thiol-reactive labeling, but they have distinct characteristics. Understanding these differences is key to selecting the right tool for your experiment.

FeatureThis compoundMaleimide Chemistry
Mechanism SN2 Nucleophilic Substitution[2]Michael Addition[1][6][7]
Optimal pH 7.5 - 8.5 (can be higher)[2]6.5 - 7.5[1][7][8]
Reaction Speed Moderate to FastVery Fast (often 1000x faster than with amines at pH 7)[7][8]
Selectivity High for thiols, but can react with His, Lys at high pH.[3]Highly selective for thiols in its optimal pH range.[8][9]
Bond Stability Forms a highly stable, irreversible thioether bond.[3]The resulting thioether bond can undergo a reverse Michael reaction, especially if adjacent to an N-terminal amine.[3][6][]
Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Caption: Troubleshooting workflow for common reaction issues.

Issue: My reaction yield is very low or zero.

  • Question: Have you confirmed the pH of your reaction buffer?

    • Explanation: An incorrect or poorly buffered pH is the most common cause of failure. If the pH is too low (e.g., < 7.0), the concentration of the reactive thiolate will be insufficient for the reaction to proceed at a reasonable rate.

    • Solution: Calibrate your pH meter and verify the final pH of your reaction buffer after all components have been added. If unsure, perform a pH screening experiment as detailed in Protocol 1.

  • Question: Was your thiol-containing molecule properly reduced and prepared?

    • Explanation: Thiols are easily oxidized to form disulfide bonds, which are unreactive towards bromoacetamide. This is especially true for cysteine residues in proteins.

    • Solution: Before the reaction, treat your protein with a 10-fold molar excess of a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).[2][11] Critically, you must remove the excess reducing agent before adding the this compound, as it will compete for the reagent.[2] Use a desalting column for this purpose.[2]

Issue: Mass spectrometry analysis shows my protein is labeled at multiple sites, not just the target cysteine.

  • Question: What pH did you use for the reaction?

    • Explanation: This is a classic sign of lost selectivity due to a high pH. Lysine and histidine residues become reactive at pH > 8.5-9.0 and will compete with your target thiol.[3]

    • Solution: Lower the reaction pH. Perform the reaction at pH 8.0 or 7.5 to significantly enhance selectivity for the cysteine thiol group. While the reaction may be slower, it will be more specific.

  • Question: What molar excess of the bromoacetamide reagent did you use?

    • Explanation: Using a very large excess of the labeling reagent can drive less favorable side reactions with other nucleophilic residues.

    • Solution: Titrate the molar excess of this compound. Start with a 5- to 10-fold molar excess over the thiol and optimize from there.

Experimental Protocols

Protocol 1: pH Screening for Optimal Conjugation

This experiment is invaluable for identifying the optimal pH for your specific molecule and buffer system.

  • Prepare Buffers: Prepare a set of buffers (e.g., phosphate or HEPES) at various pH points: 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Prepare Thiol Molecule: If your molecule has disulfide bonds, reduce it and remove the reducing agent as described in the troubleshooting section. Dissolve the purified, reduced thiol-containing molecule in a neutral buffer (e.g., PBS pH 7.2).

  • Set Up Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your thiol molecule. Add the different pH buffers to each tube to bring the final volume and concentration to the desired level.

  • Initiate Reaction: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF or DMSO. Add a 10-fold molar excess of this stock solution to each reaction tube.

  • Incubate: Allow the reactions to proceed for a set time (e.g., 2 hours) at room temperature, protected from light.[2]

  • Quench (Optional): Stop the reaction by adding a small molecule thiol like 2-mercaptoethanol to consume any excess bromoacetamide.[12]

  • Analyze: Analyze the outcome of each reaction using an appropriate method (e.g., LC-MS for molecular weight shift, SDS-PAGE for fluorescently tagged reagents, or HPLC to quantify product formation). The optimal pH will be the one that gives the highest yield of the desired product with minimal side products.

Protocol 2: General Procedure for Labeling a Thiol-Containing Protein

This protocol assumes the optimal pH has been determined (e.g., pH 8.0).

  • Protein Preparation: Dissolve the protein at 1-5 mg/mL in a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0). Ensure the buffer is free of any amine- or thiol-containing compounds (e.g., Tris or DTT).

  • Reduction (if necessary): If labeling cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP does not need to be removed before adding bromoacetamide.[12] If using DTT, it must be removed via a desalting column equilibrated with the reaction buffer.[2]

  • Labeling Reaction: Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO. Add a 10- to 20-fold molar excess of the reagent to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, as haloacetamides can be light-sensitive.[2][9]

  • Purification: Remove unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[2][12]

  • Characterization: Confirm successful labeling using techniques like mass spectrometry or gel electrophoresis.

References
  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 228-236. [Link]

  • van der Wal, S., et al. (2018). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 9(1), 419. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for the synthesis of N,N-Diallyl-2-bromoacetamide, a key intermediate in various synthetic pathways. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the N-acylation of diallylamine with bromoacetyl bromide. This reaction, often performed under Schotten-Baumann conditions, is a robust method for forming the amide bond.[1][2] However, the presence of reactive allyl groups and the lability of the bromoacetyl moiety can lead to specific challenges. This guide will walk you through troubleshooting these issues to enhance your synthetic success.

Core Reaction Scheme

The fundamental transformation involves the nucleophilic attack of the secondary amine, diallylamine, on the electrophilic carbonyl carbon of bromoacetyl bromide. A base is typically employed to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Reaction_Scheme reagents Diallylamine + Bromoacetyl Bromide product This compound + HBr reagents->product Acylation base Base base->product Neutralizes HBr

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yields in this synthesis can stem from several factors. The most common culprits are suboptimal reaction conditions, reagent degradation, and competing side reactions.

Troubleshooting Steps:

  • Reagent Quality:

    • Bromoacetyl bromide: This reagent is highly reactive and susceptible to hydrolysis.[3] Use a freshly opened bottle or distill it prior to use. Exposure to atmospheric moisture will convert it to bromoacetic acid, which will not acylate the amine under these conditions.

    • Diallylamine: Ensure the purity of your diallylamine. Impurities can interfere with the reaction.

  • Reaction Temperature:

    • The reaction is typically initiated at a low temperature (e.g., in a dry ice/acetone bath) to control the initial exothermic reaction between the highly reactive amine and acyl bromide.[4] Allowing the reaction to proceed at too high a temperature from the start can lead to side reactions and degradation of the product.

  • Inefficient Neutralization:

    • The hydrobromic acid (HBr) generated during the reaction can protonate the diallylamine, rendering it non-nucleophilic. A suitable base is crucial to neutralize the HBr as it forms.[5]

Table 1: Impact of Base on N-Acylation

BaseAdvantagesDisadvantagesRecommended Use
Aqueous NaOH/KOH Inexpensive, effective for Schotten-Baumann conditions.Can promote hydrolysis of bromoacetyl bromide.Use in a biphasic system with vigorous stirring.
Triethylamine (TEA) Organic soluble, good scavenger for HBr.Can be nucleophilic, potential for side reactions.Use in anhydrous organic solvents.
Diisopropylethylamine (DIPEA) Non-nucleophilic, good for sensitive substrates.More expensive.Recommended for preventing side reactions.[6]
Pyridine Good solvent and base.Can be difficult to remove during workup.Use in anhydrous conditions.
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?

A2: The presence of multiple products suggests the occurrence of side reactions. Given the structure of your starting materials and product, several possibilities exist.

Potential Side Reactions:

  • Polymerization of Diallylamine: Diallylamine can undergo free radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[7][8]

  • Reaction with Allyl Groups: Although less common under these conditions, the bromine from bromoacetyl bromide could potentially react with the alkene moieties of the diallyl groups, leading to brominated byproducts.[9]

  • Hydrolysis of Bromoacetyl Bromide: As mentioned, reaction with water will produce bromoacetic acid.

  • Over-acylation: While less likely with a secondary amine, impurities or reaction conditions could potentially lead to unexpected products.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Diallylamine Diallylamine Product This compound Diallylamine->Product Polymerization Polymerization of Diallylamine Diallylamine->Polymerization BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->Product AllylReaction Reaction at Allyl Groups BromoacetylBromide->AllylReaction Hydrolysis Hydrolysis of Bromoacetyl Bromide BromoacetylBromide->Hydrolysis

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting Strategies:

  • Maintain Low Temperatures: Especially during the addition of bromoacetyl bromide, to minimize polymerization and other side reactions.[4]

  • Use Anhydrous Conditions: To prevent hydrolysis of the acyl bromide.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent radical-initiated polymerization.

Q3: How can I effectively purify my product?

A3: Purification is critical to obtaining this compound of high purity. A combination of extractive workup and chromatography or recrystallization is typically employed.

Detailed Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, wash the reaction mixture with water to remove any water-soluble salts (e.g., the hydrobromide salt of the base).

    • A wash with a dilute aqueous solution of sodium bicarbonate can help remove any remaining acidic impurities.[4]

    • Follow with another water wash to remove any residual bicarbonate.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Final Purification:

    • Column Chromatography: This is a highly effective method for separating the desired product from non-polar impurities and any polar baseline material. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be an effective purification method.[1] For the related compound 2-bromoacetamide, recrystallization from petroleum ether is also reported.[10]

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the acylation of secondary amines.[4]

Materials:

  • Diallylamine

  • Bromoacetyl bromide

  • Methylene chloride (anhydrous)

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve bromoacetyl bromide (0.4 mol) in 200 mL of anhydrous methylene chloride.

  • Cool the solution in a dry ice/acetone bath.

  • Add diallylamine (0.8 mol) dropwise to the stirred solution via the addition funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow A 1. Dissolve Bromoacetyl Bromide in CH2Cl2 B 2. Cool to -78 °C A->B C 3. Add Diallylamine Dropwise B->C D 4. Warm to RT & Stir Overnight C->D E 5. Aqueous Workup (H2O, NaHCO3, H2O) D->E F 6. Dry & Concentrate E->F G 7. Purify (Distillation or Chromatography) F->G H Pure this compound G->H

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization Data

Expected ¹H NMR Signals (in CDCl₃):

  • ~5.8 ppm (m, 2H): -CH=CH₂

  • ~5.2 ppm (m, 4H): -CH=CH₂

  • ~4.0 ppm (d, 4H): -N-CH₂-CH=

  • ~3.9 ppm (s, 2H): -CO-CH₂-Br

Expected ¹³C NMR Signals (in CDCl₃):

  • ~165 ppm: C=O

  • ~132 ppm: -CH=CH₂

  • ~118 ppm: -CH=CH₂

  • ~50 ppm: -N-CH₂-

  • ~28 ppm: -CO-CH₂-Br

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Al-Mughrabi, W., Al-Dossary, A. O., & Abdel-Naby, A. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. Polymers, 14(9), 1707. [Link]

  • Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(x240863). [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Rates of Hydrolysis of Ethylene Dibromide (EDB). (n.d.). Defense Technical Information Center. [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2020). Royal Society of Chemistry. [Link]

  • Synthesis of N,N-diallyl-α-bromoacetamide. (n.d.). PrepChem.com. [Link]

  • 2-Bromoacetamide. (n.d.). PubChem. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). MDPI. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (2019). Semantic Scholar. [Link]

  • Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. (2023). National Center for Biotechnology Information. [Link]

  • 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]

  • Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. (2002). ResearchGate. [Link]

  • Acetamide, N-bromo-. (1951). Organic Syntheses. [Link]

  • Method for synthesizing bromoacetamide. (n.d.).
  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of allyl amines 4a-n from the MBH bromides 3a-c. (n.d.). ResearchGate. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. (n.d.). Organic Syntheses. [Link]

  • Homoallylic amine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. (2002). ResearchGate. [Link]

Sources

Preventing hydrolysis of N,N-Diallyl-2-bromoacetamide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: N,N-Diallyl-2-bromoacetamide

Introduction

This compound is a versatile bifunctional reagent crucial in drug development and material science, particularly for its role as a covalent modifier and a building block in synthesizing complex molecular architectures. Its structure combines two reactive centers: the α-bromoacetamide moiety, an electrophile highly susceptible to nucleophilic attack, and the diallyl groups, which can participate in various addition and polymerization reactions. However, the primary challenge encountered by researchers is the compound's significant sensitivity to hydrolysis. The electrophilic carbon of the bromoacetamide group is readily attacked by water, leading to reagent degradation, reduced yields, and the formation of confounding side products.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to mitigate and prevent the hydrolysis of this compound. We will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and present validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. For this compound, the primary hydrolysis pathway involves the nucleophilic substitution of the bromide ion by a water molecule (or hydroxide ion). This reaction converts the reactive α-bromoacetamide into an unreactive α-hydroxyacetamide derivative (N,N-diallyl-2-hydroxyacetamide) and releases hydrobromic acid (HBr), as illustrated below. This degradation renders the reagent ineffective for its intended covalent modification purpose.

Q2: Why is my this compound degrading even when stored in a freezer?

While low temperatures slow down reaction kinetics, they do not eliminate the threat of hydrolysis if moisture is present.[1] The most common cause of degradation during storage is exposure to atmospheric moisture. This can happen if the container is not properly sealed, if it's opened in a humid environment, or if there's repeated freeze-thaw cycling which can introduce condensation. The material itself is also known to be sensitive to moisture and light.[2]

Q3: How does pH affect the rate of hydrolysis?

The hydrolysis of α-haloacetamides is significantly catalyzed by both acidic and basic conditions.[3][4]

  • Under basic conditions (high pH): The concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, is high. This leads to a rapid SN2 attack on the α-carbon, displacing the bromide and accelerating hydrolysis.[4]

  • Under acidic conditions (low pH): The carbonyl oxygen of the amide can be protonated. This protonation increases the electrophilicity of the adjacent carbon atom, making it more susceptible to attack by the weaker nucleophile, water.[4] For optimal stability in aqueous media (if unavoidable), maintaining a pH as close to neutral (6.5-7.5) as possible is critical.

Q4: Which solvents are best for minimizing hydrolysis?

The choice of solvent is paramount. Solvents can be broadly categorized, and their impact on hydrolysis varies significantly.[5]

  • Recommended (Aprotic Solvents): Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are ideal. These solvents do not have acidic protons and cannot act as nucleophiles, thereby directly preventing hydrolysis. Synthesis protocols for similar compounds often utilize DCM.[6]

  • Use with Caution (Protic Solvents): Polar protic solvents like ethanol and methanol can also act as nucleophiles, leading to solvolysis (a reaction analogous to hydrolysis). While slower than hydrolysis, it can still be a significant side reaction.

  • Avoid (Aqueous/Wet Solvents): Any solvent containing water should be avoided unless the experimental design absolutely requires it. If water is necessary, it must be buffered and used for the shortest possible time at the lowest feasible temperature.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the primary degradation pathway for this compound under neutral or basic conditions.

Hydrolysis cluster_main Hydrolysis Mechanism reactant This compound product N,N-Diallyl-2-hydroxyacetamide (Inactive Product) reactant->product Sɴ2 Attack ion Br⁻ (Leaving Group) reactant->ion Displacement water H₂O (Nucleophile) water->reactant

Caption: Sɴ2 hydrolysis of this compound.

Troubleshooting Guide: Hydrolysis-Related Failures

Problem Encountered Potential Cause Related to Hydrolysis Recommended Solution
Low or No Product Yield The reagent has degraded due to hydrolysis either during storage or in the reaction mixture.1. Verify Reagent Integrity: Before use, run a quick analytical test (e.g., TLC, HPLC, or NMR) on the starting material. 2. Use Anhydrous Conditions: Switch to anhydrous aprotic solvents (e.g., DCM, THF). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[6] 3. pH Control: If an aqueous buffer is required, ensure it is freshly prepared and maintained at a neutral pH (6.5-7.5).[7]
Multiple Unexpected Side Products The HBr generated during hydrolysis is catalyzing side reactions. Changes in pH during the reaction are altering the reaction pathway.1. Add a Non-Nucleophilic Base: Include a proton sponge or hindered base (e.g., 2,6-lutidine) in the reaction to scavenge any acid generated without acting as a nucleophile itself. 2. Buffer the Reaction: If compatible with your chemistry, use a non-nucleophilic buffer system (e.g., HEPES, phosphate) to maintain a stable pH.
Inconsistent Results Between Experiments Variable amounts of atmospheric moisture are being introduced into the reaction. The stock solution of the reagent is degrading over time.1. Standardize Handling Procedures: Always handle the solid reagent in a glovebox or under a stream of inert gas. 2. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use from a freshly opened or properly stored solid. Avoid using old stock solutions.

Validated Experimental Protocols

Protocol 1: Storage and Handling of this compound

This protocol is designed to maximize the shelf-life of the solid reagent.

  • Receipt and Inspection: Upon receipt, inspect the container seal for integrity. The compound should be a solid or liquid.[8]

  • Inert Atmosphere Aliquoting: If the entire container will not be used at once, immediately transfer the material into smaller, pre-weighed amber glass vials inside a glovebox or glove bag under a positive pressure of nitrogen or argon.

  • Sealing: Use vials with PTFE-lined screw caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage Conditions: Store the aliquoted vials in a desiccator inside a freezer (-20°C is standard).[1] The desiccator provides a secondary barrier against moisture.

  • Usage: When a vial is needed, remove the desiccator from the freezer and allow it to warm to room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

Protocol 2: Performing a Reaction Under Anhydrous Conditions

This protocol describes a general workflow for using the reagent while minimizing hydrolysis.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use a commercially available anhydrous solvent or dispense solvent from a solvent purification system.

  • Reagent Addition: Add your substrate and anhydrous solvent to the reaction flask via a cannula or syringe.

  • Reagent Solution Preparation: In a separate, dry flask, dissolve the required amount of this compound (warmed to room temperature as per Protocol 1) in the anhydrous solvent.

  • Reaction Execution: Transfer the this compound solution to the reaction flask containing the substrate, typically dropwise at a controlled temperature (e.g., 0°C) to manage any exothermic processes.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Ensure the reaction is quenched once complete to prevent potential degradation during workup.

Protocol 3: Monitoring Hydrolysis via HPLC

This analytical method allows for the quantification of reagent purity and degradation over time.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile. Create a calibration curve by making serial dilutions (e.g., 1 mg/mL down to 0.01 mg/mL).

  • Sample Preparation: Dilute your test sample (e.g., from a reaction mixture or a storage vial) in anhydrous acetonitrile to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 70% A / 30% B and ramp to 10% A / 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: The hydrolysis product, N,N-diallyl-2-hydroxyacetamide, is more polar and will elute earlier than the parent compound. The presence and size of this early-eluting peak are direct indicators of hydrolysis. Quantify the amount of parent compound remaining by comparing its peak area to the calibration curve.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues related to the hydrolysis of this compound.

Troubleshooting start Experiment Failed: Low Yield or Impure Product check_reagent Is the starting reagent pure? start->check_reagent check_conditions Were anhydrous conditions used? check_reagent->check_conditions Yes run_hplc Action: Run HPLC/NMR on starting material. check_reagent->run_hplc Check replace_reagent Solution: Discard old reagent. Use a fresh, properly stored aliquot. check_reagent->replace_reagent No check_ph Is pH controlled (if aqueous)? check_conditions->check_ph Yes implement_anhydrous Solution: Oven-dry glassware. Use anhydrous solvents. Run under N₂/Ar. check_conditions->implement_anhydrous No control_ph Solution: Use neutral buffer or non-nucleophilic base. check_ph->control_ph No other_issue Problem is likely not hydrolysis. Investigate other reaction parameters. check_ph->other_issue Yes run_hplc->check_reagent

Caption: Decision tree for troubleshooting hydrolysis issues.

References

  • PrepChem. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]

  • Frisch, M. J., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(2), 253-263. Available at: [Link]

  • Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16513–16522. Available at: [Link]

  • Koudeláková, T., et al. (2013). Solvent effect on complexation reactions. Journal of Molecular Liquids, 177, 1-7. Available at: [Link]

  • Zimmerman, M. T., & Cwiertny, D. M. (2017). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 51(15), 8436-8444. Available at: [Link]

  • Yu, Y., et al. (2021). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Foods, 10(10), 2487. Available at: [Link]

Sources

Technical Support Center: Managing Non-Specific Binding in Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to a pervasive challenge in protein labeling experiments: non-specific binding (NSB). High background, false positives, and inconsistent results can often be traced back to this phenomenon.[1][2] This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately minimize non-specific binding in your assays, ensuring the generation of reliable and reproducible data.

Understanding Non-Specific Binding: The Root of the Problem

Non-specific binding (NSB) refers to the attachment of your detection antibodies or labeled proteins to unintended targets within your sample or to the assay surface itself.[1][2] This interaction is not driven by the specific antigen-antibody recognition that you aim to detect. Instead, it arises from lower-affinity, yet significant, physicochemical forces.

Several key mechanisms contribute to NSB:

  • Hydrophobic and Ionic Interactions: Proteins, by their nature, have complex surfaces with various charged and hydrophobic regions. These can interact non-specifically with other proteins or plastic surfaces, especially under certain buffer conditions like low salt or particular pH ranges.[3][4][5] Hydrophobic interactions are a primary driver of the unspecific binding of many molecules.[4]

  • Fc Receptor-Mediated Binding: Many cell types, particularly immune cells like macrophages and B cells, express Fc receptors on their surface.[6][7] These receptors are designed to bind the Fc (Fragment crystallizable) region of antibodies.[7] If your primary or secondary antibodies are whole immunoglobulins, they can bind to these Fc receptors, leading to strong, non-specific signals that can be mistaken for true positives.[1][6][8]

  • Cross-Reactivity of Antibodies: Polyclonal secondary antibodies, while offering signal amplification, are a mixture of different antibodies.[9] Some of these may fortuitously recognize and bind to other proteins in your sample, not just your primary antibody.[6][9]

  • Endogenous Biotin: In assays utilizing a streptavidin-biotin detection system, endogenous biotin present in certain tissues can lead to non-specific signals.[10][11]

Troubleshooting Guide: A Proactive Approach to Minimizing NSB

A systematic approach to your experimental workflow is the most effective way to combat non-specific binding. Below are key areas for optimization, complete with protocols and the scientific rationale behind each step.

Strategic Blocking: Your First Line of Defense

Blocking is a critical step that saturates non-specific binding sites on your assay surface (e.g., western blot membrane, ELISA plate) with an inert protein or polymer solution.[12][13] This prevents your primary and secondary antibodies from adhering to these surfaces.[12][14]

The choice of blocking agent is not trivial and can significantly impact your results. The two most common choices are Bovine Serum Albumin (BSA) and non-fat dry milk.

Blocking Agent Typical Concentration Advantages Disadvantages & Considerations
Non-Fat Dry Milk 3-5% (w/v) in TBST or PBSTInexpensive and widely available.[11][14] Effective for many applications due to a complex mixture of proteins providing good blocking.[10][15]Contains phosphoproteins (like casein) and should not be used for detecting phosphorylated target proteins.[11][14][16] Also contains endogenous biotin, making it incompatible with avidin-biotin detection systems.[10][11][16]
Bovine Serum Albumin (BSA) 1-5% (w/v) in TBST or PBSTA single, purified protein, which can lead to lower background in some cases.[10][14] The preferred choice for phospho-specific antibodies as it is largely devoid of phosphoproteins.[14][16]More expensive than milk.[10][14] May not be as effective as milk in some situations due to being a single protein.[13] Contains carbohydrates and should be avoided when using lectin probes.[16]
Normal Serum 1-5% (v/v) in bufferHighly effective as it contains a wide array of proteins. The serum should be from the same species as the secondary antibody was raised in to prevent cross-reactivity.[17][18]Can be expensive. Must be carefully matched to the secondary antibody to avoid introducing new cross-reactivities.
Fish Gelatin 0.1-0.5% (w/v) in bufferLess likely to cross-react with mammalian antibodies compared to milk or BSA.[19]May not be as robust a blocker as milk or BSA for all applications.
Commercial/Proprietary Buffers VariesOften optimized for specific applications (e.g., fluorescent westerns) and can be protein-free to avoid cross-reactivity.[20][21]Can be the most expensive option. The exact composition is often not disclosed.
  • Preparation: Prepare your chosen blocking buffer fresh for each experiment to avoid microbial growth.[22] For a 5% milk solution, dissolve 5g of non-fat dry milk in 100 mL of your wash buffer (e.g., TBST).

  • Incubation: Fully submerge your membrane or plate in the blocking solution. A typical incubation is 1 hour at room temperature with gentle agitation. For particularly troublesome backgrounds, you can extend this to an overnight incubation at 4°C.[12]

  • Consistency is Key: Use the same buffer system (e.g., TBS-based or PBS-based) for your blocking, antibody dilutions, and washes.[20] Note that TBS is often recommended for detecting phosphorylated proteins as PBS can sometimes interfere.[13]

Antibody Concentration and Incubation: Finding the Sweet Spot

Using too high a concentration of either the primary or secondary antibody is a frequent cause of non-specific binding.[9][21][23][24]

It is crucial to empirically determine the optimal antibody concentration for every new antibody or experimental setup.

  • Primary Antibody: Prepare a dilution series of your primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000). Run parallel experiments (e.g., strips of a western blot) with each dilution while keeping the secondary antibody concentration constant.

  • Secondary Antibody: Once the optimal primary antibody concentration is determined, perform a similar titration for your secondary antibody (e.g., 1:5,000, 1:10,000, 1:20,000).[9]

  • Analysis: The optimal concentration is the one that provides a strong specific signal with the lowest background.[9]

Longer incubation times or higher temperatures can increase the likelihood of low-affinity, non-specific interactions.

  • Standard Practice: A 1-hour incubation at room temperature is a good starting point for many antibodies.[12]

  • Optimization: If you experience high background, consider reducing the incubation time. Alternatively, an overnight incubation at 4°C can sometimes improve specificity by favoring higher-affinity (specific) binding over lower-affinity (non-specific) interactions.[12][17]

The Importance of Washing: Removing the Unbound

Washing steps are designed to remove unbound and weakly bound antibodies, thereby reducing background noise.[25] The thoroughness of your washing protocol is paramount.

  • Buffer Composition: A common and effective wash buffer is TBS or PBS containing a low concentration of a non-ionic detergent, most commonly Tween-20 (0.05% - 0.1%).[12][26] This detergent helps to disrupt weak, non-specific hydrophobic interactions.[3][26]

  • Procedure after Primary and Secondary Antibody Incubations:

    • Perform an initial brief rinse with a large volume of wash buffer to remove the bulk of the antibody solution.[25]

    • Follow with at least three to four separate washes of 5-10 minutes each, using a generous volume of wash buffer and vigorous agitation.[25]

  • Do Not Over-Wash: While crucial, excessive washing can also elute your specifically bound antibodies, leading to a weaker signal.[25] Adhering to a consistent and robust protocol is key.

Visualizing the Workflow: A Path to a Clean Experiment

The following workflow diagram illustrates the key stages of a typical protein labeling experiment, highlighting the critical points for controlling non-specific binding.

Experimental_Workflow cluster_prep Preparation cluster_nsb_control NSB Control & Labeling cluster_detection Detection Sample_Prep Sample Preparation (e.g., Protein Extraction) Transfer Transfer to Solid Phase (e.g., Western Blot Membrane) Sample_Prep->Transfer Blocking Step 1: Blocking (1hr RT or O/N 4°C) Transfer->Blocking Primary_Ab Step 2: Primary Antibody (Optimized Concentration) Blocking->Primary_Ab Prevents Ab from sticking to membrane Wash_1 Step 3: Washing (3-4x with TBST) Primary_Ab->Wash_1 Removes unbound primary Ab Secondary_Ab Step 4: Labeled Secondary Ab (Optimized Concentration) Wash_1->Secondary_Ab Wash_2 Step 5: Final Washes (4-5x with TBST) Secondary_Ab->Wash_2 Removes unbound secondary Ab Detection Signal Detection (e.g., Chemiluminescence) Wash_2->Detection

Caption: Workflow with key non-specific binding control points.

Frequently Asked Questions (FAQs)

Q1: My background is still high even after trying different blocking buffers. What else can I do?

  • Increase Detergent: Try slightly increasing the Tween-20 concentration in your wash and antibody dilution buffers (e.g., to 0.1-0.2%).[20]

  • Check Your Antibodies: Your primary or secondary antibody might have inherent cross-reactivity. Test your secondary antibody alone (without primary) to see if it's the source of the background.[27] If so, you may need a pre-adsorbed secondary antibody or a different antibody altogether.

  • Extend Wash Times: Increase the duration and/or number of your wash steps.

  • Filter Your Buffers: Particulates in your blocking or wash buffers can settle on the membrane and cause speckled background.[17] Filtering can help alleviate this.

Q2: I'm seeing a non-specific band at the same molecular weight in all my samples, including my negative control.

This strongly suggests an issue with one of your antibodies. The secondary antibody might be binding to an endogenous protein in your lysate. Alternatively, your primary antibody may not be as specific as claimed and is recognizing another protein. Try running a lane with just the secondary antibody to rule it out. If the band disappears, the primary antibody is the likely culprit.

Q3: How do I deal with non-specific binding to Fc receptors in cell-based assays (e.g., Flow Cytometry, Immunofluorescence)?

This is a common issue, especially with cells of hematopoietic origin.[8] The solution is to use an "Fc Block" reagent before adding your primary antibody.[8] This is typically a solution of purified antibodies from the same species as your sample (e.g., human IgG for human cells) or specific antibodies that bind to and block the Fc receptors.[8]

Q4: Can I reuse my diluted antibodies to save costs?

While tempting, it is generally not recommended. Reusing antibodies increases the risk of microbial contamination and antibody degradation, which can lead to inconsistent results and higher background. For optimal, reproducible results, always use freshly diluted antibodies.

Q5: What is the difference between TBS and PBS, and when should I use each?

Tris-Buffered Saline (TBS) and Phosphate-Buffered Saline (PBS) are common buffers. For most applications, they are interchangeable. However, a key exception is when using an Alkaline Phosphatase (AP)-conjugated secondary antibody. In this case, you must use TBS, as the phosphate in PBS will inhibit the AP enzyme.[13][22]

References

  • Milk vs BSA Blocking: Western Blot Guide. (n.d.). Vertex AI Search.
  • BSA vs Milk. (n.d.). St John's Laboratory.
  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
  • What's the role of BSA/Milk as blocking agents?. (2020, April 17). AAT Bioquest.
  • Western blot. (n.d.). Wikipedia.
  • 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio.
  • Optimization of therapeutic antibodies for reduced self-association and non-specific binding using interpretable machine learning. (n.d.). PMC.
  • nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH.
  • Immunofluorescence (IF/ICC) Tips: Reducing background. (n.d.). Sino Biological.
  • Optimize your immunofluorescent staining: Tips to overcome background interference. (2022, May 31). Vector Laboratories.
  • Western blot: Can you explain to me why BSA works better than Milk as a blocking solution for GTPase proteins?. (2023, September 23). ResearchGate.
  • Choosing BSA vs Non-Fat Milk. (2020, November 12). St John's Laboratory Ltd.
  • Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). Rockland Immunochemicals.
  • Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. (n.d.). Nicoya.
  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. (n.d.). PubMed.
  • Detergents: Triton X-100, Tween-20, and More. (n.d.). Labome.
  • How To Improve Your Immunofluorescence By Overcoming Autofluorescence. (2022, March 2). Vector Labs.
  • Blocking Buffer Optimization Protocol. (n.d.). LI-COR Biosciences.
  • Main causes of non-specific reactions of antibodies. (n.d.). MBL Life Science.
  • 9 Tips to optimize your IF experiments. (n.d.). Proteintech Group.
  • Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (n.d.). PubMed.
  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. (2023, June 26). Precision Biosystems.
  • Western blot blocking: Best practices. (n.d.). Abcam.
  • ELISA Optimization. (n.d.). Bio-Rad Antibodies.
  • Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. (2013, January 7). YouTube.
  • Western Blot Blocking Buffer Optimization. (n.d.). Boster Bio.
  • Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024, January 4). WuXi AppTec DMPK.
  • Western Blot troubleshooting: Non-Specific Bands. (n.d.). American Research Products Blog.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences.
  • Key Role of Ionic Hydrogen Bonding in Nonspecific Protein Adsorption on a Hydrophobic Surface. (n.d.). The Journal of Physical Chemistry C - ACS Publications.
  • How To: Perform Plate Washes During a Multiplex Protein Analysis Assay Using a Hand-held Magnet. (2019, July 8). YouTube.
  • 5 Quick Tips for Improving Your Western Blocking Solution. (2014, April 9). Advansta Inc.
  • Fc Receptors (FcR) and their Relevance to Flow Cytometry. (n.d.). FLOW CONTRACT SITE.
  • Extraction, Clean-Up, and Assay of Protein. (n.d.). The Donald Danforth Plant Science Center.
  • 4 PCR Tips When Encountering Nonspecific Binding. (n.d.). GoldBio.
  • Western Blot Troubleshooting: Non-specific bands. (2021, June 11). Azure Biosystems.
  • Blocking Buffer Selection Guide. (2024, January 23). Rockland Immunochemicals.
  • Importance of Washing the Membrane | Chemiluminescence: Primary Antibody Incubation. (2024, September 19). YouTube.
  • Best way to reduce non-specific binding for western blots?. (2022, October 9). Reddit.
  • Troubleshooting and Optimization Tips for SPR Experiments. (n.d.). Creative Proteomics.
  • Fc receptor. (n.d.). Wikipedia.

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Validation & Comparative

A Comparative Guide to Cysteine Alkylation: N,N-Diallyl-2-bromoacetamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The alkylation of cysteine residues is a fundamental and often indispensable step in proteomics, structural biology, and drug development. This crucial modification prevents the formation of disulfide bonds, ensuring proteins remain in a reduced and denatured state for accurate analysis, and provides a reactive handle for further functionalization. Among the arsenal of alkylating agents, haloacetamides are the most common choice. This guide provides an in-depth, objective comparison of the well-established iodoacetamide (IAA) and a less characterized alternative, N,N-diallyl-2-bromoacetamide. We will delve into their reaction mechanisms, kinetics, specificity, and the stability of the resulting modified cysteine, supported by experimental data and detailed protocols to empower you in selecting the optimal reagent for your research.

At a Glance: Key Differences and Performance Metrics

While both reagents target the nucleophilic thiol group of cysteine, their performance characteristics, dictated by the nature of the halogen and the N-substituents, exhibit important distinctions.

FeatureThis compound (inferred)Iodoacetamide
Primary Target Cysteine ThiolCysteine Thiol
Reaction Type S-alkylation (SN2)S-alkylation (SN2)
Mass Modification +198.05 Da+57.02 Da
Relative Reactivity Moderate to HighHigh[1][2]
Specificity for Cysteine Potentially HigherLower[2][3]
Major Side Reactions Alkylation of His, Lys, Met, N-terminus (expected)Alkylation of Met, His, Lys, Asp, Glu, Tyr, N-terminus[2]
Stability of Alkylated Cys Expected to be stableGenerally stable, but can undergo further reactions[4]

The Underpinnings: Mechanism and Reactivity

Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of cysteine, the thiolate anion, acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloacetamide and displacing the halide (bromide or iodide) leaving group. This results in the formation of a stable thioether bond.

Diagram of the SN2 Reaction Mechanism

Caption: General SN2 mechanism for cysteine alkylation by a haloacetamide.

Specificity and the Challenge of Off-Target Reactions

A critical consideration in the choice of an alkylating agent is its specificity for cysteine. Off-target modifications of other amino acid residues can introduce artifacts, complicate data analysis, and potentially alter protein function.

Iodoacetamide is well-documented to exhibit significant off-target reactivity, particularly with methionine residues.[3][7] It can also modify histidine, lysine, aspartic acid, glutamic acid, tyrosine, and the N-terminus of proteins.[2][8] This promiscuity can lead to a reduction in the identification of peptides containing these modified residues in mass spectrometry-based proteomics.

Bromoacetamides, including by inference this compound, are generally considered to be less reactive than iodoacetamide and may therefore exhibit greater specificity for the highly nucleophilic cysteine thiol.[6] However, they are still capable of reacting with other nucleophilic amino acid side chains, especially at higher concentrations and pH values.[2]

The diallyl groups on the nitrogen of this compound may introduce some steric hindrance around the reactive center, which could potentially further enhance its specificity for the less sterically hindered cysteine thiol over other nucleophilic residues. However, this remains to be experimentally verified.

Diagram of Potential Off-Target Modifications

off_target cluster_IAA Iodoacetamide cluster_DABA This compound cluster_targets Amino Acid Residues IAA ICH₂CONH₂ Cys Cysteine (Primary Target) IAA->Cys Met Methionine IAA->Met His Histidine IAA->His Lys Lysine IAA->Lys N_Terminus N-Terminus IAA->N_Terminus Other Asp, Glu, Tyr IAA->Other DABA BrCH₂CON(CH₂CH=CH₂)₂ DABA->Cys DABA->Met DABA->His DABA->Lys DABA->N_Terminus

Caption: Iodoacetamide's known and this compound's potential off-target modifications.

Stability of the Alkylated Cysteine

The stability of the resulting S-alkylated cysteine is crucial for the integrity of downstream analyses. The thioether bond formed by both reagents is generally stable under the conditions used for proteomics sample preparation. However, the carboxyamidomethyl-cysteine formed by iodoacetamide can undergo further chemical modifications, such as oxidation to the corresponding sulfoxide or sulfone, which can add complexity to mass spectrometry data analysis.[4]

The stability of the S-(N,N-diallylcarbamoylmethyl)cysteine adduct has not been extensively studied. The presence of the allyl groups could potentially offer sites for further chemical manipulation, a feature that could be exploited in specific applications.

Experimental Protocols

Detailed and reproducible protocols are essential for consistent and reliable results. Below are representative in-solution alkylation protocols for both this compound and iodoacetamide.

Protocol 1: In-Solution Cysteine Alkylation with this compound (General Protocol)

This protocol is based on general procedures for bromoacetamides and should be optimized for your specific application.

Materials:

  • Protein sample in a suitable denaturation buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound solution (freshly prepared in a suitable solvent like DMF or acetonitrile)

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in the denaturation buffer.

    • Add the reducing agent to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound.

    • Add the this compound solution to the protein sample to a final concentration of 15-20 mM (approximately a 2-fold molar excess over the reducing agent).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Add a thiol-containing reagent (e.g., DTT to a final concentration of 20 mM) to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for buffer exchange, enzymatic digestion, or other analytical procedures.

Protocol 2: In-Solution Cysteine Alkylation with Iodoacetamide

This is a widely used and well-established protocol.[9]

Materials:

  • Protein sample in a suitable denaturation buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT)

  • Iodoacetamide solution (freshly prepared in water or buffer, protected from light)

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in the denaturation buffer.

    • Add DTT from a 0.5 M stock solution to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh 500 mM stock solution of iodoacetamide.

    • Add the iodoacetamide solution to the protein sample in the dark to a final concentration of 14 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • Proceed with your downstream workflow, such as dilution for enzymatic digestion.

Experimental Workflow Diagram

workflow Start Protein Sample Denature_Reduce Denaturation & Reduction (e.g., Urea/DTT) Start->Denature_Reduce Alkylation Alkylation (IAA or DABA) Denature_Reduce->Alkylation Quench Quenching (e.g., DTT) Alkylation->Quench Downstream Downstream Processing (e.g., Digestion, MS) Quench->Downstream

Caption: A generalized workflow for in-solution protein alkylation.

Conclusion and Future Perspectives

The choice between this compound and iodoacetamide for cysteine alkylation is a trade-off between reactivity, specificity, and the desired downstream application. Iodoacetamide is a highly reactive and well-characterized reagent, but its use is associated with a significant number of off-target modifications. This compound, while less studied, holds the potential for greater specificity due to the lower reactivity of the bromoacetamide and possible steric effects from the diallyl groups.

The diallyl functionality also presents an intriguing opportunity for two-step labeling strategies, where the allyl groups can be further modified using chemistries such as thiol-ene reactions. This could be particularly valuable in chemical biology and drug development for the installation of reporter tags or other functional moieties.

Further systematic studies are required to fully characterize the reactivity, specificity, and stability of this compound and its resulting cysteine adduct. Such studies will be invaluable in determining its place in the toolkit of protein chemists and proteomics researchers.

References

  • University of Washington Proteomics Resource. Protein Reduction, Alkylation, Digestion. (2011). Available at: [Link]

  • Dou, M., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Available at: [Link]

  • Parker, C. E., & Warren, M. R. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1347–1355. Available at: [Link]

  • Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics, 16(8), 1461–1475. Available at: [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. Available at: [Link]

  • Gevaert, K., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(1), 117–127. Available at: [Link]

  • Parker, C. E., & Warren, M. R. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1347–1355. Available at: [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3439. Available at: [Link]

  • Gevaert, K., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(1), 117-27. Available at: [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1461–1475. Available at: [Link]

  • Liggins, J. R., & Furth, A. J. (1997). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Biochemical Journal, 321(Pt 2), 435–442. Available at: [Link]

  • Te Koppele, J. M., et al. (1990). Syntheses of metabolites of S-carboxymethyl-L-cysteine and S-methyl-L-cysteine and of some isotopically labelled (2H, 13C) analogues. Archiv der Pharmazie, 323(12), 957–965. Available at: [Link]

  • Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 105, 126–135. Available at: [Link]

  • Farnaby, W., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 18(6), 642–651. Available at: [Link]

  • Jeelani, G., et al. (2010). Metabolome analysis revealed increase in S-methylcysteine and phosphatidylisopropanolamine synthesis upon L-cysteine deprivation in the anaerobic protozoan parasite Entamoeba histolytica. The Journal of Biological Chemistry, 285(50), 39074–39085. Available at: [Link]

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A Comparative Guide to Thiol-Reactive Chemistries: N,N-Diallyl-2-bromoacetamide vs. Maleimides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount. Among the most pivotal targets for such modifications is the cysteine residue, owing to the unique nucleophilicity of its thiol (sulfhydryl) group. This reactivity has been harnessed by a variety of electrophilic reagents, with maleimides and haloacetamides representing two of the most established classes.

This guide provides an in-depth comparison of the reactivity, selectivity, and stability of N,N-Diallyl-2-bromoacetamide, a representative haloacetamide, and the widely used maleimide functional group. We will delve into the mechanistic underpinnings of their reactions with thiols, present experimental considerations, and offer guidance to help researchers select the optimal chemistry for their specific application, from protein labeling to the development of robust antibody-drug conjugates (ADCs).

The Core Chemistry: Two Distinct Mechanisms for Thiol Conjugation

The fundamental difference between this compound and maleimides lies in their reaction mechanisms with thiols. This distinction has profound implications for reaction kinetics, pH sensitivity, and the ultimate stability of the resulting conjugate.

  • Maleimides: The Michael Addition Pathway Maleimides react with thiols via a Michael addition reaction.[1][2] In this process, the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[1] This reaction is highly efficient and chemoselective for thiols within a specific pH range, forming a thiosuccinimide covalent bond.[3]

  • This compound: The Nucleophilic Substitution Pathway As an α-haloacetamide, this compound reacts with thiols through a classic SN2 nucleophilic substitution mechanism. The thiolate anion acts as the nucleophile, attacking the carbon atom bearing the bromine, which serves as a leaving group. This alkylation reaction results in the formation of a highly stable, irreversible thioether bond.[4]

G cluster_0 Maleimide Reaction (Michael Addition) cluster_1 Bromoacetamide Reaction (SN2 Substitution) Maleimide_Struct Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide_Struct->Thiosuccinimide Thiol_A R-SH Thiolate_A R-S⁻ Thiol_A->Thiolate_A pH 6.5-7.5 Thiolate_A->Thiosuccinimide H_ion_A H⁺ Bromoacetamide_Struct This compound Thioether Stable Thioether Adduct Bromoacetamide_Struct->Thioether Thiol_B R-SH Thiolate_B R-S⁻ Thiol_B->Thiolate_B pH > 8.0 Thiolate_B->Thioether H_ion_B H⁺ Br_ion Br⁻ Thioether->Br_ion +

Caption: Reaction mechanisms of Maleimide vs. Bromoacetamide.

Comparative Analysis: Reactivity, Selectivity, and Stability

The choice between these two reagents often comes down to a trade-off between reaction speed, selectivity, and the required stability of the final bioconjugate.

Reaction Kinetics and pH Dependence

A critical point of differentiation is the optimal pH for the reaction, which directly influences both the rate and specificity.

  • Maleimides exhibit rapid reaction kinetics at or near neutral pH, typically in the range of 6.5 to 7.5.[3][5] Within this window, the reaction is highly chemoselective for thiols, reacting approximately 1,000 times faster with thiols than with amines at pH 7.0.[5][6] Below pH 6.5, the rate decreases as the concentration of the reactive thiolate species diminishes. Above pH 7.5, the rate of competing side reactions with amines (e.g., lysine residues) and hydrolysis of the maleimide ring itself increases significantly.[3][6]

  • This compound reacts much more slowly at neutral pH. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values at or above the pKa of the cysteine thiol (~8.3).[4] Therefore, these reactions are typically performed at a more alkaline pH, often between 8.0 and 9.0, to achieve efficient conjugation.[7] While the reaction can proceed at pH 7.0, it is considerably slower.[4]

FeatureMaleimidesThis compound
Mechanism Michael Addition[8]Nucleophilic Substitution (SN2)[4]
Optimal pH 6.5 - 7.5[3]8.0 - 9.0[7]
Kinetics Fast at neutral pHSlow at neutral pH, faster at alkaline pH[4]
Selectivity Highly thiol-selective at pH 6.5-7.5[5][6]Less selective at optimal pH; potential reaction with His, Lys[4]
Adduct Formed Thiosuccinimide[5]Thioether[4]
Adduct Stability Reversible (Retro-Michael); susceptible to hydrolysis[6][9]Highly stable and irreversible[4][5]
Stability of the Resulting Conjugate

The stability of the covalent bond formed is arguably the most critical long-term consideration, especially for therapeutics like ADCs that must remain intact in the thiol-rich environment of the bloodstream.

Maleimide Adduct Instability: The thiosuccinimide linkage formed from the maleimide-thiol reaction is susceptible to two main degradation pathways:

  • Retro-Michael Reaction: The Michael addition is reversible, and the thiosuccinimide adduct can revert to the starting thiol and maleimide.[6][9] In a biological milieu rich in other thiols, such as glutathione or albumin, the released maleimide-payload can react with these off-target molecules.[10][11] This phenomenon, often termed "payload migration," is a significant challenge for ADCs, as it can lead to premature drug release, reduced efficacy, and off-target toxicity.[11] The rate of this deconjugation is base-catalyzed, increasing at higher pH.[9]

  • Hydrolysis: The succinimide ring itself can undergo irreversible hydrolysis to form a stable maleamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction.[11] While this prevents payload migration, the hydrolysis rate for traditional N-alkylmaleimides under physiological conditions can be slow. Consequently, some strategies involve intentionally promoting post-conjugation hydrolysis by briefly raising the pH to 8.5-9.0 to "lock in" the conjugate.[6][9]

G Thiosuccinimide Thiosuccinimide Adduct Retro Retro-Michael Reaction (Reversible) Thiosuccinimide->Retro High pH, Endogenous Thiols Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide->Hydrolysis Aqueous Env. Deconjugated Deconjugated Protein-SH + Maleimide-Payload Retro->Deconjugated Stable Stable Ring-Opened Adduct Hydrolysis->Stable Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Deconjugated->Thiol_Exchange

Caption: Stability and instability pathways of thiosuccinimide adducts.

Bromoacetamide Adduct Stability: In stark contrast, the thioether bond formed from the reaction of this compound and a thiol is highly stable and considered irreversible under physiological conditions.[4][5] It is not susceptible to the retro-Michael reaction or thiol exchange, providing a much more robust and permanent linkage.[5] This makes haloacetamides an excellent choice when the absolute stability of the conjugate is the primary concern.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step methodology for conjugating a thiol-containing peptide with a maleimide or a bromoacetamide reagent. The key is to establish a self-validating system where reaction conditions are chosen to maximize yield and purity, which is then confirmed analytically.

Protocol: Conjugation of a Peptide with a Maleimide Reagent

This protocol is designed for optimal thiol selectivity and reaction efficiency by controlling the pH and minimizing thiol oxidation.

G cluster_workflow Maleimide Conjugation Workflow A 1. Buffer Preparation (Degassed PBS, pH 7.0) B 2. Peptide & Reagent Prep (Dissolve in Buffer & DMSO) A->B C 3. Disulfide Reduction (Add TCEP to peptide, 15 min) B->C D 4. Conjugation Reaction (Add Maleimide, 1-2h, RT) C->D E 5. Quenching (Optional: add free thiol) D->E F 6. Purification (e.g., SEC or RP-HPLC) E->F G 7. Analysis & Validation (LC-MS) F->G

Caption: Experimental workflow for maleimide-thiol conjugation.

Methodology:

  • Buffer Preparation: Prepare a conjugation buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. It is crucial to degas the buffer thoroughly to minimize oxygen, which can cause oxidation of free thiols to disulfides.[3]

  • Reagent Preparation:

    • Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the maleimide reagent (e.g., 10-20 mM) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use to prevent hydrolysis of the maleimide.[3]

  • Disulfide Reduction (If necessary): If the peptide exists with an intermolecular or intramolecular disulfide bond, it must be reduced. Add a 5-10 fold molar excess of a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the peptide solution and incubate for 15-30 minutes at room temperature. TCEP does not contain a thiol and therefore does not need to be removed prior to adding the maleimide.[3]

  • Conjugation: Add the maleimide stock solution to the reduced peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent. The rationale for using an excess is to drive the reaction to completion.

  • Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting conjugate from excess reagent and unreacted peptide using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC (RP-HPLC) for peptides.

  • Validation: Confirm the successful conjugation and determine the purity of the product by LC-MS analysis. The expected mass of the conjugate should be observed.

Protocol: Conjugation of a Peptide with this compound

This protocol utilizes a higher pH to deprotonate the thiol, increasing its nucleophilicity and accelerating the SN2 reaction.

G cluster_workflow Bromoacetamide Conjugation Workflow A 1. Buffer Preparation (Degassed Borate Buffer, pH 8.5) B 2. Peptide & Reagent Prep (Dissolve in Buffer & DMSO) A->B C 3. Disulfide Reduction (Add TCEP to peptide, 15 min) B->C D 4. Conjugation Reaction (Add Bromoacetamide, 4-6h, RT) C->D E 5. Quenching (Optional: add free thiol) D->E F 6. Purification (e.g., SEC or RP-HPLC) E->F G 7. Analysis & Validation (LC-MS) F->G

Caption: Experimental workflow for bromoacetamide-thiol conjugation.

Methodology:

  • Buffer Preparation: Prepare a conjugation buffer with a higher pH, such as 100 mM sodium borate or sodium phosphate, pH 8.5. As before, degas the buffer thoroughly.

  • Reagent Preparation:

    • Dissolve the cysteine-containing peptide in the degassed conjugation buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Disulfide Reduction: Reduce any disulfide bonds in the peptide using TCEP as described in the maleimide protocol.

  • Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the reduced peptide solution.

  • Reaction Incubation: Due to the slower kinetics, allow the reaction to proceed for a longer period, typically 4-6 hours or even overnight, at room temperature.[7] The reaction progress can be monitored by LC-MS.

  • Purification: Purify the conjugate using a suitable chromatographic technique (e.g., SEC or RP-HPLC).

  • Validation: Analyze the purified product by LC-MS to confirm the formation of the desired conjugate and assess its purity.

Conclusion: Selecting the Right Tool for the Job

Both maleimides and this compound are powerful tools for the site-specific modification of cysteine residues. The optimal choice depends entirely on the specific requirements of the application.

  • Choose Maleimides for:

    • Speed and Efficiency: When rapid conjugation under near-physiological pH is required.

    • High Thiol Selectivity: For applications where avoiding reaction with other nucleophiles like amines is critical.

    • Established Protocols: Maleimide chemistry is exceptionally well-documented and widely used in commercial kits and ADC development.

    Considerations: Be mindful of the potential for retro-Michael reaction and payload loss. If long-term stability in a biological environment is crucial, plan for a post-conjugation stabilization step like ring-hydrolysis, or consider next-generation maleimides designed for enhanced stability.[6][12]

  • Choose this compound (or other haloacetamides) for:

    • Irreversible Stability: When the absolute stability and permanence of the conjugate are non-negotiable.

    • Avoiding Reversibility Issues: In applications where thiol exchange would compromise the outcome, such as in vivo studies or the development of highly stable ADCs.

    Considerations: Be prepared for slower reaction kinetics and the need for a higher pH, which may not be suitable for all proteins or molecules. The higher pH can also reduce chemoselectivity, increasing the risk of side reactions with residues like lysine or histidine.[4]

By understanding the fundamental differences in their reaction mechanisms, kinetics, and stability, researchers can make informed decisions, optimizing their bioconjugation strategies to achieve reliable, reproducible, and effective results.

References

  • Journal of the American Chemical Society. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. [Link]

  • ACS Publications. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. [Link]

  • NIH National Center for Biotechnology Information. Tunable degradation of maleimide-thiol adducts in reducing environments. [Link]

  • NIH National Center for Biotechnology Information. Catalysis of imido-group hydrolysis in a maleimide conjugate. [Link]

  • PubMed. Kinetics and mechanism of the alkaline hydrolysis of maleimide. [Link]

  • Wikipedia. Maleimide. [Link]

  • RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

  • NIH National Center for Biotechnology Information. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]

  • ResearchGate. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates | Request PDF. [Link]

  • ResearchGate. Comparative reactivity profiling of cysteine-specific probes by chemoproteomics | Request PDF. [Link]

  • PubMed. Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. [Link]

  • Ask this paper. maleimide-thiol-adducts-stabilized-through-stretching. [Link]

  • Wiley Online Library. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

  • NIH National Center for Biotechnology Information. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. [Link]

  • NIH National Center for Biotechnology Information. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. [Link]

  • Nature. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]

  • RSC Publishing. A perspective on cysteine-reactive activity-based probes. [Link]

  • Chemical Science (RSC Publishing). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. [Link]

  • YouTube. Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. [Link]

  • PubMed. Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and mechanism of the oxidation of some heterocyclic secondary alcohols by N-bromoacetamide in acid medium. [Link]

  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

  • ResearchGate. (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • ResearchGate. Kinetics and mechanism of oxidation of 2-ketoglutaric acid by N-bromoacetamide in alkaline medium | Request PDF. [Link]

  • NIH National Center for Biotechnology Information. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. [Link]

  • Organic Syntheses. Acetamide, N-bromo. [Link]

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A Researcher's Guide to Validating Covalent Cysteine Modification by N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise targeting of cysteine residues with covalent modifiers is a cornerstone of chemical biology and therapeutic development. N,N-Diallyl-2-bromoacetamide (NDBA) presents a unique electrophilic warhead for this purpose. This guide provides an in-depth comparison of NDBA with other cysteine-reactive compounds and offers a suite of robust, self-validating experimental protocols to confirm successful covalent modification.

The Rationale for Covalent Cysteine Targeting

Cysteine, with its nucleophilic thiol group, is a prime target for covalent modification within the proteome.[1][2][3][4] This reactivity is harnessed in various applications, from activity-based protein profiling (ABPP) to the development of targeted covalent inhibitors.[5][6][7][8][9] The choice of the electrophilic "warhead" is critical, influencing reactivity, selectivity, and the stability of the resulting covalent bond.

Haloacetamides, such as iodoacetamide (IAA) and bromoacetamide, are classic reagents for cysteine alkylation.[2][10] They react via a bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the electrophilic carbon, displacing the halide leaving group to form a stable thioether bond.[11][12] NDBA, as a bromoacetamide derivative, follows this fundamental mechanism. However, the presence of the diallyl functionality offers potential for further chemical manipulation or unique steric interactions, making its validation a key experimental step.

Comparative Landscape of Cysteine-Reactive Electrophiles

Choosing the right tool for the job is paramount. While NDBA is a bromoacetamide, its properties should be considered in the context of other commonly used cysteine-reactive electrophiles.

FeatureThis compound (NDBA)Iodoacetamide (IAA)Maleimide
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael Addition
Relative Reactivity Moderate to HighHighVery High
Bond Stability Stable ThioetherStable ThioetherThioether (potentially reversible)
Selectivity Primarily CysteineCysteine, with known off-targetsPrimarily Cysteine
Known Off-Targets Expected to be similar to other haloacetamides (Met, Lys, His)[10]Met, Lys, His, Asp, Glu, Tyr, N-terminus[10]Lysine (at higher pH)
Key Advantage Diallyl group for potential secondary reactions or specific interactions.Well-characterized, extensive literature.Rapid reaction kinetics.
Considerations Less characterized than IAA.Light sensitive, can introduce iodine.Potential for hydrolysis and reversibility.

Expert Insight: The higher reactivity of iodoacetamide stems from the lower carbon-iodine bond strength compared to the carbon-bromine bond, making iodide a better leaving group.[12] While bromoacetamides like NDBA may react slightly slower, they are often preferred for their improved handling and stability.[2] Maleimides offer the fastest reaction rates but the resulting thioether bond can undergo retro-Michael reactions, leading to reversibility, which may be undesirable for stable labeling.

The Validation Workflow: A Multi-Pronged Approach

Confirming covalent modification is not a single experiment but a process of accumulating evidence. A robust validation strategy for NDBA modification should incorporate techniques that probe different aspects of the protein modification, from a change in mass to the direct identification of the modified residue.

G cluster_0 Initial Screening & Confirmation cluster_1 Site Identification cluster_2 Functional & Competitive Analysis IntactMS Intact Protein Mass Spectrometry WB Western Blot (Mobility Shift) IntactMS->WB Orthogonal Confirmation PeptideMap Peptide Mapping MS/MS IntactMS->PeptideMap Proceed if mass shift observed CompABPP Competitive ABPP PeptideMap->CompABPP Confirm target engagement FuncAssay Functional Assay CompABPP->FuncAssay Functional Impact

Caption: A multi-step workflow for validating NDBA covalent modification.

Experimental Protocols for Validation

Intact Protein Mass Spectrometry: The First Line of Evidence

Principle: The most direct way to confirm covalent modification is to measure the mass increase of the target protein corresponding to the addition of the NDBA molecule.[13][14] This provides a clear and unambiguous "yes" or "no" answer to whether the modification has occurred.

Protocol:

  • Sample Preparation:

    • Prepare your target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS or Tris, pH 7.4).

    • Treat the protein with a 5-10 fold molar excess of NDBA. As a negative control, prepare a sample with the vehicle (e.g., DMSO) only.

    • Incubate for 1-2 hours at room temperature.

  • Sample Cleanup:

    • It is critical to remove unreacted NDBA. Use a desalting column or buffer exchange device appropriate for your protein size.

  • Mass Analysis:

    • Analyze the control and NDBA-treated samples by Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Deconvolute the resulting mass spectra to obtain the average mass of the protein.

  • Data Interpretation:

    • Calculate the mass of the NDBA adduct: The molecular weight of NDBA (C8H12BrNO) is 218.09 g/mol . The covalent modification will result in the loss of HBr (80.91 g/mol ), leading to an expected mass shift of +137.18 Da.

    • Compare the mass of the treated protein to the control. A mass increase corresponding to one or more NDBA adducts confirms covalent modification.

Peptide Mapping by LC-MS/MS: Pinpointing the Site of Modification

Principle: To identify which specific cysteine residue(s) are modified, the protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).[14][15] Peptides containing the NDBA-modified cysteine will exhibit a specific mass shift, and fragmentation analysis will confirm the modification site.

Protocol:

  • Protein Alkylation and Digestion:

    • Treat the protein with NDBA as described in the intact mass protocol (4.1).

    • To prevent disulfide bond formation, reduce the protein with Dithiothreitol (DTT) or TCEP.

    • Alkylate any remaining free cysteines with a standard alkylating agent like iodoacetamide to ensure homogeneity. This is a crucial step to differentiate between NDBA-modified and unmodified cysteines.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest, MaxQuant).

    • Define a variable modification on cysteine corresponding to the mass of the NDBA adduct (+137.18 Da).

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm that the fragmentation pattern supports the modification on the cysteine residue.

Western Blotting: A Visual Confirmation of Labeling

Principle: If NDBA is conjugated to a reporter molecule like biotin or a fluorophore, Western blotting provides a straightforward method to visualize the labeled protein.[16][17] Even without a reporter tag, significant modification can sometimes lead to a detectable mobility shift on SDS-PAGE.

Protocol:

  • Labeling and SDS-PAGE:

    • Label the protein with a biotinylated or fluorescently tagged version of NDBA.

    • Run both labeled and unlabeled protein samples on an SDS-PAGE gel.

  • Transfer and Detection:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • If using a biotinylated probe, block the membrane and then incubate with streptavidin-HRP, followed by a chemiluminescent substrate for detection.

    • If using a fluorescent probe, visualize the membrane directly using an appropriate imaging system.

Competitive Activity-Based Protein Profiling (ABPP)

Principle: This technique is used to assess the selectivity of NDBA for a specific cysteine residue in a complex proteome.[5][6][8] Cells or lysates are pre-treated with NDBA, and then a broad-spectrum cysteine-reactive probe (often with a reporter tag) is added. If NDBA binds to a specific cysteine, it will block the binding of the reporter probe, leading to a decrease in signal for that protein.

Protocol:

  • Competitive Labeling:

    • Treat cell lysate or intact cells with varying concentrations of NDBA.

    • Add a broad-spectrum, reporter-tagged cysteine probe (e.g., iodoacetamide-alkyne followed by click chemistry to a fluorescent tag).

  • Analysis:

    • Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band indicates that NDBA has successfully engaged that target.

    • For proteome-wide analysis, the reporter tag can be biotin for enrichment, followed by on-bead digestion and LC-MS/MS to identify and quantify the proteins that were outcompeted by NDBA.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Intact Mass Spectrometry Results

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Da) Interpretation
Control Protein 25,000.0 25,000.5 N/A Unmodified

| NDBA-Treated | 25,137.2 | 25,137.8 | +137.3 | Single Covalent Adduct |

Table 2: Peptide Mapping Summary

Peptide Sequence Modification Site Precursor m/z Search Engine Score Confirmation
FDC*GAEYV Cys-3 624.78 (+137.18) 85 MS/MS Validated

| YVLP*TGA | - | 540.31 | <20 | No Modification |

Conclusion

Validating the covalent modification of cysteine by this compound requires a systematic and multi-faceted approach. By combining intact mass analysis to confirm the adduct, peptide mapping to identify the site, and competitive profiling to understand selectivity, researchers can generate a comprehensive and trustworthy dataset. This rigorous validation is essential for the confident application of NDBA in chemical biology, proteomics, and the development of novel covalent therapeutics.

References

  • A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing).
  • Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Methods in Molecular Biology, 2025.
  • A perspective on cysteine-reactive activity-based probes - RSC Publishing.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Applications of Reactive Cysteine Profiling. PubMed.
  • A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency. Benchchem.
  • Mass Spectrometry Validation of Cysteine Modification by Iodoacetone: A Comparative Guide. Benchchem.
  • A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. Benchchem.
  • A Comparative Guide to Cysteine Alkylation: N-(2-bromoethyl)methanesulfonamide vs. Iodoacetamide. Benchchem.
  • A Head-to-Head Comparison: Iodoacetamide vs. Methyl Bromoacetate for Cysteine Alkylation. Benchchem.
  • A Comparative Guide to Cysteine Labeling Reagents for Mass Spectrometry: Validating Dansylaziridine Labeling. Benchchem.
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central.
  • How can we confirm cysteine modification in protein? ResearchGate.
  • Cysteine Modification Mass Spectrometry. MtoZ Biolabs.
  • Analysis of cysteine post translational modifications using organic mercury resin. PMC - NIH.
  • Fast Cysteine Bioconjugation Chemistry. PMC - NIH.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH.
  • Western Blot Protocol. Proteintech Group.
  • Novel approaches for cysteine bioconjugation. UCL Discovery.
  • Covalent binders in drug discovery. PubMed.

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A Senior Application Scientist's Guide to Cysteine-Reactive Chemistries: A Comparative Analysis of Alternatives to N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of cysteine-reactive reagents, designed for researchers, scientists, and drug development professionals. In protein chemistry, the selective modification of cysteine residues is a cornerstone technique for applications ranging from protein labeling and structural analysis to the development of antibody-drug conjugates (ADCs). N,N-Diallyl-2-bromoacetamide, a member of the haloacetamide class, is a functional tool for crosslinking and modification. However, the landscape of bioconjugation is rich with alternatives, each presenting a unique profile of reactivity, stability, and selectivity.

This guide moves beyond a simple catalog of reagents. It provides a field-proven perspective on the causality behind experimental choices, offering a direct comparison of the primary chemistries used to target the unique nucleophilicity of the cysteine thiol group. We will dissect the performance of haloacetamides and benchmark them against the two most prevalent alternatives: maleimides and vinyl sulfones. Our focus is on empowering you to make informed decisions based on a clear understanding of the underlying chemical principles and their practical implications.

The Incumbent: Haloacetamides and Their Functional Profile

This compound, like its more common cousins iodoacetamide (IAA) and chloroacetamide, operates via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of a deprotonated cysteine residue attacks the electrophilic carbon atom adjacent to the halogen, displacing the bromide ion to form a stable, irreversible thioether bond.[1][2]

Haloacetamides are workhorse reagents, particularly in proteomics for alkylating cysteines to prevent disulfide bond formation prior to enzymatic digestion.[3][4][5] While effective, their utility is not without significant operational caveats.

Limitations of Haloacetamide Chemistry:

  • Slower Kinetics: Compared to other cysteine-reactive chemistries, the reaction rate of haloacetamides is slower.[6]

  • pH Dependency: The reaction requires the cysteine thiol to be in its nucleophilic thiolate form (S-), meaning the reaction efficiency is highly dependent on a pH above the cysteine's pKa (typically ~8.5, but variable based on the local microenvironment).[7]

  • Off-Target Reactivity: At the slightly alkaline pH required for optimal cysteine reactivity, other nucleophilic residues like lysine, histidine, and methionine can also be modified, compromising selectivity.[1][8][9] Iodoacetamide is particularly well-documented for reacting with these residues.[1][10]

  • Reagent Instability: Some haloacetamides, particularly iodoacetamide, are light-sensitive and must be handled accordingly to prevent degradation.[2]

These limitations have catalyzed the adoption of alternative reagents designed to offer faster kinetics, improved selectivity, and greater stability under physiological conditions.

Alternative 1: The Maleimide Group - Speed and Its Trade-offs

Maleimides are perhaps the most popular class of reagents for cysteine modification.[6] They react with thiols via a Michael-type addition, where the cysteine thiolate attacks one of the vinyl carbons of the maleimide ring, forming a stable thioether linkage.[7]

The Maleimide Advantage: Reaction Kinetics

The primary driver for choosing a maleimide-based reagent is speed. The reaction with thiols is significantly faster than with haloacetamides, especially at neutral pH.[6][7] This rapid conjugation allows for lower reagent concentrations and shorter incubation times, which can be critical for preserving the function of sensitive proteins.

Causality in Practice: The Inherent Instabilities of Maleimides

Despite their rapid reactivity, maleimides possess two key instabilities that every researcher must consider:

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This opens the ring to form a maleamic acid derivative that is unreactive toward thiols.[3][11] This process effectively reduces the concentration of active reagent in your solution over time, making stoichiometry and reaction timing critical variables to control.

  • Retro-Michael Addition: The thioether bond formed is not completely stable and can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is often followed by thiol exchange with other free thiols in the solution (e.g., glutathione in a cellular context), which can lead to off-target labeling or loss of the intended conjugate.[3][6][11]

Furthermore, at alkaline pH, maleimides can exhibit promiscuous reactivity, labeling lysine residues in addition to cysteines.[3]

Alternative 2: The Vinyl Sulfone Group - Stability and Selectivity

Vinyl sulfones represent another class of Michael acceptors that offer a compelling alternative to both haloacetamides and maleimides.[12][13] The reaction mechanism is a Michael-type addition of the cysteine thiol across the double bond, forming a highly stable thioether bond.[12]

The Vinyl Sulfone Advantage: Stability

The key advantage of vinyl sulfones is the exceptional stability of both the reagent and the resulting conjugate.

  • Reagent Stability: Unlike maleimides, vinyl sulfone reagents are resistant to hydrolysis over a wide pH range, including neutral and physiological conditions.[12] This provides a wider experimental window and greater predictability.

  • Adduct Stability: The thioether linkage formed is irreversible and not susceptible to retro-Michael addition, ensuring the long-term integrity of the bioconjugate.[14]

Causality in Practice: Managing Reactivity and Selectivity

While vinyl sulfones offer superior stability, their reactivity profile must be carefully managed. The reaction kinetics are generally slower than those of maleimides.[15] The selectivity of vinyl sulfones is highly pH-dependent. At neutral to slightly basic pH (7-9), the reaction is rapid and highly selective for cysteine residues.[12] However, as the pH increases above 9, reactivity with lysine residues can become more prominent.[12] This pH control provides a lever for tuning the selectivity of the modification.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators for each class of reagent.

FeatureHaloacetamides (e.g., Bromoacetamide)MaleimidesVinyl Sulfones
Reaction Type SN2 Nucleophilic SubstitutionMichael AdditionMichael Addition
Relative Reactivity ModerateVery High[3][7]High
Optimal pH Range > 7.5[6]6.5 - 7.57.0 - 9.0[12]
Primary Target Cysteine[1]Cysteine[6]Cysteine[12]
Known Off-Targets Lysine, Histidine, Methionine at alkaline pH[1]Lysine at alkaline pH; can react with S-sulfinated cysteines[3][16]Lysine, Histidine at pH > 9[12]
Reagent Stability Generally stable, some light sensitivity (IAA)Prone to hydrolysis at pH > 7.5[3][11]Highly stable to hydrolysis[12][15]
Adduct Stability Stable, irreversible thioether bondSusceptible to retro-Michael addition and thiol exchange[3][11]Stable, irreversible thioether bond[14]
Key Advantage Cost-effective, well-established protocolsVery fast reaction kinetics[7]Excellent stability of reagent and conjugate[12]
Key Limitation Slower kinetics, potential for off-target reactions[6]Reagent hydrolysis, adduct instability[3][11][17]Slower kinetics than maleimides

Visualizing the Chemistries: Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the general experimental workflow and the specific reaction mechanisms for each reagent class.

G cluster_workflow General Cysteine Modification Workflow P1 Protein Sample (with accessible Cys) P2 Reduction of Disulfides (e.g., DTT, TCEP) P1->P2 P3 Removal of Reducing Agent (e.g., Desalting Column) P2->P3 P4 Alkylation Reaction (Incubate with Reagent) P3->P4 P5 Quench Reaction (e.g., excess thiol) P4->P5 P6 Downstream Analysis (e.g., MS, SDS-PAGE, ADC) P5->P6

Caption: Reaction mechanisms for haloacetamide, maleimide, and vinyl sulfone reagents with cysteine.

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for cysteine modification. Crucially, these are general guidelines. Optimization of reagent concentration, incubation time, and temperature is essential for each specific protein and application.

Protocol 1: Cysteine Alkylation with a Haloacetamide Reagent (e.g., Iodoacetamide)

This protocol is adapted for standard proteomics sample preparation.

  • Protein Solubilization and Reduction:

    • Solubilize your protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.0).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.

    • Incubate for 1 hour at 37°C to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of iodoacetamide (IAM). Crucially, this solution must be protected from light.

    • Add the IAM solution to the protein sample in the dark to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent is a good starting point). [2] * Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching:

    • Stop the alkylation reaction by adding a thiol-containing reagent to quench any unreacted IAM. DTT can be added to a final concentration of ~20 mM.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for subsequent steps such as buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures.

Protocol 2: Cysteine Labeling with a Maleimide Reagent

This protocol is adapted for protein labeling applications where native structure may be desired.

  • Buffer Preparation:

    • Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. If a reducing agent was used to expose a cysteine, it must be removed prior to adding the maleimide reagent (e.g., using a desalting column).

  • Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized reagent (e.g., maleimide-PEG-biotin) in a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Labeling Reaction:

    • Add the maleimide stock solution to the protein sample to achieve a final molar excess of 5- to 20-fold over the protein. The optimal ratio must be determined empirically.

    • Incubate for 1-2 hours at room temperature or 4°C. Monitor the reaction progress if possible.

  • Quenching and Purification:

    • Quench the reaction by adding a low molecular weight thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.

    • Remove the excess, unreacted labeling reagent and quenching agent via size-exclusion chromatography (SEC) or dialysis.

Expert Recommendations: Selecting the Right Tool for the Job

As a Senior Application Scientist, my guidance is to select your reagent based on your experimental endpoint, not on historical precedent.

  • For Proteomics (Bottom-Up): When simply blocking cysteines to prevent disulfide scrambling before digestion, the cost-effectiveness and well-understood behavior of iodoacetamide make it a suitable choice, provided you control for its known off-target effects. [9]* For Rapid Labeling & High-Throughput Screening: When reaction speed is paramount, maleimides are the clear choice. Be prepared to optimize and control for the hydrolysis and stability issues. These are best suited for controlled, in vitro experiments where reaction times can be kept short and conditions tightly regulated.

  • For Stable Bioconjugates (ADCs, Imaging Agents): When the long-term stability of the final product is non-negotiable, vinyl sulfones are superior. [12]The stability of the reagent in aqueous buffers and the irreversible nature of the final conjugate provide a robust and reliable platform for creating therapeutics and diagnostic tools that must withstand physiological conditions. [14]A recent study developing a novel MS-cleavable cross-linker specifically chose a bromoacetamide-based chemistry over a maleimide one to avoid the challenges of hydrolysis and limited selectivity at physiological pH for proteome-wide studies. [3][18][19]This highlights the field's move towards more stable and selective chemistries for demanding applications.

The evolution of bioconjugation chemistry continues to provide researchers with an expanding toolkit. By understanding the fundamental principles of reactivity and stability for each class of reagent, you can move beyond simply following a protocol to intelligently designing experiments that yield clean, reproducible, and impactful results.

References

  • Jiao, F., Salituro, L. J., Yu, C., Gutierrez, C. B., Rychnovsky, S. D., & Huang, L. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry. [Link]

  • Jiao, F., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. ACS Publications. [Link]

  • Jiao, F., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. eScholarship.org. [Link]

  • de la Torre, J. A., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Nature Communications. [Link]

  • García, F., & Piloto, A. M. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]

  • Author not specified. (Date not specified). Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins. Source not specified. [Link]

  • Various Authors. (Date not specified). Reaction engineering on amino acid models. ResearchGate. [Link]

  • Koniev, O., & Wagner, A. (2025). A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]

  • Various Authors. (Date not specified). Cysteine-reactive probes and their use in chemical proteomics. ResearchGate. [Link]

  • Tyreman, J. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science. [Link]

  • Bar-Peled, L., et al. (Date not specified). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC - NIH. [Link]

  • Puljung, M. C., & Zagotta, W. N. (Date not specified). Fluorescent labeling of specific cysteine residues using CyMPL. PMC - NIH. [Link]

  • Fu, Y., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Springer Nature Experiments. [Link]

  • Akter, S., et al. (Date not specified). Profiling protein S-sulfination with maleimide-linked probes. PMC - NIH. [Link]

  • Various Authors. (Date not specified). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • Redler, R. L., et al. (Date not specified). Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers. PubMed Central. [Link]

  • Kelstrup, C. D., et al. (Date not specified). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

  • Hansen, J. M., & Harris, C. (Date not specified). Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. [Link]

  • Various Authors. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

  • Kelstrup, C. D., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (Date not specified). Advances in Bioconjugation. PMC - PubMed Central. [Link]

  • Zhang, C., et al. (Date not specified). Fast Cysteine Bioconjugation Chemistry. PMC - NIH. [Link]

  • Angeletti, R. H. (Date not specified). Modification of cysteine. PubMed. [Link]

  • Lu, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]

  • Jones, M. W., et al. (Date not specified). A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification. NIH. [Link]

  • Author not specified. (Date not specified). Novel approaches for cysteine bioconjugation. UCL Discovery. [Link]

  • Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Source not specified. [Link]

  • Tamura, T., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. PubMed Central. [Link]

  • Nishikawa, Y., & Nakamura, H. (Date not specified). Protein Chemical Labeling Using Biomimetic Radical Chemistry. MDPI. [Link]

  • Tyreman, J. M., et al. (Date not specified). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. NIH. [Link]

  • Chen, T., & Pikal, M. J. (Date not specified). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. [Link]

  • Various Authors. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]

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A Senior Application Scientist's Guide: Bromoacetamide vs. Chloroacetamide for Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of experimental design. Among the most critical of these modifications is the alkylation of cysteine residues. This step is indispensable in proteomics for preventing the reformation of disulfide bonds, ensuring accurate protein identification and quantification, and is increasingly vital in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The choice of alkylating agent is not trivial; it is a decision that balances reactivity, specificity, and the potential for introducing experimental artifacts. Two of the most common reagents for this purpose are the haloacetamides: 2-bromoacetamide and 2-chloroacetamide. While structurally similar, their performance characteristics differ significantly due to the distinct nature of their halogen leaving groups. This guide provides an in-depth, head-to-head comparison of these reagents, supported by experimental data and protocols, to empower researchers to make an informed choice for their specific application.

Physicochemical Properties: A Foundation for Understanding

A molecule's behavior begins with its fundamental properties. Understanding these provides the basis for handling, storage, and predicting reactivity.

Property2-Bromoacetamide2-Chloroacetamide
Molecular Formula C₂H₄BrNOC₂H₄ClNO
Molecular Weight 137.96 g/mol 93.51 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Solubility Soluble in water and ethanolSoluble in water

The Underlying Chemistry: A Nucleophilic Substitution Reaction

Both bromoacetamide and chloroacetamide alkylate cysteine residues via a well-understood S(_N)2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of the cysteine's thiol group (-SH) acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. This forms a stable, irreversible thioether bond, effectively "capping" the cysteine.

The rate of this reaction is fundamentally governed by the halogen's ability to depart as a halide ion (Br⁻ or Cl⁻)—its "leaving group ability."

Caption: General S(_N)2 mechanism for cysteine alkylation by haloacetamides.

A fundamental principle in organic chemistry is that weaker bases make better leaving groups because they are more stable on their own.[1][2] When comparing the halides, bromide (Br⁻) is a weaker base than chloride (Cl⁻).[1][3] This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, bromide is a superior leaving group.[3][4]

Head-to-Head Performance Comparison

The difference in leaving group ability directly translates to tangible differences in experimental performance.

Reactivity and Alkylation Efficiency

Due to the superior leaving group ability of bromide, bromoacetamide is the more reactive alkylating agent .[4][5] This increased reactivity can lead to faster and more complete alkylation of cysteine residues compared to chloroacetamide under identical conditions.[5] In applications where reaction time is critical or when dealing with less accessible cysteine residues, the higher reactivity of bromoacetamide can be a distinct advantage.

Some studies have even explored using a "cocktail" of chloroacetamide, bromoacetamide, and iodoacetamide.[6][7][8] The rationale is that the varying reactivity and steric profiles of the three reagents can collectively achieve a higher overall alkylation efficiency across a complex proteome than any single reagent alone.[7][8][9]

Specificity and Off-Target Modifications

The central trade-off for higher reactivity is often lower specificity. Both reagents can react with other nucleophilic amino acid side chains, leading to undesirable off-target modifications that can complicate data analysis.[5] Common off-target sites include the N-terminus of peptides and the side chains of methionine, lysine, and histidine.[5][10][11]

Because of its lower reactivity, chloroacetamide is generally considered to be a more specific alkylating agent for cysteine residues , resulting in fewer off-target modifications compared to its bromo- and iodo- counterparts.[6][12]

However, chloroacetamide has a significant and well-documented drawback: it has a strong propensity to cause the oxidation of methionine residues .[13][14] One study reported that with chloroacetamide, up to 40% of all methionine-containing peptides were oxidized.[13][14] In stark contrast, iodoacetamide—a close and often more reactive analog of bromoacetamide—resulted in methionine oxidation in only 2-5% of peptides.[13][14] This artifact is a critical consideration, as unintended methionine oxidation can interfere with signal intensity and be misinterpreted as a biological post-translational modification.

Applications in Research and Development
  • Proteomics: The choice between these reagents in a standard bottom-up proteomics workflow is a classic example of experimental balancing. Bromoacetamide offers speed and completeness, while chloroacetamide offers higher specificity for cysteine but at the cost of potential methionine oxidation.[5][13][14]

  • Drug Development: In the field of antibody-drug conjugates (ADCs), stable and homogenous linkage of the drug-linker to the antibody is paramount. Bromoacetamide-based linkers have been shown to afford stable attachment to cysteine residues, providing a more homogenous final product compared to traditional maleimide-based chemistries.[15] Chloroacetamide derivatives have also been investigated for their therapeutic potential, including as antifungal agents.[16]

Quantitative Data Summary

The table below summarizes the key performance differences between the two reagents.

FeatureBromoacetamideChloroacetamideRationale & References
Relative Reactivity HigherLowerBromide is a better leaving group than chloride.[1][3][4][5]
Alkylation Speed FasterSlowerA direct consequence of higher reactivity.[5]
Cysteine Specificity GoodHigherLower reactivity leads to fewer off-target reactions.[6][12]
Methionine Oxidation Low (Inferred from Iodoacetamide)High (up to 40%)A major drawback of chloroacetamide.[13][14]
Common Off-Targets Lys, His, Met, N-terminusLys, His, Met, N-terminus (at a lower frequency than bromo/iodoacetamide)A known characteristic of haloacetamide reagents.[5][10][11]

Experimental Protocols: A Practical Guide

A self-validating protocol is essential for reproducible results. Below is a standard protocol for in-solution protein alkylation, highlighting the specific steps for each reagent.

Alkylation_Workflow cluster_workflow In-Solution Alkylation Workflow P1 1. Solubilization & Denaturation Dissolve protein in buffer with 6-8 M Urea/Guanidine-HCl. P2 2. Reduction Add DTT (10 mM) or TCEP (5 mM). Incubate 30-60 min at 56°C. P1->P2 P3 3. Cooling Cool sample to room temperature. P2->P3 P4 4. Alkylation (in dark) Add Bromoacetamide OR Chloroacetamide. Incubate 30 min at room temp. P3->P4 P5 5. Quenching Add excess DTT to quench unreacted alkylating agent. P4->P5 P6 6. Sample Cleanup Proceed to buffer exchange, precipitation, or enzymatic digestion. P5->P6

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Thiol-Reactive Covalent Probes: A Focus on N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Covalent Advantage and the Reactivity Conundrum

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action.[1][2] These molecules operate by forming a stable, covalent bond with a nucleophilic amino acid residue on their target protein, a mechanism that contrasts with the reversible binding of traditional inhibitors.[3][4] The thiol group of cysteine is a frequently targeted nucleophile due to its high reactivity and relatively low abundance, offering a pathway to selective and durable target engagement.[5][6]

The efficacy and safety of a covalent inhibitor are inextricably linked to the reactivity of its electrophilic "warhead." A hyper-reactive compound may indiscriminately modify numerous proteins, leading to off-target toxicity, while a sluggishly reactive compound may fail to achieve sufficient target modification. Therefore, the precise kinetic characterization of a warhead's reactivity towards thiols is not merely an academic exercise; it is a critical step in the design and validation of potent and selective covalent therapeutics.

This guide provides an in-depth analysis of the thiol reactivity of the bromoacetamide warhead, using N,N-Diallyl-2-bromoacetamide (DAB) as a central example. We will explore the underlying reaction mechanism, present a robust experimental framework for determining second-order rate constants, and compare the reactivity profile of bromoacetamides against other commonly employed electrophilic warheads.

The Bromoacetamide Warhead: Mechanism and Reactivity Profile

Bromoacetamides, alongside other haloacetamides like their chloro- and iodo- counterparts, are a class of electrophiles that react with nucleophiles via a concerted S_N2 mechanism.[5] In the context of protein modification, the deprotonated thiolate form of a cysteine residue (RS⁻) acts as the nucleophile, attacking the α-carbon of the bromoacetamide and displacing the bromide leaving group.

The choice to investigate a bromoacetamide like DAB is rooted in the tunable reactivity of the haloacetamide class. Generally, the reactivity follows the trend of leaving group ability: Iodoacetamide > Bromoacetamide > Chloroacetamide.[7] Chloroacetamides, for instance, are known to be more reactive than the widely used acrylamides.[5][7] This positions bromoacetamides as moderately high-reactivity warheads, suitable for applications where rapid and efficient labeling is desired.

The reaction rate is highly dependent on the pH of the medium. Because the thiolate is the active nucleophile, the reaction rate increases as the pH rises above the pK_a of the reacting thiol (typically ~8.5 for cysteine), which increases the concentration of the more reactive thiolate. This pH-dependence is a critical experimental parameter that must be controlled during kinetic analysis.[8]

Caption: Figure 1: S_N2 Reaction of DAB with a Thiol.

Framework for Kinetic Analysis: Determining Second-Order Rate Constants

The interaction between a covalent inhibitor and its target is best described by a two-step model.[2][3] First, the inhibitor (I) reversibly binds to the protein (E) to form a non-covalent complex (E•I), characterized by an inhibition constant (K_i). This is followed by an irreversible chemical reaction, characterized by the rate constant of inactivation (k_inact), to form the final covalent complex (E-I).

The overall efficiency of this process is captured by the second-order rate constant, k_inact/K_i.[9] This value allows for a standardized comparison of the reactivity of different electrophiles. To determine this constant, experiments are typically conducted under pseudo-first-order conditions, where the concentration of the thiol is in significant excess of the electrophile. This simplifies the kinetic analysis, allowing the observed rate constant (k_obs) to be determined from a first-order exponential decay of the electrophile.

Experimental Protocol: HPLC-Based Kinetic Assay for DAB

This protocol provides a reliable method for determining the second-order rate constant of DAB with a model thiol, such as reduced L-Glutathione (GSH), which is often used as a surrogate for cellular thiols.[10]

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound (DAB) and Glutathione (GSH).

Materials:

  • This compound (DAB)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Deionized Water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DAB in 100% ACN.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer. Ensure the pH is readjusted to 7.4 after dissolution. Causality Note: Preparing the thiol stock fresh is critical as thiols can oxidize over time.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • The final concentration of DAB will be 100 µM, and GSH concentrations will be varied (e.g., 1 mM, 2 mM, 4 mM, 6 mM, 8 mM, 10 mM). The large excess of GSH ensures pseudo-first-order kinetics.

    • For each GSH concentration, prepare a reaction mixture in a microcentrifuge tube. For a 1 mL final volume, add the appropriate volume of phosphate buffer, GSH stock, and finally, initiate the reaction by adding 10 µL of the 10 mM DAB stock.

    • Self-Validation Control: Prepare a "zero thiol" control containing only DAB in buffer to assess its stability over the course of the experiment.

  • Time-Course Monitoring:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of a quenching solution (e.g., 1% formic acid in 50:50 ACN:Water). Causality Note: The acidic quench protonates the thiolate, halting the reaction and preparing the sample for HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable gradient to separate the unreacted DAB from the GSH and the covalent adduct (e.g., 5-95% ACN with 0.1% FA over 10 minutes).

    • Monitor the disappearance of the DAB peak by integrating its area at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • For each GSH concentration, plot the natural logarithm of the remaining DAB peak area versus time. The data should fit a straight line.

    • The negative of the slope of this line is the observed rate constant (k_obs) for that specific GSH concentration.

    • Plot the calculated k_obs values against the corresponding GSH concentrations.

    • This final plot should also be linear. The slope of this line represents the second-order rate constant (k₂) for the reaction.

ExperimentalWorkflow Figure 2: Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions (DAB in ACN, GSH in Buffer) setup 2. Set Up Reactions (100 µM DAB, varying [GSH] excess) prep->setup run 3. Initiate & Run Reaction (Monitor over time) setup->run quench 4. Quench Aliquots (At time points with acid) run->quench analyze 5. HPLC Analysis (Measure remaining DAB) quench->analyze plot1 6. Plot ln([DAB]) vs. Time (Calculate k_obs for each [GSH]) analyze->plot1 plot2 7. Plot k_obs vs. [GSH] (Slope = Second-Order Rate Constant) plot1->plot2

Caption: Figure 2: Workflow for Kinetic Analysis.

Comparative Analysis: Placing Bromoacetamides in Context

To effectively design a covalent probe, researchers must understand how their chosen warhead compares to other available options. The reactivity of an electrophile is a key determinant of its suitability for a given biological target and context.

Warhead ClassTypical ReactivityMechanismKey Considerations
Iodoacetamides Very HighS_N2Highly reactive, may lead to lower selectivity. Often used as a positive control for reactivity.[7]
Bromoacetamides HighS_N2More reactive than chloroacetamides and acrylamides, offering a balance for rapid labeling.[8]
Chloroacetamides Moderate-HighS_N2More reactive than acrylamides; a widely used warhead in covalent fragment libraries.[5][7]
Acrylamides ModerateMichael AdditionGenerally less reactive than haloacetamides, which can improve selectivity. Very common in approved covalent drugs.[7]
Maleimides Very HighMichael AdditionHighly reactive and specific for thiols at neutral pH, but the resulting adduct can sometimes undergo reverse reactions.[8][11]

This hierarchy provides a crucial framework for experimental design. If a researcher finds that a bromoacetamide like DAB is too reactive for their target, leading to off-target labeling, they might rationally select a chloroacetamide or an acrylamide for their next design iteration. Conversely, if target engagement is too slow, an iodoacetamide could be considered.

ReactivityComparison Figure 3: Relative Reactivity of Thiol-Reactive Warheads node_ia Iodoacetamide node_ba Bromoacetamide node_ma Maleimide node_ca Chloroacetamide node_ac Acrylamide reactivity_label Reactivity high_label High mod_label Moderate

Caption: Figure 3: Relative Reactivity of Thiol-Reactive Warheads.

Conclusion

The kinetic analysis of thiol reactivity is a cornerstone of modern covalent drug development. This compound, as a representative of the bromoacetamide class, offers a compelling reactivity profile that is higher than the commonly used acrylamides and chloroacetamides. Understanding its precise reaction kinetics is essential for its rational application.

By employing robust, self-validating experimental protocols like the HPLC-based assay detailed here, researchers can confidently determine the second-order rate constants of their compounds. This quantitative data, when placed in the context of other electrophilic warheads, empowers scientists and drug development professionals to make informed decisions, optimizing their covalent probes for the ideal balance of potency, selectivity, and duration of action.

References

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH Source: National Institutes of Health URL
  • Title: Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed Source: PubMed URL
  • Title: Comparative reactivity analysis of small-molecule thiol surrogates - ResearchGate Source: ResearchGate URL
  • Title: Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches - PubMed Source: PubMed URL
  • Title: Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: Critical remarks on spectrophotometric approaches - The Ohio State University Source: The Ohio State University URL
  • Title: The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water - ResearchGate Source: ResearchGate URL
  • Title: Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC Source: National Institutes of Health URL
  • Title: Thiol-Reactive Probes—Chapter 2 | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL
  • Title: Recent advances in the development of covalent inhibitors - PMC - NIH Source: National Institutes of Health URL
  • Title: An update on the discovery and development of reversible covalent inhibitors - PMC - NIH Source: National Institutes of Health URL
  • Title: Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?
  • Title: A kinetic study of thiol addition to N-phenylchloroacetamide - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH Source: National Institutes of Health URL
  • Title: A kinetic study of thiol addition to N-phenylchloroacetamide | Request PDF - ResearchGate Source: ResearchGate URL

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diallyl-2-bromoacetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N-Diallyl-2-bromoacetamide, a halogenated organic compound that requires careful handling due to its potential hazards. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles behind these essential procedures.

Hazard Profile and Essential Safety Precautions

These related compounds are classified as toxic if swallowed and corrosive, capable of causing severe skin burns and eye damage[1][2][3][4]. As a brominated organic molecule, this compound falls into the category of halogenated organic compounds , which have specific disposal requirements[5][6][7].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRequired PPE
Acute Toxicity (Oral) Toxic if swallowed[1][4].Standard laboratory PPE.
Skin Corrosion/Irritation Expected to cause severe skin burns[1][3][4].Chemical-resistant gloves (e.g., nitrile), lab coat[8].
Eye Damage/Irritation Expected to cause serious eye damage[1][3][4].Safety glasses with side-shields or chemical goggles[8].
Inhalation Hazard May be harmful if inhaled; work should be conducted in a well-ventilated area or fume hood[1][9].Use only under a chemical fume hood[1].

All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][9].

The Cardinal Rule: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is its segregation as a halogenated organic waste [5]. Halogenated organic compounds, which include any organic compounds containing bromine, chlorine, fluorine, or iodine, require specific disposal methods, typically high-temperature incineration[5].

Mixing halogenated waste with non-halogenated waste streams can lead to several problems:

  • Regulatory Non-Compliance: Improper waste stream mixing can violate hazardous waste regulations set by bodies such as the Environmental Protection Agency (EPA) in the United States[10][11].

  • Increased Disposal Costs: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste[7][12]. Contaminating a large volume of non-halogenated solvent with a small amount of a halogenated compound can result in the entire container being treated as the more expensive halogenated waste.

  • Safety Hazards: Mixing incompatible chemicals can lead to dangerous reactions.

Therefore, always maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic materials[6][12].

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection cluster_3 Final Disposal Waste This compound Waste (Solid, Liquid, or Contaminated Materials) Decision Is the waste a halogenated organic compound? Waste->Decision Halogenated Collect in designated, labeled HALOGENATED ORGANIC WASTE container. Decision->Halogenated Yes NonHalogenated Collect in designated, labeled NON-HALOGENATED ORGANIC WASTE container. Decision->NonHalogenated No Disposal Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste disposal contractor. Halogenated->Disposal NonHalogenated->Disposal

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocols

The following protocols provide clear instructions for disposing of this compound in various forms.

Protocol 3.1: Disposal of Unused or Expired Solid this compound

This procedure applies to the pure, solid chemical that is no longer needed.

  • Work Area Preparation: Ensure you are working within a certified chemical fume hood. Lay down absorbent bench paper to contain any potential minor spills.

  • Container Labeling: Obtain a designated hazardous waste container that is compatible with the chemical. This container should be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and must list "this compound" as a constituent[6].

  • Chemical Transfer: Carefully transfer the solid this compound from its original container into the designated waste container. Use a clean spatula and avoid creating dust[13].

  • Container Sealing: Securely close the waste container. Ensure the lid is tight to prevent any vapors from escaping[6].

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents[7][13].

Protocol 3.2: Disposal of Solutions Containing this compound

This procedure is for liquid waste streams, such as reaction mixtures or solutions in organic solvents.

  • Waste Stream Identification: Confirm that the solvent is organic. Aqueous solutions should generally not be mixed with organic solvent waste[12].

  • Container Selection: Use a designated container for "Halogenated Organic Liquid Waste." This is often a safety can or a specifically designated carboy[5][12].

  • Content Logging: On the hazardous waste tag or an accompanying log sheet, record the chemical constituents and their approximate percentages being added to the container[12]. This is crucial for the final disposal facility.

  • Waste Transfer: Carefully pour the solution into the waste container using a funnel to prevent spills.

  • Closure and Storage: Always keep the waste container closed when not in use[6][7]. Store it in the designated satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Labware and Materials

This protocol covers items such as weighing paper, gloves, pipette tips, and glassware that are grossly contaminated with this compound.

  • Gross Decontamination: If possible, rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) and collect this rinseate as halogenated organic liquid waste.

  • Solid Waste Collection: Place all contaminated solid materials (gloves, weighing paper, absorbent pads, etc.) into a designated, sealed bag or container labeled as "Hazardous Waste" and listing this compound as a contaminant[13].

  • Disposal: This container of contaminated solid waste should be disposed of through your institution's hazardous waste management program.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel it poses a significant inhalation risk[13].

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: For solid spills, carefully sweep or scoop up the material, avoiding the creation of dust, and place it into a sealed container for disposal[13][14]. For absorbed liquid spills, collect the absorbent material and place it in the sealed container.

  • Decontamination: Clean the spill area with soap and water[13].

  • Waste Disposal: Label the container with the cleanup debris as hazardous waste and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[13].

G cluster_0 Spill Event cluster_1 Immediate Response cluster_2 Cleanup Process cluster_3 Waste Management Spill Spill of This compound Alert Alert others & Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Spilled Material & Absorbent Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Bag Place Cleanup Debris in Sealed & Labeled Bag Decontaminate->Bag Dispose Dispose as Halogenated Waste via EHS Bag->Dispose

Caption: Emergency Spill Cleanup Workflow.

Final Accountability and Disposal

As a generator of hazardous waste, you are responsible for ensuring its proper disposal from cradle to grave[14][15]. This involves:

  • Accurate Labeling: Ensuring all waste containers are accurately and fully labeled[6].

  • Proper Storage: Storing waste in designated areas and in accordance with institutional and regulatory guidelines[13].

  • Arranging for Disposal: Contacting your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste[13].

Never dispose of this compound or any other halogenated organic compound down the drain, as this can lead to environmental contamination and damage to wastewater treatment systems[12][14].

By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also contribute to the responsible practice of science and the protection of our environment.

References

  • Bucknell University . Hazardous Waste Segregation. [Link]

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Mastering Safety: A Researcher's Guide to Handling N,N-Diallyl-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that groundbreaking research often involves working with highly reactive and potentially hazardous compounds. N,N-Diallyl-2-bromoacetamide is one such molecule, a valuable reagent in organic synthesis, but one that demands the utmost respect and caution. This guide is designed to be your trusted resource for the safe handling of this compound, providing not just procedural steps, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your focus remains on innovation and discovery.

Hazard Assessment: Understanding the Reactivity of this compound

The key hazardous functional group is the α-bromoacetamide moiety. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity can extend to biological macromolecules like DNA, proteins, and enzymes, which is the basis for the toxicological concern with alkylating agents.

Inferred Hazards Based on Structural Analogs (e.g., 2-Bromoacetamide):

  • Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[1][2]

  • Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[2]

  • Sensitization: Repeated exposure may cause skin sensitization.

Given these potential hazards, a robust safety protocol is not just recommended, it is essential.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

Before we even consider personal protective equipment, we must implement more fundamental safety measures. The "hierarchy of controls" is a framework that prioritizes the most effective ways to mitigate risks.

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate you from the hazard. For this compound, the following are non-negotiable:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood.[2] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in case of accidental exposure.[1]

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that you and your institution put in place to ensure safe work practices. These include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this compound. This SOP should be reviewed and approved by your institution's Environmental Health and Safety (EHS) department.

  • Training: All personnel who will handle this compound must receive documented training on its hazards, the specific SOPs, and emergency procedures. This training is mandated by OSHA's Laboratory Standard.[3][4][5]

  • Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel only.

  • Chemical Hygiene Plan (CHP): All laboratory activities must be covered by a comprehensive Chemical Hygiene Plan as required by OSHA.[3][5] This plan outlines the policies, procedures, and responsibilities for protecting workers from chemical hazards in the laboratory.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize your exposure, PPE is your final barrier. The selection and proper use of PPE are critical for your safety.

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is arguably one of the most critical PPE decisions you will make. Not all gloves offer the same level of protection against all chemicals. For this compound, a reactive alkylating agent, you need gloves with excellent chemical resistance.

Glove MaterialSuitability for Bromoacetamides & Alkylating AgentsKey Considerations
Butyl Rubber Excellent Offers superior protection against a wide range of hazardous chemicals, including ketones, esters, and acids.[3][6][7] Highly impermeable to gases and liquids.[6] Remains flexible at low temperatures.[3]
Nitrile Rubber Good (for splash protection) Good general-purpose laboratory glove with resistance to oils, greases, and some solvents.[2][5] However, resistance to specific alkylating agents can vary, and prolonged exposure can lead to degradation.[5][8] It is crucial to change nitrile gloves immediately after any known contact.
Natural Rubber (Latex) Fair to Poor While offering good dexterity, latex gloves provide less chemical resistance compared to butyl and nitrile for many hazardous chemicals.[3] They are also a common allergen.
Polyvinyl Chloride (PVC) Poor Generally not recommended for work with aggressive organic solvents and alkylating agents.[2]

Recommendation: For handling this compound, double gloving is strongly recommended. The inner glove should be a high-quality nitrile exam glove, and the outer glove should be butyl rubber for maximum protection. This practice is standard when handling highly hazardous drugs and provides an extra layer of safety.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. They must provide a complete seal around the eyes to protect against splashes and dust.

  • Face Shield: In addition to goggles, a face shield should be worn, especially when there is a higher risk of splashes, such as during transfers of larger quantities or when working with solutions under pressure.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.

  • Chemical-Resistant Apron: A butyl rubber or other chemically resistant apron should be worn over the lab coat to provide an additional barrier of protection.

  • Closed-Toed Shoes: Leather or other chemically resistant closed-toed shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection

All work with this compound should be performed in a chemical fume hood to minimize the risk of inhalation. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended. All personnel who may need to use a respirator must be part of a respiratory protection program, which includes medical clearance and fit testing, as required by OSHA.

Operational Plan: Step-by-Step Guidance

Donning and Doffing of PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Lab Coat Don2 Inner Nitrile Gloves Don1->Don2 Don3 Outer Butyl Gloves Don2->Don3 Don4 Goggles Don3->Don4 Don5 Face Shield Don4->Don5 Doff1 Outer Butyl Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Nitrile Gloves Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling and Storage
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Transfers: When transferring the compound, do so carefully to avoid creating dust. If transferring a solution, use a syringe or cannula technique to minimize exposure.

Disposal Plan: Responsible Management of Waste

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated halogenated organic waste container. Do not pour any waste down the drain.

  • Decontamination: All glassware and equipment that has come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the material, followed by a wash with a decontamination solution (e.g., a solution of sodium bicarbonate) to neutralize any remaining residue. All rinsates should be collected as hazardous waste.

Emergency Procedures: Be Prepared

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill_Evacuate Evacuate Area Spill_Notify Notify Supervisor & EHS Spill_Evacuate->Spill_Notify Spill_Secure Secure the Area Spill_Notify->Spill_Secure Spill_Cleanup Cleanup (Trained Personnel Only) Spill_Secure->Spill_Cleanup Exposure_Remove Remove Contaminated Clothing Exposure_Wash Wash Affected Area (15 min) Exposure_Remove->Exposure_Wash Exposure_Medical Seek Immediate Medical Attention Exposure_Wash->Exposure_Medical Exposure_SDS Provide SDS to Medical Personnel Exposure_Medical->Exposure_SDS

Caption: Emergency response plan for spills and personal exposure.

In the event of an emergency, your immediate safety is the top priority. Follow your institution's specific emergency procedures.

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules; it is about fostering a culture of safety in your laboratory. By understanding the hazards, implementing robust controls, and using the correct PPE, you can work with this valuable compound with confidence. This guide provides a framework for your safety protocols, but it is incumbent upon you and your institution to ensure that these practices are rigorously followed. Your commitment to safety is the foundation of great science.

References

  • The Glove Guru. (2025). Butyl Gloves. Retrieved from [Link]

  • Phalen, R. N., & Le, T. (2025). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]

  • Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • University of St Andrews. (2015). Glove selection guide. Retrieved from [Link]

  • HandCare. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Utah State University. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ansell Barrier Gloves. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]

  • NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

  • POGO. (n.d.). Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.